L-Lysine-13C dihydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C6H16Cl2N2O2 |
|---|---|
分子量 |
220.10 g/mol |
IUPAC名 |
(2S)-2,6-diamino(113C)hexanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1/i6+1;; |
InChIキー |
JBBURJFZIMRPCZ-HSCIIBSRSA-N |
異性体SMILES |
C(CCN)C[C@@H]([13C](=O)O)N.Cl.Cl |
正規SMILES |
C(CCN)CC(C(=O)O)N.Cl.Cl |
製品の起源 |
United States |
Foundational & Exploratory
L-Lysine-¹³C₆ Dihydrochloride: An In-Depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Lysine-¹³C₆ dihydrochloride (B599025) is a stable isotope-labeled (SIL) form of the essential amino acid L-lysine. In this molecule, all six carbon atoms of the lysine (B10760008) backbone are replaced with the heavy isotope, carbon-13 (¹³C). This isotopic enrichment makes it an invaluable tool in quantitative proteomics, metabolomics, and metabolic flux analysis, where it serves as a tracer to elucidate complex biological processes. Its chemical identity to the natural ("light") L-lysine ensures that it is processed by cellular machinery in an identical manner, without perturbing biological systems, a key advantage over radioactive isotopes.[1][2] This guide provides a comprehensive overview of L-Lysine-¹³C₆ dihydrochloride, its applications, and detailed experimental protocols.
Physicochemical Properties
A thorough understanding of the physicochemical properties of L-Lysine-¹³C₆ dihydrochloride is crucial for its effective use in experimental settings. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | ¹³C₆H₁₄N₂O₂·2HCl | [3] |
| Molecular Weight | 225.07 g/mol | [3] |
| CAS Number | 201740-81-0 | |
| Isotopic Purity | ≥99% for ¹³C | [3] |
| Chemical Purity | ≥98% | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water | |
| Storage | Store at room temperature, protected from light and moisture. | [4] |
Core Applications in Research
L-Lysine-¹³C₆ dihydrochloride is a cornerstone reagent in modern life sciences research, primarily enabling precise quantification and tracking of proteins and metabolites.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful and widely adopted technique for quantitative proteomics.[1][5][6] The methodology relies on the metabolic incorporation of "heavy" or "light" amino acids into the entire proteome of cultured cells. By comparing the mass spectrometry (MS) signal intensities of peptides from cells grown in "heavy" L-Lysine-¹³C₆ dihydrochloride-containing media versus those grown in "light" (natural abundance) L-lysine media, researchers can accurately quantify differences in protein abundance between two cell populations.[1]
Metabolic Flux Analysis (MFA)
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[7][8] By supplying L-Lysine-¹³C₆ dihydrochloride as a tracer and analyzing the isotopic labeling patterns of downstream metabolites using MS or Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can map the flow of carbon through metabolic pathways.[7][8] This provides a detailed snapshot of cellular metabolism under specific conditions.
Protein Turnover and Dynamics
The rate of protein synthesis and degradation, known as protein turnover, is a critical aspect of cellular homeostasis. Dynamic SILAC (dSILAC) experiments, which involve switching cells from a "light" to a "heavy" L-Lysine-¹³C₆-containing medium (or vice versa), allow for the measurement of protein turnover rates on a proteome-wide scale.[9][10] By tracking the incorporation of the heavy isotope over time, the synthesis and degradation rates of individual proteins can be determined.[10]
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing L-Lysine-¹³C₆ dihydrochloride.
Protocol for SILAC-based Quantitative Proteomics
This protocol outlines the general steps for a two-state SILAC experiment.
4.1.1 Materials
-
SILAC-grade cell culture medium deficient in L-lysine and L-arginine
-
Dialyzed fetal bovine serum (dFBS)
-
"Light" L-lysine dihydrochloride
-
"Heavy" L-Lysine-¹³C₆ dihydrochloride
-
Cell line of interest (lysine auxotroph recommended for efficient labeling)[11]
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
-
Trypsin (MS-grade)
-
Reagents for protein reduction and alkylation (e.g., DTT and iodoacetamide)
-
LC-MS/MS system
4.1.2 Methodology
-
Cell Culture and Labeling:
-
Prepare two types of SILAC media: "Light" medium supplemented with natural L-lysine and "Heavy" medium supplemented with L-Lysine-¹³C₆ dihydrochloride. Both media should also contain L-arginine.
-
Culture two separate populations of cells. One population is grown in the "Light" medium, and the other in the "Heavy" medium.
-
Cells should be cultured for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acids.[12] Labeling efficiency should be monitored and ideally be >97%.[12][13]
-
-
Experimental Treatment:
-
Once fully labeled, expose the two cell populations to their respective experimental conditions (e.g., drug treatment vs. vehicle control).
-
-
Cell Lysis and Protein Extraction:
-
Harvest the cells from both populations.
-
Combine the "Light" and "Heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cell pellet using a suitable lysis buffer containing protease inhibitors.
-
Quantify the total protein concentration of the lysate.
-
-
Protein Digestion:
-
Take a desired amount of protein lysate (e.g., 50-100 µg).
-
Reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the incorporation of ¹²C-lysine or ¹³C₆-lysine.
-
-
Data Analysis:
-
Use specialized software to identify the peptides and quantify the relative abundance of each protein by comparing the peak intensities of the "light" and "heavy" peptide pairs.
-
Protocol for ¹³C-Metabolic Flux Analysis
This protocol provides a general workflow for a ¹³C-MFA experiment using L-Lysine-¹³C₆ dihydrochloride as a tracer.
4.2.1 Materials
-
Cell culture medium with a defined composition
-
L-Lysine-¹³C₆ dihydrochloride
-
Metabolite extraction solution (e.g., cold 80% methanol)
-
GC-MS or LC-MS/MS system
-
Software for MFA data analysis
4.2.2 Methodology
-
Experimental Design:
-
Define the metabolic network model to be investigated.
-
Select the appropriate ¹³C-labeled tracer, in this case, L-Lysine-¹³C₆ dihydrochloride, to maximize the information obtained about the fluxes of interest.
-
-
Tracer Experiment:
-
Culture cells in a medium where the standard L-lysine has been replaced with L-Lysine-¹³C₆ dihydrochloride.
-
Allow the cells to reach a metabolic steady state. This can be verified by measuring the isotopic enrichment of key metabolites at different time points until a plateau is reached.[14]
-
-
Metabolite Extraction:
-
Rapidly quench the metabolic activity of the cells (e.g., by flash-freezing in liquid nitrogen).
-
Extract the intracellular metabolites using a cold extraction solution.
-
-
Isotopic Labeling Measurement:
-
Analyze the extracted metabolites using GC-MS or LC-MS/MS to determine the mass isotopomer distributions of key metabolites in the lysine metabolism pathway.
-
-
Flux Estimation:
-
Input the measured mass isotopomer distributions and any measured extracellular fluxes (e.g., nutrient uptake and product secretion rates) into an MFA software package.
-
The software will then estimate the intracellular metabolic fluxes by minimizing the difference between the experimentally measured and the model-predicted labeling patterns.[14]
-
-
Statistical Analysis:
-
Perform a statistical analysis to assess the goodness-of-fit of the model and to determine the confidence intervals for the estimated fluxes.
-
Data Presentation and Visualization
Clear presentation of quantitative data and visualization of complex biological processes are paramount for interpreting experimental results.
Quantitative Data Summary
The following table presents typical quantitative data obtained in a SILAC experiment, demonstrating the high efficiency of isotopic labeling.
| Cell Passage Number | Labeling Efficiency (%) |
| 1 | ~75% |
| 2 | ~90% |
| 3 | ~95% |
| 4 | >97% |
Data presented here is illustrative and based on typical observations in SILAC experiments.[13]
Visualizations
Visual representations of experimental workflows and biological pathways are essential for clear communication of complex processes.
Caption: A generalized workflow for a SILAC experiment.
Caption: A typical workflow for a ¹³C-Metabolic Flux Analysis experiment.
Caption: The major pathways of L-lysine catabolism in mammals.[15][16][17][18]
Conclusion
L-Lysine-¹³C₆ dihydrochloride is an indispensable tool for researchers in the life sciences. Its utility in quantitative proteomics, metabolic flux analysis, and the study of protein dynamics provides a powerful means to unravel the complexities of cellular function in both health and disease. The detailed protocols and conceptual framework provided in this guide are intended to empower researchers to effectively design and execute experiments using this versatile stable isotope-labeled compound, ultimately leading to novel biological insights and advancements in drug development.
References
- 1. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. L-Lysine·2HCl (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-2247-H-0.05 [isotope.com]
- 4. L-Lysine·2HCl (¹³Câ, 99%; ¹âµNâ, 99%) - Cambridge Isotope Laboratories, CNLM-291-H-1 [isotope.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 8. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Proteome Turnover in the Spotlight: Approaches, Applications, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring in vivo protein turnover and exchange in yeast macromolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lysine - Wikipedia [en.wikipedia.org]
L-Lysine-¹³C₆ Dihydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, applications, and relevant biological pathways of L-Lysine-¹³C₆ dihydrochloride (B599025). This stable isotope-labeled amino acid is a critical tool in quantitative proteomics, metabolic research, and as an internal standard for mass spectrometry-based analysis.
Core Chemical and Physical Properties
L-Lysine-¹³C₆ dihydrochloride is a stable isotope-labeled form of the essential amino acid L-lysine, where all six carbon atoms have been replaced with the ¹³C isotope. This isotopic enrichment allows for its differentiation from its natural, lighter counterpart by mass spectrometry.
Table 1: General Chemical Properties
| Property | Value |
| Chemical Name | (S)-2,6-Diaminohexanoic-¹³C₆ acid dihydrochloride |
| Synonyms | L-Lysine-¹³C₆·2HCl, [¹³C₆]-L-Lysine dihydrochloride |
| Molecular Formula | ¹³C₆H₁₄N₂O₂ · 2HCl |
| Molecular Weight | 225.07 g/mol [1][2][3] |
| CAS Number (Labeled) | 201740-81-0[4] |
| CAS Number (Unlabeled) | 657-26-1[1][2][3] |
Table 2: Physical and Chemical Specifications
| Specification | Value | Source |
| Isotopic Purity | ≥99 atom % ¹³C | Cambridge Isotope Laboratories, Sigma-Aldrich |
| Chemical Purity | ≥98% | Cambridge Isotope Laboratories |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in water. | General knowledge |
| Storage | Store at room temperature, protected from light and moisture. For solutions, store at -20°C for up to 1 month or -80°C for up to 6 months.[5][6] | MedChemExpress |
Applications in Research
The primary utility of L-Lysine-¹³C₆ dihydrochloride lies in its application as a tracer and internal standard in mass spectrometry-based quantitative analysis.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful technique for quantitative proteomics. In a typical SILAC experiment, two cell populations are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing the natural amino acid (e.g., ¹²C₆-L-lysine), while the other is grown in "heavy" medium containing the stable isotope-labeled amino acid (e.g., ¹³C₆-L-lysine).
After several cell divisions, the labeled amino acid is fully incorporated into the proteome of the "heavy" cell population. The two cell populations can then be subjected to different experimental conditions. Subsequently, the protein lysates from both populations are combined, digested (typically with trypsin, which cleaves after lysine (B10760008) and arginine residues), and analyzed by mass spectrometry. The mass difference between the "light" and "heavy" peptides allows for the accurate relative quantification of proteins between the two samples.
Internal Standard for Mass Spectrometry
L-Lysine-¹³C₆ dihydrochloride is an ideal internal standard for the quantification of L-lysine in various biological samples, such as plasma, serum, and cell extracts, using liquid chromatography-mass spectrometry (LC-MS).[5][7] As an internal standard, it is added to the sample at a known concentration at the beginning of the sample preparation process. Because it is chemically identical to the analyte of interest (unlabeled lysine), it experiences the same extraction efficiency, ionization suppression or enhancement, and fragmentation behavior in the mass spectrometer. This co-elution and similar behavior allow for the correction of variations during sample preparation and analysis, leading to highly accurate and precise quantification.
Lysine Metabolic and Signaling Pathways
L-lysine is an essential amino acid, meaning it cannot be synthesized by humans and must be obtained from the diet. It plays a crucial role in protein synthesis and various metabolic pathways. The catabolism of lysine primarily occurs through two main pathways: the saccharopine pathway and the pipecolate pathway.[4][8][9]
Furthermore, the epsilon-amino group of lysine residues in proteins is a target for a wide array of post-translational modifications (PTMs), which play a critical role in regulating cellular signaling, gene expression, and protein stability.[7] These modifications include acetylation, methylation, ubiquitination, and SUMOylation. The use of stable isotope-labeled lysine allows researchers to trace the dynamics of these modifications.
Experimental Protocols
Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
This protocol provides a general workflow for a SILAC experiment using L-Lysine-¹³C₆ dihydrochloride. Optimization may be required for specific cell lines and experimental conditions.
Workflow Diagram
Methodology
-
Media Preparation: Prepare SILAC-compatible cell culture medium (e.g., DMEM or RPMI 1640) lacking L-lysine and L-arginine. For the "light" medium, supplement with unlabeled L-lysine and L-arginine to their normal concentrations. For the "heavy" medium, supplement with L-Lysine-¹³C₆ dihydrochloride and, if desired for double labeling, a heavy isotope version of L-arginine (e.g., L-Arginine-¹³C₆,¹⁵N₄ hydrochloride). A typical concentration for L-Lysine dihydrochloride in RPMI 1640 is approximately 73 mg/L.
-
Cell Culture and Labeling: Culture two populations of the same cell line. One population is grown in the "light" medium, and the other in the "heavy" medium. Cells should be cultured for at least five to six cell doublings to ensure near-complete incorporation (>97%) of the labeled amino acids.
-
Experimental Treatment: Once labeling is complete, apply the desired experimental treatment to one of the cell populations while the other serves as a control.
-
Cell Lysis and Protein Extraction: Harvest both cell populations separately and lyse the cells using a suitable lysis buffer to extract the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" cell lysates.
-
Protein Digestion: Perform in-solution or in-gel digestion of the combined protein mixture using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs. This ratio reflects the relative abundance of the corresponding protein in the two samples.
Protocol 2: Quantification of L-Lysine using L-Lysine-¹³C₆ Dihydrochloride as an Internal Standard
This protocol outlines a general procedure for the quantification of L-lysine in a biological matrix (e.g., plasma) by LC-MS/MS.
Workflow Diagram
Methodology
-
Preparation of Internal Standard Stock Solution: Prepare a stock solution of L-Lysine-¹³C₆ dihydrochloride in a suitable solvent (e.g., water or a mild acidic solution) at a concentration of, for example, 1 mg/mL.
-
Preparation of Working Internal Standard Solution: Dilute the stock solution to a working concentration. The final concentration in the sample should be comparable to the expected concentration of the endogenous L-lysine.
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise volume of the working internal standard solution.
-
Perform protein precipitation by adding a solvent such as acetonitrile (B52724) (e.g., 400 µL).
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Calibration Curve Preparation: Prepare a series of calibration standards containing known concentrations of unlabeled L-lysine and a constant concentration of the L-Lysine-¹³C₆ dihydrochloride internal standard. Process these standards in the same manner as the samples.
-
LC-MS/MS Analysis:
-
Inject the prepared samples and calibration standards onto an appropriate LC column (e.g., a C18 or HILIC column) for separation.
-
Use a mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the transitions for both unlabeled L-lysine and L-Lysine-¹³C₆.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards.
-
Determine the concentration of L-lysine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
L-Lysine-¹³C₆ dihydrochloride is an indispensable tool for modern biological and biomedical research. Its application in SILAC has revolutionized quantitative proteomics, enabling the large-scale analysis of protein expression changes. Furthermore, its use as an internal standard in mass spectrometry provides the accuracy and precision required for metabolomic studies and clinical diagnostics. A thorough understanding of its chemical properties and the appropriate experimental design is crucial for obtaining reliable and meaningful results.
References
- 1. L-Lysine·2HCl (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-2247-H-0.05 [isotope.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. L-Lysine-13C6 dihydrochloride Datasheet DC Chemicals [dcchemicals.com]
- 4. L-Lysine·2HCl (¹³Câ, 99%; ¹âµNâ, 99%) - Cambridge Isotope Laboratories, CNLM-291-H-0.5 [isotope.com]
- 5. Stable Isotope-Labeled Amino Acid Mixes | Separation Science [sepscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Quantitative Analysis and Discovery of Lysine and Arginine Modifications (QuARKMod) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmiweb.com [pharmiweb.com]
A Technical Guide to L--Lysine-¹³C₆ Dihydrochloride: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of L-Lysine-¹³C₆ dihydrochloride (B599025), a stable isotope-labeled amino acid crucial for a variety of research applications. This document details its physicochemical properties, with a focus on its molecular weight, and explores its utility in proteomics, metabolomics, and drug development.
Physicochemical Properties
L-Lysine-¹³C₆ dihydrochloride is an isotopically labeled form of L-Lysine, an essential amino acid. In this variant, all six carbon atoms have been replaced with the stable isotope carbon-13 (¹³C).[1] This labeling provides a distinct mass signature, making it an invaluable tool for mass spectrometry-based quantitative analysis.[1]
The key quantitative data for L-Lysine-¹³C₆ dihydrochloride and its constituent parts are summarized in the table below for easy reference and comparison.
| Compound/Element | Chemical Formula | Molecular Weight ( g/mol ) |
| L-Lysine-¹³C₆ dihydrochloride | ¹³C₆H₁₆Cl₂N₂O₂ | 225.07 [2][3] |
| Unlabeled L-Lysine | C₆H₁₄N₂O₂ | 146.19[4][5][6][7][8] |
| Carbon-13 Isotope | ¹³C | 13.003354835[9][10] |
| Hydrochloric Acid (HCl) | HCl | ~36.46[11][12][13][14][15] |
The molecular weight of L-Lysine-¹³C₆ dihydrochloride is calculated by summing the atomic weights of its constituent atoms, considering the isotopic enrichment of the carbon atoms and the addition of two hydrochloride moieties.
Applications in Research
The primary utility of L-Lysine-¹³C₆ dihydrochloride lies in its application as an internal standard and a tracer in various research fields.[1][16]
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
A prominent application of L-Lysine-¹³C₆ dihydrochloride is in SILAC-based quantitative proteomics. In a typical SILAC experiment, two cell populations are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing natural L-Lysine, while the other is grown in "heavy" medium containing L-Lysine-¹³C₆.
Over several cell divisions, the labeled amino acid is incorporated into all newly synthesized proteins. When the two cell populations are combined and analyzed by mass spectrometry, the relative abundance of proteins can be determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.
Experimental Workflow for a SILAC Experiment
The following diagram illustrates a generalized workflow for a SILAC experiment.
A simplified workflow for a typical SILAC experiment.
Metabolomics and Metabolic Flux Analysis
In metabolomics, L-Lysine-¹³C₆ dihydrochloride serves as a tracer to investigate metabolic pathways.[2] By introducing the labeled lysine (B10760008) into a biological system, researchers can track the incorporation of the ¹³C atoms into various downstream metabolites. This allows for the elucidation of metabolic fluxes and the identification of active biochemical pathways under different physiological or pathological conditions.
Experimental Protocols
General Protocol for SILAC Labeling
-
Cell Culture Medium Preparation: Prepare two types of cell culture media: a "light" medium containing standard L-Lysine and a "heavy" medium where the standard L-Lysine is replaced with L-Lysine-¹³C₆ dihydrochloride. All other components of the media should be identical.
-
Cell Adaptation: Culture the cells in their respective "light" and "heavy" media for at least five to six cell doublings to ensure near-complete incorporation of the labeled or unlabeled amino acid.
-
Experimental Treatment: Apply the desired experimental conditions (e.g., drug treatment, growth factor stimulation) to the cell populations.
-
Cell Harvesting and Lysis: Harvest the "light" and "heavy" cell populations and lyse them to extract the proteins.
-
Protein Quantification and Mixing: Quantify the protein concentration in each lysate and mix equal amounts of protein from the "light" and "heavy" samples.
-
Protein Digestion: Digest the protein mixture into peptides using an appropriate protease, such as trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify the relative abundance of peptide pairs with different isotopic labels.
Signaling Pathways
While L-Lysine itself is a fundamental building block of proteins and is involved in numerous cellular processes, its labeled form, L-Lysine-¹³C₆ dihydrochloride, is a tool to study these pathways rather than being an active participant in signaling. For instance, it can be used to quantify changes in protein expression or post-translational modifications within specific signaling cascades, such as the mTOR or MAPK pathways, in response to various stimuli.
The diagram below illustrates the logical relationship of how L-Lysine-¹³C₆ is utilized to study a generic signaling pathway.
Studying signaling pathways using SILAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-Lysine·2HCl (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-2247-H-1 [isotope.com]
- 3. clearsynth.com [clearsynth.com]
- 4. scbt.com [scbt.com]
- 5. jecibiochem.com [jecibiochem.com]
- 6. acs.org [acs.org]
- 7. L-Lysine | 56-87-1 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. Carbon-13 | C | CID 175670880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. grokipedia.com [grokipedia.com]
- 11. quora.com [quora.com]
- 12. Molecular weight of HCl [convertunits.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Hydrochloric Acid | HCl | CID 313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Hydrogen chloride [webbook.nist.gov]
- 16. medchemexpress.com [medchemexpress.com]
Synthesis of L-Lysine-¹³C₆ Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of L-Lysine-¹³C₆ dihydrochloride (B599025), a stable isotope-labeled amino acid crucial for a variety of research and development applications, particularly in quantitative proteomics and metabolic studies. This document details a proposed synthetic pathway, experimental considerations, and methods for purification and characterization, addressing the core requirements of scientific and drug development professionals.
Introduction
L-Lysine-¹³C₆ dihydrochloride is an isotopologue of the essential amino acid L-lysine where all six carbon atoms have been replaced with the heavy isotope, carbon-13. This isotopic labeling renders the molecule readily distinguishable from its natural counterpart by mass spectrometry, making it an invaluable tool for "heavy" amino acid labeling in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments. The dihydrochloride salt form enhances the stability and solubility of the compound. Given the absence of a publicly available, detailed step-by-step synthesis protocol, this guide proposes a viable enantioselective synthetic route based on established methodologies for synthesizing isotopically labeled amino acids.
Proposed Synthesis Pathway
The proposed synthesis of L-Lysine-¹³C₆ dihydrochloride is a multi-step process commencing with a commercially available, fully ¹³C-labeled starting material. An enantioselective approach is crucial to obtain the biologically active L-isomer. The following pathway is adapted from the general methodology for synthesizing specifically labeled L-lysine isotopomers.
Core Strategy: The synthesis hinges on the alkylation of a chiral glycine (B1666218) enolate equivalent with a ¹³C-labeled four-carbon electrophile, followed by functional group manipulations to introduce the ε-amino group and subsequent deprotection to yield the final product.
A plausible logical workflow for the synthesis is outlined below:
L-Lysine-¹³C₆ Dihydrochloride: A Technical Guide for Advanced Proteomic Research
Introduction
L-Lysine-¹³C₆ dihydrochloride (B599025) is a stable isotope-labeled amino acid that serves as a critical tool in modern quantitative proteomics. This non-radioactive, "heavy" variant of L-lysine is metabolically incorporated into proteins in cell culture, enabling the precise relative quantification of protein abundance between different cell populations. Its primary application is in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful technique for studying changes in protein expression, post-translational modifications, and protein-protein interactions. This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on the properties, applications, and experimental protocols related to L-Lysine-¹³C₆ dihydrochloride.
Physicochemical and Isotopic Data
L-Lysine-¹³C₆ dihydrochloride is chemically identical to its unlabeled counterpart, ensuring that it does not affect cell morphology or growth rates. The key difference lies in the substitution of all six carbon atoms with the stable isotope carbon-13, resulting in a predictable mass shift detectable by mass spectrometry.
| Property | Value |
| Chemical Name | (S)-2,6-Diaminohexanoic acid-¹³C₆ dihydrochloride |
| CAS Number | 201740-81-0 |
| Molecular Formula | ¹³C₆H₁₆Cl₂N₂O₂ |
| Molecular Weight | 225.07 g/mol |
| Isotopic Purity | Typically ≥99% |
| Appearance | White to off-white solid |
| Solubility | Highly soluble in water |
| Storage | Store at 2-8°C for long-term storage |
Table 1: Physicochemical Properties of L-Lysine-¹³C₆ Dihydrochloride. This table summarizes the key physical and chemical characteristics of the compound.
Core Application: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a widely adopted metabolic labeling strategy in quantitative proteomics.[1] The technique involves growing two or more populations of cells in media that are identical except for the isotopic form of a specific amino acid, typically lysine (B10760008) and arginine. One population is cultured in "light" medium containing the natural amino acids, while the other is cultured in "heavy" medium containing the stable isotope-labeled amino acids, such as L-Lysine-¹³C₆ dihydrochloride.
After a sufficient number of cell divisions (at least five to six), the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population.[2][3] The cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Subsequently, the protein lysates from the different populations are mixed, typically in a 1:1 ratio.[4] This early mixing minimizes quantitative errors that can arise from variations in sample preparation. The combined protein mixture is then digested, and the resulting peptides are analyzed by mass spectrometry. The mass difference between the "light" and "heavy" peptides allows for the accurate relative quantification of protein abundance.
Experimental Protocols
I. Preparation of SILAC Media
The preparation of SILAC media is a critical first step for a successful experiment. It is essential to use a medium that is deficient in the amino acids to be labeled (lysine and arginine) and to supplement it with dialyzed fetal bovine serum (dFBS) to avoid the introduction of unlabeled amino acids.
Materials:
-
Lysine- and Arginine-deficient medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-Lysine dihydrochloride
-
"Heavy" L-Lysine-¹³C₆ dihydrochloride
-
"Light" L-Arginine hydrochloride
-
Sterile filtration unit (0.22 µm)
-
Sterile bottles
Procedure:
-
To a 500 mL bottle of lysine- and arginine-deficient medium, add 50 mL of dFBS (to a final concentration of 10%).[2][5]
-
For "Light" Medium: Add "light" L-Lysine dihydrochloride and "light" L-Arginine hydrochloride to the manufacturer's recommended final concentrations (e.g., 146 mg/L for lysine and 84 mg/L for arginine).[2]
-
For "Heavy" Medium: Add "heavy" L-Lysine-¹³C₆ dihydrochloride and a heavy version of L-Arginine (e.g., L-Arginine-¹³C₆ hydrochloride) to the same final concentrations as the light amino acids.[5]
-
Optionally, add other supplements such as glutamine, penicillin/streptomycin, and sodium pyruvate (B1213749) as required for the specific cell line.[2]
-
Sterile-filter the prepared media using a 0.22 µm filter unit into sterile bottles.
-
Store the prepared SILAC media at 4°C, protected from light.[3]
II. Cell Culture and Metabolic Labeling
Achieving complete metabolic labeling is crucial for accurate quantification. This requires culturing the cells in the prepared SILAC media for a sufficient number of doublings.
Procedure:
-
Culture the chosen cell line in standard "light" SILAC medium to adapt them to the new medium.
-
Split the adapted cell population into two separate flasks. Continue to culture one population in the "light" medium and switch the other to the "heavy" medium.
-
Subculture the cells in their respective "light" and "heavy" media for at least five to six cell doublings to ensure near-complete incorporation (>95%) of the stable isotope-labeled amino acids.[2][3]
-
Verification of Incorporation (Optional but Recommended): Before proceeding with the main experiment, it is advisable to verify the labeling efficiency. This can be done by harvesting a small number of cells from the "heavy" population, digesting the proteins, and analyzing the peptides by mass spectrometry to confirm the mass shift and the absence of "light" peptides.[5]
III. Sample Preparation and Mass Spectrometry
Procedure:
-
Once labeling is complete, subject the "light" and "heavy" cell populations to the desired experimental treatments (e.g., one population treated with a drug, the other with a vehicle control).
-
Harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates from both populations using a standard protein assay (e.g., BCA assay).
-
Combine equal amounts of protein from the "light" and "heavy" lysates.[4]
-
Digest the combined protein mixture into peptides using a protease, most commonly trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, ensuring that the vast majority of peptides will be labeled.
-
Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
IV. Data Analysis
The data generated from the LC-MS/MS analysis is processed using specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and quantify the relative abundance of the "light" and "heavy" isotopic pairs.[3][6] The software calculates the ratio of the signal intensities for each peptide pair, which corresponds to the relative abundance of the protein in the two cell populations.
Visualizing Experimental and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the SILAC experimental workflow and examples of signaling pathways that can be investigated using this technique.
SILAC Experimental Workflow
Caption: A flowchart of the SILAC experimental workflow.
EGFR Signaling Pathway Analysis with SILAC
Caption: EGFR signaling pathway, a common target for SILAC studies.[7][8][9]
mTOR Signaling Pathway Investigation via SILAC
Caption: mTOR signaling pathway, often analyzed using SILAC.[10][11]
Applications in Research and Drug Development
The use of L-Lysine-¹³C₆ dihydrochloride in SILAC-based proteomics has broad applications across various fields of biological research and drug development:
-
Global Protein Expression Profiling: Identifying and quantifying thousands of proteins to understand cellular responses to stimuli, disease states, or drug treatments.
-
Analysis of Post-Translational Modifications (PTMs): Quantifying changes in PTMs such as phosphorylation, ubiquitination, and acetylation, which are crucial for regulating protein function and signaling pathways.[12]
-
Protein-Protein Interaction Studies: Distinguishing true interaction partners from non-specific binders in immunoprecipitation experiments.
-
Drug Target Identification and Validation: Identifying proteins whose expression or modification state is altered by a drug candidate.
-
Biomarker Discovery: Comparing the proteomes of healthy and diseased tissues or cells to identify potential biomarkers for diagnosis, prognosis, or therapeutic response.
-
Metabolic Flux Analysis: Tracing the metabolic fate of lysine and its incorporation into proteins over time.
Conclusion
L-Lysine-¹³C₆ dihydrochloride is an indispensable reagent for high-precision quantitative proteomics. Its application in the SILAC technique provides a robust and versatile platform for gaining deep insights into the complexities of the cellular proteome. For researchers and professionals in drug development, mastering the use of this stable isotope-labeled amino acid and the associated SILAC workflow is key to advancing our understanding of cellular processes, disease mechanisms, and the development of novel therapeutics.
References
- 1. chempep.com [chempep.com]
- 2. usherbrooke.ca [usherbrooke.ca]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Preparation of SILAC Media | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of the mTOR Interactome using SILAC technology revealed NICE-4 as a novel regulator of mTORC1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
L-Lysine-¹³C₆ Dihydrochloride for Metabolic Labeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of L-Lysine-¹³C₆ dihydrochloride (B599025) in metabolic labeling for quantitative proteomics. It details the underlying principles, experimental protocols, and data interpretation, offering a technical resource for researchers in life sciences and drug development.
Introduction to Metabolic Labeling with L-Lysine-¹³C₆
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for mass spectrometry (MS)-based quantitative proteomics.[1][2] The method involves the in vivo incorporation of "heavy" stable isotope-labeled amino acids into proteins during translation.[1] L-Lysine-¹³C₆ dihydrochloride is a commonly used "heavy" amino acid in SILAC experiments.
The principle of SILAC is to grow two populations of cells in culture media that are identical except for the isotopic form of a specific amino acid.[2] One population is grown in "light" medium containing the natural, unlabeled amino acid (e.g., ¹²C₆-Lysine), while the other is cultured in "heavy" medium containing the stable isotope-labeled counterpart, such as L-Lysine-¹³C₆.[3] Trypsin, a common protease used in proteomics, cleaves proteins at the C-terminus of lysine (B10760008) and arginine residues. This ensures that most resulting peptides contain at least one of the labeled amino acids, making them suitable for MS-based quantification.[2]
After a sufficient number of cell divisions, the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population.[4] The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control).[2] Subsequently, the cell lysates are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry.[1] Peptides from the "light" and "heavy" samples are chemically identical but differ in mass due to the incorporated stable isotopes.[5] This mass difference allows for the direct and accurate relative quantification of protein abundance between the two samples by comparing the signal intensities of the peptide isotope pairs in the mass spectrometer.[6][7]
Quantitative Data
Physical and Chemical Properties of L-Lysine Isotopologues
The choice of isotopically labeled lysine depends on the desired mass shift and the multiplexing capabilities of the experiment. L-Lysine-¹³C₆ is frequently used for a +6 Dalton mass shift.[8]
| Amino Acid Form | Isotopic Label | Molecular Weight ( g/mol ) | Mass Shift (Da) | Isotopic Purity (%) | Chemical Purity (%) |
| L-Lysine dihydrochloride | ¹²C₆ (Light) | 146.19 (free base) | 0 | - | ≥98 |
| L-Lysine-¹³C₆ dihydrochloride | ¹³C₆ (Heavy) | 225.07 [9] | +6 | ≥99 [9][10] | ≥98 [9] |
| L-Lysine-¹³C₆,¹⁵N₂ dihydrochloride | ¹³C₆, ¹⁵N₂ (Heavy) | 227.05 | +8[2] | ≥99[11] | ≥98[12] |
| L-Lysine-4,4,5,5-D₄ dihydrochloride | D₄ (Heavy) | - | +4[1] | 96-98[11] | - |
Recommended SILAC Media Composition
Successful metabolic labeling requires specialized cell culture media deficient in the amino acids to be labeled.[1] It is also crucial to use dialyzed fetal bovine serum (dFBS) to prevent the introduction of unlabeled amino acids.[13]
| Component | Typical Concentration | Purpose |
| Lysine & Arginine-deficient Medium (e.g., DMEM for SILAC) | Base Medium | Provides essential nutrients without unlabeled lysine and arginine.[8] |
| Dialyzed Fetal Bovine Serum (dFBS) | 10% (v/v) | Provides growth factors without introducing unlabeled free amino acids.[13] |
| "Light" L-Lysine | e.g., 146 mg/L | For the control ("light") cell population.[8] |
| "Heavy" L-Lysine-¹³C₆ | e.g., 152 mg/L | For the experimental ("heavy") cell population. [8] |
| "Light" L-Arginine | e.g., 84 mg/L | Often co-labeled with lysine for comprehensive proteome coverage.[8] |
| Penicillin/Streptomycin | 1x | Prevents bacterial contamination.[13] |
Experimental Protocols
Preparation of SILAC Media
-
Reconstitute Amino Acids : Prepare concentrated stock solutions (e.g., 100x or 1000x) of "light" and "heavy" L-Lysine and L-Arginine in sterile phosphate-buffered saline (PBS) or tissue culture-grade water.[8][13]
-
Prepare "Light" and "Heavy" Media :
-
To the lysine and arginine-deficient base medium, add dialyzed fetal bovine serum to a final concentration of 10%.[13]
-
For the "light" medium, add the "light" L-Lysine and L-Arginine stock solutions to their final desired concentrations.[8]
-
For the "heavy" medium, add the "heavy" L-Lysine-¹³C₆ and "light" or "heavy" L-Arginine stock solutions to their final desired concentrations.[8]
-
-
Sterile Filtration : Sterile-filter the prepared "light" and "heavy" media using a 0.22 µm filter unit.[8][13]
-
Storage : Store the prepared SILAC media at 4°C, protected from light.[8]
Cell Culture and Labeling
-
Cell Line Selection : This protocol is suitable for cell lines that are auxotrophic for lysine and arginine.[8]
-
Adaptation to SILAC Media : Culture the two cell populations separately in the prepared "light" and "heavy" SILAC media.
-
Cell Passaging : Passage the cells for at least five cell doublings to ensure complete incorporation of the labeled amino acids.[13][14] A labeling efficiency of over 95% is considered optimal.[8][14]
-
Verification of Incorporation : To confirm complete labeling, a small sample of cells from the "heavy" population can be harvested, and the proteome analyzed by mass spectrometry to assess the percentage of heavy isotope incorporation.[5]
Sample Preparation and Mass Spectrometry
-
Experimental Treatment : Once complete labeling is confirmed, the two cell populations can be subjected to their respective experimental conditions (e.g., drug treatment vs. vehicle control).[2]
-
Cell Harvest and Lysis :
-
Protein Quantification and Mixing :
-
Protein Digestion :
-
The combined protein sample is then subjected to reduction, alkylation, and enzymatic digestion (typically with trypsin).[1]
-
-
LC-MS/MS Analysis : The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The mass spectrometer will detect peptide pairs that are identical in sequence but differ in mass by 6 Da for each incorporated ¹³C₆-Lysine.[4] The ratio of the signal intensities of these peptide pairs reflects the relative abundance of the corresponding protein in the two original cell populations.[6]
Visualizations
SILAC Experimental Workflow
Caption: General workflow for a SILAC experiment using L-Lysine-¹³C₆.
Protein Synthesis and Labeling Pathway
Caption: Simplified diagram of protein synthesis incorporating labeled lysine.
Conclusion
L-Lysine-¹³C₆ dihydrochloride is an essential reagent for modern quantitative proteomics. The SILAC methodology, which utilizes this and other stable isotope-labeled amino acids, provides a robust, accurate, and versatile platform for studying dynamic changes in protein expression, protein-protein interactions, and post-translational modifications. By following standardized and optimized protocols, researchers can achieve high-quality, reproducible data to advance our understanding of complex biological systems and accelerate drug discovery and development.
References
- 1. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. chempep.com [chempep.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. news-medical.net [news-medical.net]
- 7. Hands-on: Peptide and Protein Quantification via Stable Isotope Labelling (SIL) / Peptide and Protein Quantification via Stable Isotope Labelling (SIL) / Proteomics [training.galaxyproject.org]
- 8. benchchem.com [benchchem.com]
- 9. L-Lysine·2HCl (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-2247-H-1 [isotope.com]
- 10. L-赖氨酸-13C6 盐酸盐 99 atom % 13C, 95% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 11. L-Lysine·2HCl (¹³Câ, 99%; ¹âµNâ, 99%) - Cambridge Isotope Laboratories, CNLM-291-H-0.5 [isotope.com]
- 12. L-Lysine·2HCl (¹³Câ, 99%; ¹âµNâ, 99%) - Cambridge Isotope Laboratories, CNLM-291-H-0.1MG [isotope.com]
- 13. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
The Principle of SILAC Using Heavy Lysine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for accurate quantitative proteomics.[1][2][3] This technique relies on the in vivo incorporation of stable isotope-labeled amino acids into the entire proteome of cultured cells.[4][5] By comparing the mass spectra of proteins from cells grown in "light" (natural isotope abundance) and "heavy" (stable isotope-enriched) media, SILAC enables precise relative quantification of protein abundance between different experimental conditions.[2][6] This guide provides a comprehensive technical overview of the SILAC principle with a focus on the use of heavy lysine (B10760008), detailed experimental protocols, and data analysis workflows.
Core Principle of SILAC
The fundamental principle of SILAC is the metabolic incorporation of amino acids with stable isotopes into proteins.[3] Two populations of cells are cultured in media that are identical except for the isotopic composition of specific essential amino acids.[2] One population is grown in a "light" medium containing the natural, most abundant isotopes of amino acids (e.g., ¹²C, ¹⁴N). The other population is cultured in a "heavy" medium, where one or more essential amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C- or ¹⁵N-labeled lysine).[3][4]
After a sufficient number of cell divisions, typically at least five, the cellular proteome of the "heavy" population will have almost completely incorporated the heavy amino acids, with labeling efficiency often exceeding 95%.[2][7] Once labeling is complete, the two cell populations can be subjected to different experimental treatments (e.g., drug administration vs. control).[2] Following treatment, the "light" and "heavy" cell populations are combined, typically in a 1:1 ratio based on protein concentration.[2] This early-stage mixing is a key advantage of SILAC, as it minimizes experimental variability that can be introduced during sample processing steps like cell lysis, protein extraction, and digestion.[5]
The combined protein mixture is then digested, commonly with trypsin, which cleaves proteins C-terminal to lysine and arginine residues.[3] The resulting peptides are analyzed by mass spectrometry (MS).[2] In the mass spectrometer, a peptide from the "heavy" sample will have a specific mass shift compared to its "light" counterpart, corresponding to the mass difference of the incorporated stable isotopes.[6] The relative abundance of a protein in the two samples is determined by comparing the signal intensities of the "heavy" and "light" peptide pairs in the mass spectrum.[7]
The Role of Heavy Lysine
Lysine is a commonly used amino acid for SILAC experiments for several key reasons:
-
Essential Amino Acid: Lysine is an essential amino acid for most mammalian cell lines, meaning they cannot synthesize it and must obtain it from the culture medium. This ensures that the only source of lysine for protein synthesis is that which is supplied, allowing for complete and predictable labeling.
-
Trypsin Cleavage: Trypsin, the most common protease used in proteomics, specifically cleaves peptide bonds C-terminal to lysine and arginine residues.[3] This ensures that, with the exception of the C-terminal peptide, every tryptic peptide will contain at least one labeled amino acid when both heavy lysine and heavy arginine are used, maximizing the number of quantifiable peptides per protein.[3]
-
Distinct Mass Shifts: Commercially available lysine isotopes, such as ¹³C₆-L-lysine or ¹³C₆,¹⁵N₂-L-lysine, provide distinct and predictable mass shifts (+6 Da and +8 Da, respectively) that are easily resolved by modern mass spectrometers.
Experimental Workflow
The SILAC workflow can be broadly divided into two main phases: the adaptation and labeling phase, and the experimental and analysis phase.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
L-Lysine-¹³C₆ Dihydrochloride in Quantitative Proteomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of L-Lysine-¹³C₆ dihydrochloride (B599025) in quantitative proteomics, with a focus on the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) methodology. This powerful technique enables accurate relative quantification of thousands of proteins in complex biological samples, offering critical insights into cellular processes, disease mechanisms, and the effects of therapeutic agents.
Core Principles of SILAC using L-Lysine-¹³C₆ Dihydrochloride
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling strategy that facilitates the precise quantification of protein abundance changes between different cell populations.[1] The core principle involves replacing a standard essential amino acid in the cell culture medium with a non-radioactive, stable isotope-labeled counterpart.[2] L-Lysine, an essential amino acid, is a common choice for SILAC experiments. Trypsin, the most frequently used protease in proteomics, cleaves proteins at the C-terminus of lysine (B10760008) and arginine residues.[1] This ensures that the vast majority of tryptic peptides will incorporate the labeled lysine, allowing for accurate mass spectrometry-based quantification.
In a typical two-plex SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of lysine. One population is grown in "light" medium containing the natural, unlabeled L-lysine, while the other is cultured in "heavy" medium supplemented with L-Lysine-¹³C₆ dihydrochloride. The "heavy" lysine contains six carbon-13 (¹³C) isotopes, resulting in a 6 Dalton (Da) mass increase compared to its "light" counterpart.[3]
After a sufficient number of cell divisions (typically at least five), the heavy lysine is fully incorporated into the proteome of the "heavy" cell population.[1] The two cell populations can then be subjected to different experimental conditions, such as treatment with a drug or a control vehicle. Subsequently, the cell lysates are combined in a 1:1 ratio. This early-stage mixing is a key advantage of SILAC, as it minimizes experimental variability that can arise from separate sample processing.[4]
The combined protein mixture is then digested, and the resulting peptides are analyzed by mass spectrometry (MS). Peptides from the "light" and "heavy" populations will appear as pairs of peaks separated by a specific mass difference (6 Da for ¹³C₆-lysine). The ratio of the intensities of these peaks directly reflects the relative abundance of the protein in the two cell populations.[4]
Experimental Workflow and Protocols
The SILAC workflow can be broadly divided into two main phases: the adaptation phase and the experimental phase. A generalized workflow is depicted below.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for performing a SILAC experiment using L-Lysine-¹³C₆ dihydrochloride.
2.1.1. Media Preparation
-
Prepare SILAC Media: Start with a lysine- and arginine-deficient cell culture medium (e.g., DMEM or RPMI-1640).
-
Supplement Light Medium: To the "light" medium, add unlabeled L-lysine and L-arginine to their normal physiological concentrations.
-
Supplement Heavy Medium: To the "heavy" medium, add L-Lysine-¹³C₆ dihydrochloride and unlabeled L-arginine to their normal physiological concentrations.
-
Add Dialyzed Serum: Supplement both media with dialyzed fetal bovine serum (dFBS) to provide essential growth factors without introducing unlabeled amino acids.
-
Sterile Filtration: Sterile-filter the prepared media before use.
2.1.2. Cell Culture and Labeling (Adaptation Phase)
-
Cell Seeding: Seed two separate populations of the chosen cell line into the "light" and "heavy" SILAC media.
-
Metabolic Incorporation: Culture the cells for at least five passages to ensure complete incorporation of the labeled amino acid. The incorporation efficiency should be checked by mass spectrometry, aiming for >95%.
-
Maintain Logarithmic Growth: Ensure that cells are maintained in a logarithmic growth phase.
2.1.3. Experimental Treatment and Sample Preparation
-
Apply Treatment: Once complete labeling is confirmed, apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" cells) and the control condition to the other (e.g., vehicle to the "light" cells).
-
Cell Lysis: After the treatment period, harvest and lyse the cells from both populations separately using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Combine Lysates: Combine equal amounts of protein from the "light" and "heavy" lysates.
2.1.4. Protein Digestion
-
In-solution or In-gel Digestion: Proteins can be digested either directly in solution or after separation by SDS-PAGE (in-gel digestion).
-
Reduction and Alkylation: Reduce the disulfide bonds in the proteins using a reducing agent like dithiothreitol (B142953) (DTT) and then alkylate the free cysteine residues with an alkylating agent such as iodoacetamide (B48618) (IAA) to prevent them from reforming.
-
Tryptic Digestion: Digest the proteins with trypsin overnight at 37°C. Trypsin specifically cleaves C-terminal to lysine and arginine residues.
2.1.5. Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Processing: Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs.
-
Protein Quantification: The relative abundance of each protein is determined by averaging the ratios of all its identified peptides.
Quantitative Data Presentation
The output of a SILAC experiment is a quantitative comparison of the proteomes of the two cell populations. This data is typically presented in tables that include protein identifiers, the calculated heavy/light (H/L) ratios, and statistical information. Below is an example of a summarized data table from a study investigating the epidermal growth factor receptor (EGFR) signaling network.
| Protein ID | Gene Name | H/L Ratio | H/L Variability (%) | Description |
| P00533 | EGFR | 3.25 | 25 | Epidermal growth factor receptor |
| P62993 | GRB2 | 2.89 | 30 | Growth factor receptor-bound protein 2 |
| P43403 | SHC1 | 2.54 | 35 | SHC-transforming protein 1 |
| Q13485 | GAB1 | 2.11 | 40 | GRB2-associated-binding protein 1 |
| P27361 | PLCG1 | 1.98 | 42 | 1-phosphatidylinositol-4,5-bisphosphate phosphodiesterase gamma-1 |
| P29353 | SOS1 | 1.85 | 45 | Son of sevenless homolog 1 |
| Q07889 | CRK | 1.76 | 48 | CT10 regulator of kinase |
| P63000 | VAV1 | 1.63 | 50 | Vav guanine (B1146940) nucleotide exchange factor 1 |
| Q9Y2I3 | CBLB | 1.55 | 52 | E3 ubiquitin-protein ligase CBL-B |
| P12931 | STAT1 | 1.42 | 55 | Signal transducer and activator of transcription 1 |
This table is a representative example based on typical SILAC data and does not represent a complete dataset from a single experiment.
Application in Signaling Pathway Analysis: The EGFR Network
SILAC-based quantitative proteomics is a powerful tool for dissecting complex signaling pathways. By comparing the proteomes of cells in a basal state versus a stimulated state, researchers can identify proteins that are recruited to signaling complexes, as well as changes in their post-translational modifications, such as phosphorylation.
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-studied cascade that regulates cell proliferation, survival, and differentiation. Upon binding of its ligand, EGF, the EGFR undergoes dimerization and autophosphorylation on specific tyrosine residues. These phosphorylated sites serve as docking sites for a host of downstream signaling proteins containing SH2 or PTB domains, initiating a cascade of events that ultimately leads to changes in gene expression and cellular responses.
The following diagram illustrates a simplified model of the initial signaling events following EGF stimulation, as can be elucidated using SILAC-based phosphoproteomics.
In a SILAC experiment investigating EGFR signaling, "heavy" labeled cells would be stimulated with EGF, while "light" labeled cells would remain unstimulated. The subsequent proteomic analysis would reveal increased H/L ratios for proteins like GRB2, SHC1, and GAB1, indicating their recruitment to the activated EGFR complex. Furthermore, phosphopeptide enrichment strategies can be coupled with SILAC to specifically quantify changes in phosphorylation levels of key signaling components.
Drug Development Applications
The precision and reproducibility of SILAC make it an invaluable tool in drug development. Key applications include:
-
Target Identification and Validation: Identifying the cellular targets of a novel compound by observing which proteins show altered expression or interaction profiles upon treatment.
-
Mechanism of Action Studies: Elucidating the molecular pathways through which a drug exerts its effects.
-
Off-Target Effect Profiling: Identifying unintended protein interactions or expression changes caused by a drug, which can help in assessing potential toxicity.
-
Biomarker Discovery: Identifying proteins whose expression levels correlate with drug response, which can be used to stratify patient populations in clinical trials.
By providing a global and quantitative view of the proteome, SILAC experiments using L-Lysine-¹³C₆ dihydrochloride offer a powerful platform to accelerate the drug discovery and development pipeline.
References
An In-depth Technical Guide to Understanding Protein Turnover with Stable Isotopes
For Researchers, Scientists, and Drug Development Professionals
Introduction to Protein Turnover
Protein turnover is the continuous and balanced process of protein synthesis and degradation in a cell. This fundamental process is essential for maintaining cellular homeostasis, removing damaged or misfolded proteins, and regulating cellular responses to various stimuli. The steady-state concentration of any given protein is determined by the balance between its rate of synthesis and degradation.[1][2] Disruptions in this delicate balance are implicated in numerous diseases, making the study of protein turnover crucial for understanding disease mechanisms and for the development of novel therapeutics.
Stable isotope labeling, coupled with mass spectrometry, has become a powerful and widely used technique to measure the dynamics of the proteome.[3][4] This guide provides a comprehensive overview of the principles, experimental workflows, and data analysis strategies for studying protein turnover using stable isotopes, with a focus on Stable Isotope Labeling with Amino acids in Cell Culture (SILAC).
Core Principles of Stable Isotope Labeling
The foundation of this methodology lies in metabolic labeling, where cells are cultured in a medium containing amino acids enriched with heavy, non-radioactive isotopes (e.g., ¹³C or ¹⁵N).[4] These heavy amino acids are incorporated into newly synthesized proteins. Over time, the proteome becomes progressively labeled with these heavy isotopes. By tracking the rate of incorporation of heavy amino acids and the disappearance of their light counterparts, researchers can precisely calculate the rates of protein synthesis and degradation.[1][5]
Key Concepts:
-
Fractional Synthesis Rate (FSR): The rate at which new proteins are synthesized, typically expressed as the percentage of the protein pool synthesized per unit of time.
-
Fractional Degradation Rate (FDR): The rate at which existing proteins are degraded.
-
Protein Half-life (t₁/₂): The time it takes for half of the existing population of a specific protein to be degraded.
The most commonly used stable isotope-labeled amino acids in proteomics are arginine (Arg) and lysine (B10760008) (Lys).[6][7] This is because the enzyme trypsin, which is ubiquitously used to digest proteins into smaller peptides for mass spectrometry analysis, cleaves specifically at the C-terminus of these two amino acids. This ensures that the vast majority of resulting peptides will contain a labeled amino acid, allowing for accurate quantification.[8]
Key Experimental Methodologies
Stable Isotope Labeling with Amino acids in Cell Culture (SILAC)
SILAC is a powerful and versatile method for quantitative proteomics. In a classic SILAC experiment, two populations of cells are grown in culture media that are identical except for the isotopic form of a specific amino acid (e.g., light ¹²C₆-arginine vs. heavy ¹³C₆-arginine).[7] After a period of growth to ensure complete labeling of the proteome, the cell populations can be subjected to different experimental conditions. The samples are then combined, and the relative abundance of proteins between the two conditions is determined by mass spectrometry.
Dynamic SILAC (dSILAC)
To measure protein turnover, a variation of the classic SILAC experiment, known as dynamic SILAC (or pulsed SILAC), is employed.[9][10] In a dSILAC experiment, cells are initially grown in a "light" medium and then abruptly switched to a "heavy" medium.[11] Samples are collected at multiple time points following the switch. The rate of appearance of heavy-labeled peptides and the disappearance of light-labeled peptides are measured by mass spectrometry, allowing for the calculation of synthesis and degradation rates for thousands of proteins simultaneously.[12]
Detailed Experimental Protocols
Protocol: Dynamic SILAC Experiment in Cultured Cells
This protocol outlines the key steps for a typical dynamic SILAC experiment to measure protein turnover.
1. Cell Culture and Labeling:
-
Culture cells in DMEM or RPMI medium specifically lacking lysine and arginine.
-
Supplement the "light" medium with standard L-lysine (e.g., 146 mg/L) and L-arginine (e.g., 84 mg/L).[8]
-
Supplement the "heavy" medium with stable isotope-labeled L-lysine (e.g., ¹³C₆,¹⁵N₂-Lys) and L-arginine (e.g., ¹³C₆,¹⁵N₄-Arg).[6]
-
Ensure cells are grown for at least five to seven doublings in the light medium to achieve near-complete incorporation of the light amino acids.[8][13]
-
To initiate the experiment (t=0), wash the cells thoroughly with phosphate-buffered saline (PBS) and switch to the "heavy" medium.
2. Sample Collection and Protein Extraction:
-
Harvest cells at various time points after the switch to heavy medium (e.g., 0, 2, 4, 8, 12, 24, 48 hours). The time points should be chosen to capture the turnover rates of both rapidly and slowly turning over proteins.[11]
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
3. Protein Digestion:
-
Take equal amounts of protein from each time point.
-
Perform in-solution or in-gel digestion with trypsin. A common protocol involves reduction with dithiothreitol (B142953) (DTT), alkylation with iodoacetamide, and overnight digestion with trypsin.
4. Mass Spectrometry Analysis (LC-MS/MS):
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer should be operated in a data-dependent acquisition mode to fragment the most abundant peptide ions for identification.
Data Analysis Workflow
-
Peptide and Protein Identification: Process the raw mass spectrometry data using software such as MaxQuant.[10] This involves identifying peptides and proteins by searching the fragmentation spectra against a protein sequence database.
-
Quantification of Labeled and Unlabeled Peptides: The software will quantify the intensity of the "light" and "heavy" isotopic envelopes for each identified peptide at each time point.
-
Calculation of Turnover Rates: The fractional abundance of the heavy-labeled form of each protein is plotted against time. These data are then fitted to an exponential curve to determine the first-order rate constants for synthesis and degradation.
Data Presentation
The quantitative data from protein turnover experiments can be summarized in tables to facilitate comparison and interpretation.
| Protein | Gene | Half-life (hours) | Synthesis Rate (kₛ) | Degradation Rate (kₑ) |
| Protein A | GENEA | 15.2 | 0.045 | 0.045 |
| Protein B | GENEB | 78.5 | 0.009 | 0.009 |
| Protein C | GENEC | 5.1 | 0.136 | 0.136 |
| Protein D | GENED | 24.0 | 0.029 | 0.029 |
Table 1: Example of protein turnover data for a set of proteins under steady-state conditions.
| Protein | Condition | Half-life (hours) | Fold Change |
| Protein X | Control | 20.4 | - |
| Protein X | Drug A | 10.1 | -2.0 |
| Protein Y | Control | 45.8 | - |
| Protein Y | Drug A | 46.2 | +1.0 |
| Protein Z | Control | 12.3 | - |
| Protein Z | Drug A | 35.7 | +2.9 |
Table 2: Example of changes in protein half-life in response to a drug treatment.
Key Regulatory Pathways in Protein Turnover
Protein turnover is tightly regulated by complex signaling networks that control the rates of protein synthesis and degradation.
Protein Synthesis: The mTOR Signaling Pathway
The mammalian target of rapamycin (B549165) (mTOR) is a central kinase that regulates cell growth, proliferation, and protein synthesis.[14][15] mTOR is the catalytic subunit of two distinct protein complexes, mTORC1 and mTORC2.[16] mTORC1 integrates signals from growth factors, nutrients (especially amino acids), and cellular energy status to control protein synthesis.[16][17] When activated, mTORC1 phosphorylates key downstream effectors, including S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which in turn promote the initiation and elongation phases of translation.[16]
// Nodes GrowthFactors [label="Growth Factors,\nAmino Acids, Energy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S6K1 [label="S6K1", fillcolor="#FBBC05", fontcolor="#202124"]; eIF4E_BP1 [label="4E-BP1", fillcolor="#FBBC05", fontcolor="#202124"]; ProteinSynthesis [label="Protein Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges GrowthFactors -> mTORC1 [arrowhead=normal]; mTORC1 -> S6K1 [arrowhead=normal]; mTORC1 -> eIF4E_BP1 [label=" P ", arrowhead=tee]; S6K1 -> ProteinSynthesis [arrowhead=normal]; eIF4E_BP1 -> ProteinSynthesis [label="Inhibits", style=dashed, arrowhead=tee]; } caption: "Simplified mTOR Signaling Pathway."
Protein Degradation: Ubiquitin-Proteasome and Autophagy-Lysosome Pathways
There are two major pathways for protein degradation in eukaryotic cells: the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway.[18]
-
Ubiquitin-Proteasome System (UPS): The UPS is the primary pathway for the degradation of most short-lived and misfolded proteins.[19][20] Proteins are targeted for degradation by the covalent attachment of a polyubiquitin (B1169507) chain, a process mediated by a cascade of three enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin ligase).[21][22] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a large multi-protein complex.[23]
// Nodes TargetProtein [label="Target Protein", fillcolor="#FFFFFF", fontcolor="#202124"]; Ub [label="Ubiquitin", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; E1 [label="E1", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; E2 [label="E2", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; E3 [label="E3", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PolyUbProtein [label="Polyubiquitinated\nProtein", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Peptides [label="Peptides", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Ub -> E1 [label="ATP"]; E1 -> E2; E2 -> E3; E3 -> TargetProtein; TargetProtein -> PolyUbProtein [label="Polyubiquitination"]; PolyUbProtein -> Proteasome; Proteasome -> Peptides; } caption: "The Ubiquitin-Proteasome System."
-
Autophagy-Lysosome Pathway: This pathway is responsible for the degradation of long-lived proteins, protein aggregates, and entire organelles.[18][24][25] In macroautophagy, the most studied form of autophagy, a double-membraned vesicle called an autophagosome engulfs cytoplasmic components.[26] The autophagosome then fuses with a lysosome, and the enclosed material is degraded by lysosomal hydrolases.[26]
// Nodes CytoplasmicCargo [label="Cytoplasmic Cargo\n(e.g., Protein Aggregates,\nOrganelles)", fillcolor="#FFFFFF", fontcolor="#202124"]; Autophagosome [label="Autophagosome", fillcolor="#FBBC05", fontcolor="#202124"]; Lysosome [label="Lysosome", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Autolysosome [label="Autolysosome", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Degradation [label="Degradation & Recycling", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges CytoplasmicCargo -> Autophagosome [label="Sequestration"]; Autophagosome -> Autolysosome; Lysosome -> Autolysosome [label="Fusion"]; Autolysosome -> Degradation; } caption: "The Autophagy-Lysosome Pathway."
Conclusion and Future Perspectives
The use of stable isotopes to measure protein turnover has revolutionized our understanding of proteome dynamics. These techniques provide a global and quantitative view of the synthesis and degradation of thousands of proteins, offering invaluable insights into cellular physiology in both health and disease. As mass spectrometry technology continues to improve in sensitivity and throughput, these methods will become even more powerful. The application of protein turnover studies in drug development holds great promise for identifying novel therapeutic targets and for understanding the mechanism of action of existing and novel drugs.
References
- 1. Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. liverpool.ac.uk [liverpool.ac.uk]
- 3. Proteome Scale-Protein Turnover Analysis Using High Resolution Mass Spectrometric Data from Stable-Isotope Labeled Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dynamic SILAC to Determine Protein Turnover in Neurons and Glia | Springer Nature Experiments [experiments.springernature.com]
- 11. Modeling SILAC Data to Assess Protein Turnover in a Cellular Model of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Defining Dynamic Protein Interactions Using SILAC-Based Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The mTOR pathway in the control of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mTOR - Wikipedia [en.wikipedia.org]
- 16. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 20. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 21. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 22. lifeandbiology.com [lifeandbiology.com]
- 23. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 24. scispace.com [scispace.com]
- 25. researchgate.net [researchgate.net]
- 26. Autophagy: A Lysosome-Dependent Process with Implications in Cellular Redox Homeostasis and Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
L-Lysine-¹³C₆ Dihydrochloride for Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of L-Lysine-¹³C₆ dihydrochloride (B599025), a critical reagent in modern quantitative proteomics. We will delve into its core applications, particularly in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), detailing experimental protocols, data presentation, and the underlying principles of its use in mass spectrometry.
Introduction to Stable Isotope Labeling and L-Lysine-¹³C₆
Stable isotope labeling is a powerful technique used in mass spectrometry for the accurate quantification of molecules, particularly proteins, in complex samples.[1] By incorporating stable, non-radioactive heavy isotopes into proteins, researchers can differentiate between cell populations and accurately measure changes in protein abundance. L-Lysine-¹³C₆ dihydrochloride is a form of the essential amino acid lysine (B10760008) where the six carbon atoms have been replaced with the heavier ¹³C isotope. This leads to a predictable mass shift in proteins that incorporate this labeled amino acid, allowing for their distinction from unlabeled proteins in a mass spectrometer.[2][3]
The primary application of L-Lysine-¹³C₆ dihydrochloride is in SILAC-based quantitative proteomics.[1][4] This method involves metabolically labeling the entire proteome of cells by culturing them in a medium where a standard essential amino acid is replaced by its heavy isotope-labeled counterpart.[5]
Physicochemical Properties of L-Lysine-¹³C₆ Dihydrochloride
The successful application of L-Lysine-¹³C₆ dihydrochloride in quantitative proteomics relies on its well-defined physical and chemical properties. The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Chemical Formula | ¹³C₆H₁₄N₂O₂ · 2HCl | |
| Molecular Weight | 225.07 g/mol | [6][7] |
| Isotopic Purity | ≥99 atom % ¹³C | [2][8] |
| Chemical Purity | ≥98% | [6] |
| Mass Shift from Unlabeled | +6 Da | [2] |
| Appearance | Solid | |
| Storage Temperature | Room temperature, away from light and moisture | [7] |
The SILAC Workflow using L-Lysine-¹³C₆
The SILAC method provides a robust workflow for quantitative proteomics. The general steps are outlined below and illustrated in the accompanying diagram.
Caption: The general workflow for a SILAC experiment.
Detailed Experimental Protocol for a 2-Plex SILAC Experiment
This protocol outlines the key steps for a typical 2-plex SILAC experiment using L-Lysine-¹³C₆ dihydrochloride.
Materials:
-
SILAC-grade cell culture medium deficient in L-lysine and L-arginine (e.g., DMEM for SILAC)[9]
-
Dialyzed Fetal Bovine Serum (dFBS)[9]
-
"Light" L-Lysine dihydrochloride (¹²C₆)
-
"Heavy" L-Lysine-¹³C₆ dihydrochloride (¹³C₆)[4]
-
L-Arginine hydrochloride (if also labeling with arginine)[4]
-
Phosphate-buffered saline (PBS)[9]
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[9]
-
Dithiothreitol (DTT)[9]
-
Iodoacetamide (IAA)[9]
-
Sequencing-grade modified trypsin[9]
-
C18 desalting spin tips or columns[9]
Procedure:
-
Cell Culture and Labeling:
-
Prepare "light" and "heavy" SILAC media by supplementing the lysine-deficient medium with either "light" L-Lysine or "heavy" L-Lysine-¹³C₆ to a final concentration of 146 mg/L.[10] Also supplement with L-Arginine (84 mg/L) and 10% dFBS.[10]
-
Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium, for at least five to six cell divisions to ensure complete incorporation of the labeled amino acid.[10]
-
-
Experimental Treatment:
-
Apply the experimental treatment to the "heavy" labeled cell population while maintaining the "light" population as a control.
-
-
Cell Harvest and Lysis:
-
Protein Digestion:
-
Determine the total protein concentration of the lysate.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 45 minutes.[9]
-
Alkylate cysteine residues by adding IAA to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.[9]
-
Dilute the sample to reduce the concentration of denaturants and add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio. Incubate overnight at 37°C.[9]
-
-
Peptide Desalting:
-
Acidify the peptide solution and desalt using a C18 column to remove interfering substances.[11]
-
-
LC-MS/MS Analysis:
-
Data Analysis:
Applications in Research and Drug Development
The use of L-Lysine-¹³C₆ dihydrochloride in SILAC-based proteomics has broad applications across various fields:
-
Fundamental Research: Elucidating cellular signaling pathways, identifying protein-protein interactions, and studying protein turnover.[1][5]
-
Drug Development: Identifying drug targets, understanding mechanisms of action, and discovering biomarkers for disease.[1]
-
Cancer Research: Comparing proteomes of cancerous and healthy cells to identify potential therapeutic targets.[1]
Signaling Pathway Analysis using SILAC
SILAC is instrumental in dissecting dynamic cellular processes. The following diagram illustrates how SILAC can be used to study a signaling pathway upon ligand stimulation.
Caption: Using SILAC to quantify changes in a signaling pathway.
Conclusion
L-Lysine-¹³C₆ dihydrochloride is an indispensable tool for accurate and reliable quantitative proteomics using mass spectrometry. Its application in the SILAC workflow enables researchers to gain deep insights into the dynamic nature of the proteome, driving discoveries in basic research and accelerating the drug development pipeline. The detailed protocols and data presented in this guide serve as a valuable resource for scientists employing this powerful technology.
References
- 1. chempep.com [chempep.com]
- 2. eurisotop.com [eurisotop.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. L-Lysine·2HCl (¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. L-Lysine·2HCl (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-2247-H-0.1 [isotope.com]
- 8. L-Lysine·2HCl (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-2247-H-0.05 [isotope.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Application of Heavy Amino Acids in Modern Research: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Heavy amino acids, stable isotope-labeled analogs of their naturally occurring counterparts, have become indispensable tools in modern biological research. Their incorporation into proteins enables precise and quantitative analysis of the dynamic proteome, providing profound insights into cellular processes, disease mechanisms, and the mode of action of therapeutic agents. This technical guide delves into the core applications of heavy amino acids, with a primary focus on Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), a powerful and widely adopted technique in quantitative proteomics. We will explore the fundamental principles, detailed experimental protocols, and data interpretation across various research applications, including the crucial role of these methods in drug discovery and development.
The Principle of Metabolic Labeling with Heavy Amino Acids
The foundational principle behind the use of heavy amino acids is metabolic incorporation. When cells are cultured in a medium where a standard "light" amino acid (e.g., containing 12C and 14N) is replaced with its "heavy" counterpart (e.g., containing 13C and/or 15N), the cellular machinery for protein synthesis incorporates the heavy amino acid into all newly synthesized proteins.[1][2] This results in a proteome where specific amino acid residues are heavier than normal.
Because the heavy and light amino acids are chemically identical, this labeling does not perturb cellular physiology.[3] However, the mass difference is readily detectable by mass spectrometry (MS).[1] By comparing the mass spectra of peptides from "light" and "heavy" cell populations, researchers can accurately quantify the relative abundance of thousands of proteins in a single experiment.[2] The most commonly used heavy amino acids in SILAC are arginine (Arg) and lysine (B10760008) (Lys), as the enzyme trypsin, which is used to digest proteins into peptides for MS analysis, cleaves specifically at these residues. This ensures that most resulting peptides will contain at least one labeled amino acid.[4]
Core Application: Quantitative Proteomics with SILAC
SILAC is a cornerstone of quantitative proteomics, enabling the comparison of protein expression levels between different cellular states.[5] This can be applied to a wide range of biological questions, from understanding the cellular response to a stimulus to identifying biomarkers for disease.
General Experimental Workflow
A typical SILAC experiment involves two main phases: an adaptation phase and an experimental phase.[6][7]
Caption: A generalized workflow for a standard SILAC experiment.
Quantitative Data Presentation
The output of a SILAC experiment is a series of ratios of heavy to light peptide intensities, which reflect the relative abundance of the corresponding proteins. This data is typically presented in tables that include the protein identifier, the number of peptides used for quantification, and the calculated protein ratio.
Table 1: Example of Protein Expression Changes in Response to Tunicamycin-Induced ER Stress in HeLa Cells (Hypothetical Data Based on[7][8])
| Protein Accession | Gene Name | Description | H/L Ratio | Regulation |
| P06748 | HSPA5 | Heat shock 70kDa protein 5 (BiP) | 2.53 | Up |
| P11021 | CALR | Calreticulin | 2.18 | Up |
| P20029 | HSP90B1 | Endoplasmin (GRP94) | 1.95 | Up |
| P04040 | ACTB | Actin, cytoplasmic 1 | 1.02 | Unchanged |
| P62258 | TUBB | Tubulin beta chain | 0.98 | Unchanged |
| Q9Y6N2 | CCT2 | T-complex protein 1 subunit beta | 0.45 | Down |
| P62736 | RPS27A | 40S ribosomal protein S27a | 0.51 | Down |
H/L Ratio: Ratio of protein abundance in tunicamycin-treated (Heavy) vs. control (Light) cells.
Detailed Experimental Protocol: Standard SILAC for Protein Expression Analysis
This protocol provides a general framework. Specific details may need to be optimized for different cell lines and experimental conditions.
1. Cell Culture and Labeling (Adaptation Phase):
-
Culture two populations of cells in parallel.
-
For the "light" population, use standard DMEM or RPMI-1640 medium.
-
For the "heavy" population, use SILAC-specific medium lacking arginine and lysine, supplemented with heavy 13C6-Arginine and 13C6-Lysine.[]
-
Both media should be supplemented with 10% dialyzed fetal bovine serum (dFBS) to prevent the introduction of unlabeled amino acids.[10]
-
Passage the cells for at least five to six doublings to ensure complete incorporation of the heavy amino acids (>97%).[11]
2. Experimental Treatment:
-
Once labeling is complete, apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" cells) while the other serves as a control ("light" cells).
3. Cell Harvesting and Lysis:
-
Harvest both cell populations.
-
Wash the cells with ice-cold PBS.
-
Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
4. Protein Digestion:
-
Perform in-solution or in-gel digestion of the protein lysate.
-
In-solution digestion:
-
In-gel digestion:
5. LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Peptides are separated by reverse-phase chromatography and analyzed by a high-resolution mass spectrometer.[]
6. Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of heavy and light peptide pairs.[6]
-
The software calculates protein ratios based on the median of all quantified peptide ratios for a given protein.
Advanced SILAC Applications
Beyond simple protein expression profiling, SILAC can be adapted for more nuanced investigations of the proteome.
Analysis of Post-Translational Modifications (PTMs)
SILAC is a powerful tool for quantifying changes in PTMs, such as phosphorylation, which are critical for cell signaling.[12]
Caption: Workflow for quantitative PTM analysis using SILAC.
Experimental Protocol for Phosphoproteomics: The general SILAC protocol is followed by an additional enrichment step for modified peptides. For phosphoproteomics, this typically involves:
-
Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC): These methods are used to selectively capture phosphopeptides from the complex peptide mixture before LC-MS/MS analysis.[13]
Table 2: Example of Quantitative Phosphorylation Site Analysis in Insulin (B600854) Signaling (Hypothetical Data Based on[3])
| Protein | Phosphosite | H/L Ratio (Insulin Stimulated/Basal) | Biological Process |
| INSR | pY1185 | 8.2 | Insulin Receptor Activation |
| IRS1 | pY608 | 6.5 | Insulin Signaling Cascade |
| SHC1 | pY317 | 4.9 | MAP Kinase Pathway Activation |
| AKT1 | pS473 | 3.7 | PI3K-Akt Signaling |
| GSK3B | pS9 | 2.8 | Glycogen Synthesis Regulation |
H/L Ratio indicates the fold change in phosphorylation at a specific site upon insulin stimulation.
Protein-Protein Interaction (PPI) Studies
SILAC combined with affinity purification-mass spectrometry (AP-MS) is a robust method for identifying and quantifying protein-protein interactions.[14] A "bait" protein is immunoprecipitated from a mixture of "light" control and "heavy" experimental cell lysates. True interaction partners will be enriched in the "heavy" sample, while non-specific background proteins will have a ratio of approximately 1.[8]
Experimental Protocol for SILAC-AP-MS:
-
SILAC Labeling and Transfection: Label two cell populations as described previously. Transfect one population with a tagged version of the "bait" protein (heavy) and the other with a control vector (light).
-
Lysis and Immunoprecipitation (IP): Lyse the cells and combine the lysates. Perform immunoprecipitation using an antibody against the tag on the bait protein.
-
Elution and Digestion: Elute the captured proteins and digest them with trypsin.
-
LC-MS/MS and Data Analysis: Analyze the peptides by LC-MS/MS. Proteins with a high heavy/light ratio are considered specific interactors.
Table 3: Example of Protein-Protein Interaction Data for a Bait Protein (Hypothetical Data Based on[15])
| Identified Protein | Gene Name | H/L Ratio | Number of Peptides | Classification |
| Bait Protein | BAIT | 10.5 | 25 | Bait |
| Interactor A | ITA | 8.2 | 12 | Specific Interactor |
| Interactor B | ITB | 6.7 | 8 | Specific Interactor |
| Ribosomal Protein S3 | RPS3 | 1.1 | 15 | Non-specific |
| Actin, cytoplasmic 1 | ACTB | 0.9 | 21 | Non-specific |
Protein Turnover Analysis (Pulsed SILAC)
Pulsed SILAC (pSILAC) is a variation of the SILAC method used to measure the rates of protein synthesis and degradation.[12] Cells are grown in a "light" medium and then switched to a "heavy" medium for a short period (the "pulse"). The ratio of heavy to light peptides for each protein over time provides a measure of its synthesis rate.[16]
Caption: Workflow for protein turnover analysis using pulsed SILAC.
Signaling Pathway Elucidation
SILAC-based phosphoproteomics is particularly powerful for mapping signaling pathways. By stimulating cells and quantifying changes in protein phosphorylation at different time points, researchers can reconstruct the signaling cascade.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell growth and proliferation and is often dysregulated in cancer. SILAC has been used to study the dynamics of this pathway upon stimulation with EGF or inhibition with targeted drugs.[17][18]
Insulin Signaling Pathway
Caption: Key components of the insulin signaling pathway. SILAC phosphoproteomics can quantify phosphorylation changes upon insulin stimulation.
Applications in Drug Development
The use of heavy amino acids, particularly SILAC, has significant applications in the pharmaceutical industry, from target identification to understanding a drug's mechanism of action. [1]
Target Identification and Validation
By immobilizing a drug on a solid support and using it as bait in a SILAC-based affinity purification experiment, researchers can identify the cellular proteins that bind to the drug. [1]This is a powerful method for identifying novel drug targets and for understanding the polypharmacology of existing drugs.
Mechanism of Action Studies
SILAC can be used to investigate the downstream cellular effects of a drug. By comparing the proteomes of drug-treated and untreated cells, researchers can identify changes in protein expression, PTMs, and protein-protein interactions that are induced by the drug. This provides valuable insights into the drug's mechanism of action.
Elucidating Drug Resistance Mechanisms
SILAC can be used to compare the proteomes of drug-sensitive and drug-resistant cell lines. This can help to identify proteins and pathways that are involved in the development of drug resistance, providing potential new targets for overcoming resistance.
Advanced and Emerging Techniques
NeuCode SILAC
NeuCode (Neutron-encoded) SILAC is a more recent development that allows for higher levels of multiplexing. [2]It utilizes amino acids with very small mass differences that can only be resolved by high-resolution mass spectrometers, enabling the simultaneous comparison of up to 18 samples in a single experiment. [19]
Spike-in SILAC
This approach uses a "heavy" labeled proteome as an internal standard that is spiked into unlabeled experimental samples. This is particularly useful for quantifying proteins from tissues or organisms that cannot be metabolically labeled. [11]
Conclusion
The application of heavy amino acids in research, spearheaded by techniques like SILAC, has revolutionized our ability to study the proteome in a quantitative and dynamic manner. From fundamental cell biology to the front lines of drug discovery, these methods provide an unparalleled depth of information. The continued development of these technologies, including higher multiplexing and improved sensitivity, promises to further expand our understanding of complex biological systems and accelerate the development of new and more effective therapies.
References
- 1. Identifying cellular targets of small-molecule probes and drugs with biochemical enrichment and SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Dissection of the insulin signaling pathway via quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Table 1 from Comparison of SILAC and mTRAQ quantification for phosphoproteomics on a quadrupole orbitrap mass spectrometer. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SILAC-based quantitative proteomics using mass spectrometry quantifies endoplasmic reticulum stress in whole HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 10. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 11. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 13. TSLP Signaling Network Revealed by SILAC-Based Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 15. Identification of Protein Interaction Partners in Mammalian Cells Using SILAC-immunoprecipitation Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 17. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Quantitative Proteomics Using SILAC with L-Lysine-¹³C₆ Dihydrochloride
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative mass spectrometry-based proteomics.[1][2][3][4] This technique enables the accurate relative quantification of thousands of proteins between different cell populations.[5][6] The core principle of SILAC involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, while a control population is cultured in a "light" medium containing the natural, unlabeled amino acids.[1][4]
L-Lysine-¹³C₆ dihydrochloride (B599025) is a commonly used "heavy" amino acid in SILAC experiments. Since the protease trypsin specifically cleaves proteins at the C-terminus of lysine (B10760008) and arginine residues, using labeled lysine ensures that the vast majority of tryptic peptides can be quantified.[6][7] The mass difference of 6 Da between the heavy (¹³C₆) and light lysine-containing peptides allows for their distinct detection and relative quantification by mass spectrometry.[8]
Key Applications
-
Expression Proteomics: Globally compare protein abundance changes between different experimental conditions, such as drug treatment versus control.[1]
-
Post-Translational Modification (PTM) Analysis: Quantify dynamic changes in PTMs like phosphorylation, ubiquitination, and acetylation.[1][5]
-
Protein-Protein Interaction Studies: Differentiate specific interaction partners from non-specific background proteins in co-immunoprecipitation experiments.[1]
-
Protein Turnover Analysis: Determine protein synthesis and degradation rates using pulse-SILAC (pSILAC) experiments.[4][6]
-
Subcellular Proteomics: Analyze the protein composition of specific organelles under various conditions.[1][5]
Quantitative Data Summary
The following table summarizes typical quantitative data and parameters associated with SILAC experiments using L-Lysine-¹³C₆.
| Parameter | Typical Value/Range | Notes |
| Isotope | ¹³C₆ L-Lysine | Provides a +6 Da mass shift per lysine residue. |
| Labeling Efficiency | > 95% | Achieved after at least 5-6 cell doublings.[6][8][9] |
| Quantitative Accuracy | High | Mixing of samples is done at the cellular or protein level, minimizing downstream quantitative errors. |
| Protein Quantitation | Ratios of heavy/light peptide peak intensities | The ratio reflects the relative abundance of the protein between the two samples. |
| Dynamic Range | Up to 100-fold | Most software platforms can accurately quantify protein ratios within this range.[10] |
| Reproducibility | High | SILAC is known for its high reproducibility compared to other labeling methods.[5] |
Experimental Workflow Diagram
References
- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 2. Quantitative Proteomics Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative proteomics using SILAC: Principles, applications, and developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 6. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SILAC Experiments Using Heavy Lysine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for performing Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments using heavy lysine (B10760008). SILAC is a powerful metabolic labeling technique for accurate mass spectrometry-based quantitative proteomics.[1][2][3][4][5] It is widely used to study differential protein expression, post-translational modifications, protein-protein interactions, and protein turnover.[2][5][6][7]
The core principle of SILAC involves growing two populations of cells in media that are identical except for the isotopic composition of specific amino acids.[1][7] One population is cultured in "light" medium containing the natural amino acid (e.g., L-Lysine), while the other is cultured in "heavy" medium containing a stable isotope-labeled counterpart (e.g., ¹³C₆-L-Lysine).[2][8] Over several cell divisions, the heavy amino acid is incorporated into the entire proteome of the "heavy" cell population.[1][9][10] Following experimental treatment, the cell populations are combined, and the relative abundance of proteins is determined by the ratio of "heavy" to "light" peptide signals in the mass spectrometer.[1]
The use of heavy lysine is particularly advantageous because trypsin, the most commonly used enzyme in proteomics for protein digestion, cleaves at the C-terminus of lysine and arginine residues.[1][11] This ensures that the vast majority of tryptic peptides will be labeled, allowing for broad proteome coverage and accurate quantification.[1]
Experimental Protocols
This section details the step-by-step methodology for a typical SILAC experiment using heavy lysine.
Phase 1: Adaptation and Labeling
The initial phase focuses on adapting the cells to the SILAC medium and ensuring complete incorporation of the heavy amino acid.
-
Cell Line Selection: Choose a cell line that is auxotrophic for lysine, meaning it cannot synthesize this amino acid and must obtain it from the culture medium.[8] This is crucial for efficient labeling.
-
SILAC Media Preparation:
-
Prepare "light" and "heavy" SILAC media. These are typically standard cell culture media (e.g., DMEM, RPMI-1640) that lack lysine and arginine.[12]
-
Supplement the media with dialyzed fetal bovine serum (dFBS) instead of regular FBS to avoid introducing unlabeled amino acids.[6][9]
-
To the "light" medium, add "light" (natural abundance) L-Lysine and L-Arginine to their normal physiological concentrations.
-
To the "heavy" medium, add "heavy" isotopically labeled L-Lysine (e.g., ¹³C₆-L-Lysine) and "light" or "heavy" L-Arginine. The choice of arginine isotope depends on the experimental design (double labeling is common).[1]
-
Sterile-filter the prepared media.[8]
-
-
Cell Culture and Adaptation:
-
Culture two separate populations of the chosen cell line.
-
Grow one population in the "light" SILAC medium and the other in the "heavy" SILAC medium.
-
Allow the cells to undergo at least five to six cell divisions to ensure near-complete incorporation (>95%) of the heavy amino acid into the proteome.[6][9][11][13]
-
-
Verification of Labeling Efficiency:
-
Before proceeding with the main experiment, it is critical to confirm the labeling efficiency.
-
Harvest a small aliquot of cells from the "heavy" culture.
-
Extract proteins, digest them with trypsin, and analyze the resulting peptides by mass spectrometry.
-
The mass spectra should show a near-complete shift of lysine-containing peptides to their heavy-labeled forms. A labeling efficiency of >95% is considered optimal.[8][9]
-
Phase 2: Experimental Treatment and Sample Preparation
-
Experimental Intervention: Once complete labeling is confirmed, apply the experimental treatment to one of the cell populations (e.g., drug treatment, growth factor stimulation). The other cell population serves as the control.[10]
-
Cell Harvest and Lysis:
-
Harvest both the "light" and "heavy" cell populations.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and modification.
-
-
Protein Quantification and Mixing:
Phase 3: Protein Digestion and Mass Spectrometry
-
Protein Digestion:
-
The combined protein lysate can be processed in one of two ways:
-
In-gel digestion: Separate the proteins by SDS-PAGE. Excise the entire protein lane or specific bands of interest. Cut the gel into small pieces and perform in-gel tryptic digestion.[9]
-
In-solution digestion: Directly digest the protein mixture in solution using trypsin.
-
-
-
Peptide Cleanup and Fractionation:
-
Desalt the digested peptide mixture using a C18 StageTip or a similar reverse-phase chromatography method to remove contaminants that can interfere with mass spectrometry analysis.[16]
-
For complex proteomes, consider peptide fractionation using techniques like strong cation exchange (SCX) or high-pH reverse-phase chromatography to increase the number of identified proteins.
-
-
LC-MS/MS Analysis:
Phase 4: Data Analysis
-
Peptide and Protein Identification:
-
Protein Quantification:
-
The software will also quantify the relative abundance of proteins by calculating the ratio of the signal intensities of the heavy and light peptide pairs.[1]
-
-
Data Interpretation:
-
Proteins with a heavy/light (H/L) ratio significantly different from 1 are considered to be differentially expressed in response to the experimental treatment.[16]
-
Data Presentation
Quantitative data from a SILAC experiment is typically presented in a table format, allowing for easy comparison of protein abundance changes between the control and treated samples.
| Protein Accession | Gene Name | Protein Description | H/L Ratio | p-value | Regulation |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.54 | 0.001 | Upregulated |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 0.89 | Unchanged |
| Q06609 | HSP90AA1 | Heat shock protein HSP 90-alpha | 0.45 | 0.005 | Downregulated |
| P10636 | GNB1 | Guanine nucleotide-binding protein G(I)/G(S)/G(T) subunit beta-1 | 1.10 | 0.75 | Unchanged |
| P31946 | YWHAZ | 14-3-3 protein zeta/delta | 3.12 | <0.001 | Upregulated |
-
Protein Accession: Unique identifier for the protein (e.g., from UniProt).
-
Gene Name: The official gene symbol.
-
Protein Description: A brief description of the protein's function.
-
H/L Ratio: The ratio of the abundance of the heavy-labeled protein (treated) to the light-labeled protein (control).
-
p-value: Statistical significance of the observed change in protein abundance.
-
Regulation: Indicates whether the protein is upregulated, downregulated, or unchanged.
Mandatory Visualizations
Experimental Workflow
Caption: A schematic of the SILAC experimental workflow.
Signaling Pathway Analysis
Caption: Example of a signaling pathway analysis using SILAC.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 4. SILAC Quantitation | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 6. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 8. benchchem.com [benchchem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. SILAC Reagents and Sets â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 12. ckisotopes.com [ckisotopes.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-Lysine-¹³C₆ Dihydrochloride in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Lysine-¹³C₆ dihydrochloride (B599025) is a stable isotope-labeled (SIL) form of the essential amino acid L-lysine, where all six carbon atoms are replaced with the heavy isotope ¹³C. This non-radioactive, heavy amino acid is a critical tool in modern quantitative proteomics and metabolomics.[1][2] When used as a supplement in cell culture media, it is metabolically incorporated into all newly synthesized proteins.[3] This enables the differentiation and relative or absolute quantification of proteins between different cell populations using mass spectrometry (MS).
The primary application of L-Lysine-¹³C₆ dihydrochloride is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful and accurate method for quantitative proteomics.[3][4][5][6] SILAC allows for the comparison of protein abundance between different experimental conditions, such as drug-treated versus control cells, with high precision.[4] This is because the differentially labeled cell populations are combined at an early stage, minimizing experimental variability.[5] Beyond proteomics, ¹³C-labeled lysine (B10760008) is also employed in metabolic flux analysis to trace the flow of carbon through metabolic pathways.[7][8]
Principle of SILAC
The SILAC method is based on metabolically encoding a cell population with a "heavy" version of an amino acid.[4] Two populations of cells are grown in media that are identical except for the isotopic form of a specific amino acid. One population is fed "light" (natural abundance, e.g., ¹²C₆-Lysine) media, while the other is fed "heavy" media containing L-Lysine-¹³C₆ dihydrochloride.
After a sufficient number of cell divisions (typically at least five), the heavy lysine will be fully incorporated into the proteome of the second cell population.[5][9] The two cell populations can then be subjected to different experimental treatments. Subsequently, the cells are lysed, and the protein lysates are mixed, typically in a 1:1 ratio.[4] This mixed sample is then processed for mass spectrometry analysis (e.g., protein digestion into peptides).
In the mass spectrometer, a given peptide from the "light" population will appear at a specific mass-to-charge (m/z) ratio, while its counterpart from the "heavy" population will appear at a predictably higher m/z due to the ¹³C₆-lysine. The ratio of the signal intensities of these heavy and light peptide pairs directly reflects the relative abundance of the protein in the two original cell populations.[10]
Key Applications
-
Quantitative Proteomics: Comparing global protein expression profiles between different cell states (e.g., healthy vs. disease, treated vs. untreated).[4]
-
Protein-Protein Interaction Studies: Identifying and quantifying interaction partners in immunoprecipitation experiments.[4]
-
Post-Translational Modification (PTM) Analysis: Quantifying changes in PTMs like phosphorylation in response to stimuli.[4]
-
Drug Target Identification: Discovering the protein targets of drugs by observing changes in protein abundance or interactions.[4]
-
Metabolic Flux Analysis: Tracing the metabolic fate of lysine and understanding the carbon flux through central metabolic pathways.[6][7][8]
-
Secretome Analysis: Studying proteins secreted by cells into the culture medium.[4]
Experimental Protocols
Protocol 1: Preparation of SILAC Media
This protocol describes the preparation of "heavy" and "light" media for a typical SILAC experiment. The base medium must be deficient in L-lysine and L-arginine, as arginine is often labeled simultaneously to ensure all tryptic peptides are labeled.[5]
Materials:
-
DMEM for SILAC (lacking L-lysine and L-arginine)[11]
-
Dialyzed Fetal Bovine Serum (dFBS)[11]
-
L-Lysine-¹³C₆ dihydrochloride ("Heavy")
-
L-Lysine dihydrochloride ("Light")
-
L-Arginine hydrochloride ("Light")
-
(Optional) L-Arginine-¹³C₆ hydrochloride ("Heavy")
-
L-Glutamine, Penicillin-Streptomycin, and other standard supplements[11]
-
Sterile, cell culture grade water[11]
-
Sterile filtration unit (0.22 µm)[11]
Procedure:
-
Prepare Amino Acid Stock Solutions:
-
Prepare "Light" Medium:
-
To 500 mL of L-lysine and L-arginine-free DMEM, add dFBS to the desired final concentration (e.g., 10%).
-
Add the "light" L-lysine and "light" L-arginine stock solutions to the final concentrations recommended for the specific cell line.[11] (See Table 1 for common concentrations).
-
Add other required supplements like L-glutamine and antibiotics.[3]
-
Aseptically filter the complete "light" medium using a 0.22 µm bottle-top filter.[11]
-
-
Prepare "Heavy" Medium:
-
To a separate 500 mL bottle of L-lysine and L-arginine-free DMEM, add dFBS to the same final concentration as the "light" medium.
-
Add the "heavy" L-Lysine-¹³C₆ dihydrochloride and "light" or "heavy" L-arginine stock solutions to the same final concentrations as their light counterparts.[11]
-
Add the same supplements as in the "light" medium.
-
Aseptically filter the complete "heavy" medium.[3]
-
-
Storage: Store both "light" and "heavy" prepared media at 4°C, protected from light. Stability is typically less than 6 months after serum addition.[9]
Protocol 2: Cell Culture and Labeling
Procedure:
-
Cell Adaptation: Culture two separate populations of the chosen cell line, one in the "light" SILAC medium and the other in the "heavy" SILAC medium.[11]
-
Passaging for Full Incorporation: Continuously culture the cells for at least five passages (cell doublings) to ensure near-complete (>95%) incorporation of the labeled amino acids into the proteome.[5][9][12] Maintain cells in the log phase of growth (30-90% confluency).[9]
-
Incorporation Check (Optional but Recommended): After five passages, harvest a small number of cells from both populations. Lyse the cells, run a small amount of protein on an SDS-PAGE gel, excise a prominent band, and analyze it by mass spectrometry to confirm labeling efficiency.
-
Experimentation: Once full incorporation is confirmed, expand the cells to the required number for your experiment. Apply the experimental treatment (e.g., drug addition) to one population while the other serves as a control.
-
Harvesting: After treatment, harvest both the "light" and "heavy" labeled cells. Wash the cell pellets with PBS to remove any residual media.[9]
Protocol 3: Sample Preparation for Mass Spectrometry
Procedure:
-
Cell Lysis: Lyse the cell pellets from both populations separately using an appropriate lysis buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of both the "light" and "heavy" lysates using a standard protein assay (e.g., BCA assay).
-
Mixing: Combine the "light" and "heavy" lysates in a precise 1:1 protein amount ratio.[4]
-
Protein Digestion: The mixed protein sample can be digested into peptides using standard protocols, either through in-solution digestion or after separation on an SDS-PAGE gel (in-gel digestion).[3] Trypsin is commonly used as it cleaves C-terminal to lysine and arginine residues, ensuring that every resulting peptide (except the C-terminal one) contains a label.[4]
-
Mass Spectrometry: Analyze the resulting peptide mixture using high-resolution LC-MS/MS.
-
Data Analysis: Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of the "heavy" and "light" peptide pairs to determine relative protein abundance.
Quantitative Data
The following tables summarize key quantitative parameters for designing SILAC experiments using L-Lysine-¹³C₆ dihydrochloride.
Table 1: Recommended Amino Acid Concentrations in SILAC Media
| Amino Acid | Isotopic Label | Typical Final Concentration (mg/L) |
|---|---|---|
| L-Lysine | Light (¹²C₆) | 146[5] |
| L-Lysine | Heavy (¹³C₆) | ~150 (adjusted for MW) |
| L-Arginine | Light (¹²C₆) | 84[5] |
| L-Arginine | Heavy (¹³C₆) | ~87 (adjusted for MW) |
| L-Arginine | Heavy (¹³C₆¹⁵N₄) | ~88 (adjusted for MW)[5] |
Note: The exact mass for heavy amino acids should be adjusted based on the molecular weight of the specific isotopic form used to ensure equimolar concentrations.
Table 2: Label Incorporation Parameters
| Parameter | Typical Value | Notes |
|---|---|---|
| Required Cell Doublings | ≥ 5 | To achieve >95% incorporation.[5][9] |
| Labeling Efficiency | > 95% | Considered sufficient for accurate quantification.[9] |
| Labeling Time | Variable (days to weeks) | Dependent on the cell line's doubling time.[12] |
Visualizations
SILAC Experimental Workflow
Caption: General workflow for quantitative proteomics using SILAC.
Principle of Lysine Incorporation and Quantification
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-Lysine·2HCl (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-2247-H-1 [isotope.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. chempep.com [chempep.com]
- 5. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Respirometric 13C flux analysis--Part II: in vivo flux estimation of lysine-producing Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modeling and experimental design for metabolic flux analysis of lysine-producing Corynebacteria by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Production process monitoring by serial mapping of microbial carbon flux distributions using a novel Sensor Reactor approach: II--(13)C-labeling-based metabolic flux analysis and L-lysine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Native SILAC: Metabolic Labeling of Proteins in Prototroph Microorganisms Based on Lysine Synthesis Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Note & Protocol: Calculating L-Lysine-¹³C₆ Dihydrochloride Concentration for SILAC Media Preparation
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for accurate mass spectrometry-based quantitative proteomics.[1][2] The method involves replacing standard ("light") amino acids with their heavy stable-isotope counterparts in the cell culture medium. The success of a SILAC experiment hinges on the precise and equimolar replacement of light amino acids with their heavy analogues to ensure accurate relative protein quantification.
This document provides a detailed protocol for calculating the correct concentration of L-Lysine-¹³C₆ dihydrochloride (B599025) for preparing "heavy" SILAC media. A common point of error is failing to account for the additional mass of the ¹³C isotopes and the two hydrochloride (HCl) molecules present in the salt form of the amino acid. This guide will walk researchers through the necessary calculations and media preparation steps to ensure consistency and accuracy in their SILAC experiments.
Key Data for Calculation
Accurate calculation requires the precise molecular weights (MW) of the different forms of L-Lysine. It is crucial to use the MW corresponding to the specific chemical form provided by the supplier (e.g., free base, monohydrochloride, or dihydrochloride).
| Compound Description | Chemical Formula | Molecular Weight ( g/mol ) | Notes |
| L-Lysine ("Light", Free Base) | C₆H₁₄N₂O₂ | 146.19 | The reference concentration in standard media (e.g., DMEM) is for the free amino acid.[3][4] |
| L-Lysine Dihydrochloride ("Light") | C₆H₁₄N₂O₂ · 2HCl | 219.11 | L-Lysine free base + two molecules of HCl. |
| L-Lysine-¹³C₆ ("Heavy", Free Base) | ¹³C₆H₁₄N₂O₂ | 152.19 | Contains six ¹³C isotopes, increasing the mass by ~6 Da compared to the light form.[3] |
| L-Lysine-¹³C₆ Dihydrochloride ("Heavy") | ¹³C₆H₁₄N₂O₂ · 2HCl | 225.07 | The compound of interest for this protocol.[5] |
Note: Always verify the molecular weight from the certificate of analysis provided by your specific supplier.
Protocol: Concentration Calculation
The primary goal is to achieve the same molar concentration of heavy lysine (B10760008) in the "heavy" medium as the light lysine in the "light" medium. Standard DMEM contains L-Lysine at a concentration of 146 mg/L.[1][6]
Step 1: Determine the Target Molar Concentration from "Light" Medium
First, calculate the molarity of L-Lysine in a standard "light" cell culture medium.
-
Standard Concentration of L-Lysine (free base): 146 mg/L = 0.146 g/L
-
Molecular Weight of L-Lysine (free base): 146.19 g/mol
Molarity = (Concentration in g/L) / (Molecular Weight in g/mol )
Molarity = (0.146 g/L) / (146.19 g/mol ) = 0.0009987 M ≈ 1.0 mM
Therefore, the target concentration for the heavy lysine is approximately 1.0 mM.
Step 2: Calculate the Required Mass of L-Lysine-¹³C₆ Dihydrochloride
Next, use the target molarity (1.0 mM) and the specific molecular weight of L-Lysine-¹³C₆ dihydrochloride to calculate the required mass concentration in mg/L.
-
Target Molarity: 0.001 mol/L
-
Molecular Weight of L-Lysine-¹³C₆ Dihydrochloride: 225.07 g/mol [5]
Concentration (g/L) = Molarity (mol/L) x Molecular Weight ( g/mol )
Concentration (g/L) = 0.001 mol/L * 225.07 g/mol = 0.22507 g/L
Concentration (mg/L) = 225.1 mg/L
This calculated value is the final concentration of L-Lysine-¹³C₆ dihydrochloride that must be added to the SILAC medium.
Experimental Protocol: SILAC Media Preparation
This protocol outlines the steps to prepare 500 mL of "heavy" SILAC medium.
Materials:
-
L-Lysine-¹³C₆ dihydrochloride
-
Heavy L-Arginine (e.g., L-Arginine-¹³C₆ hydrochloride)
-
Lysine and Arginine-deficient medium (e.g., DMEM for SILAC)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Sterile, tissue culture-grade Phosphate-Buffered Saline (PBS) or water
-
Supplements as required (e.g., Penicillin/Streptomycin, GlutaMAX)
-
Sterile filtration unit (0.22 µm pore size)
Preparation of 100x Concentrated "Heavy" Amino Acid Stock
Preparing a concentrated stock solution is recommended for accuracy and convenience.[6]
-
Weigh: Accurately weigh 1.125 g of L-Lysine-¹³C₆ dihydrochloride.
-
Dissolve: Dissolve the powder in 50 mL of sterile PBS in a sterile conical tube. This creates a 100x stock solution with a concentration of 22.51 mg/mL.
-
Sterilize & Aliquot: Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Aliquot into smaller, sterile tubes and store at -20°C or -80°C for long-term use.[7]
-
Repeat: Prepare a separate stock solution for heavy L-Arginine using the same principles.
Preparation of 500 mL Final "Heavy" SILAC Medium
-
Start with Base Medium: In a sterile bottle, take 445 mL of Lysine- and Arginine-deficient medium.
-
Add Serum: Add 50 mL of dialyzed FBS (for a final concentration of 10%). Using dialyzed serum is critical to prevent the introduction of light amino acids.[8]
-
Add Amino Acids: Add 5 mL of your 100x "Heavy" Lysine stock solution. Also add the appropriate volume of your heavy Arginine stock solution.
-
Add Supplements: Add other required supplements, such as 5 mL of Penicillin/Streptomycin.
-
Mix and Filter: Mix the final solution well by gentle inversion. Sterile-filter the entire 500 mL of prepared medium using a 0.22 µm filtration unit to ensure sterility.[8][9]
-
Label and Store: Clearly label the bottle as "Heavy SILAC Medium" with the date of preparation. Store at 4°C, protected from light.
Summary and Best Practices
-
Verify Molecular Weight: The most critical step is using the correct molecular weight for the exact chemical form of the labeled amino acid you are using. Always refer to the product's certificate of analysis.
-
Equimolar Replacement: The goal is always equimolar, not equimass, replacement of the light amino acid.
-
Purity: Use high-purity, MS-grade labeled amino acids for the best results.
-
Dialyzed Serum: Non-dialyzed serum contains endogenous light amino acids and will compromise labeling efficiency.[8]
-
Complete Incorporation: Ensure cells are cultured in the SILAC medium for a sufficient number of passages (at least 5-6 cell doublings) to achieve near-complete (>97%) incorporation of the heavy labels before starting the experiment.[1]
-
Proline Conversion: Be aware that in some cell lines, Arginine can be metabolically converted to Proline. It may be necessary to add unlabeled Proline to the medium to suppress this conversion.[6]
References
- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. mpbio.com [mpbio.com]
- 5. clearsynth.com [clearsynth.com]
- 6. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wp.unil.ch [wp.unil.ch]
- 8. usherbrooke.ca [usherbrooke.ca]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Application Notes: Protein Quantification Using L-Lysine-¹³C₆ SILAC
Introduction
Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling technique for accurate mass spectrometry (MS)-based quantitative proteomics. The method relies on the metabolic incorporation of "heavy," non-radioactive, stable isotope-labeled amino acids into the entire proteome of living cells. By growing one cell population in a medium containing normal "light" amino acids and another in a medium containing "heavy" labeled amino acids (such as L-Lysine-¹³C₆), the proteomes of the two populations become distinguishable by mass spectrometry. Because the samples are mixed at an early stage, typically right after cell lysis, SILAC minimizes quantitative errors that can arise from parallel sample handling. This makes it a highly accurate and robust method for studying dynamic changes in protein abundance, protein-protein interactions, and post-translational modifications.
Principle of SILAC
The core principle of SILAC involves growing two populations of cells in otherwise identical culture media, with the exception of specific amino acids. One medium contains the natural ("light") amino acids, while the other contains stable isotope-labeled ("heavy") counterparts. The most commonly used amino acids for labeling are L-Lysine (Lys) and L-Arginine (Arg). This is because trypsin, the most frequently used enzyme for protein digestion in proteomics, cleaves proteins C-terminal to lysine (B10760008) and arginine residues, ensuring that the vast majority of resulting peptides will incorporate a label.
After a minimum of five cell doublings, the heavy amino acids will be almost completely incorporated into the proteome of the "heavy" cell population (>95% incorporation). The "light" and "heavy" cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Following treatment, the cell populations are combined, often in a 1:1 ratio based on protein amount. During mass spectrometry analysis, a peptide containing the heavy isotope will appear with a specific mass shift compared to its light counterpart. The relative protein abundance is then determined by comparing the signal intensities of the heavy and light peptide pairs.
Applications in Research and Drug Development
SILAC is a versatile technique with broad applications for researchers, scientists, and drug development professionals:
-
Differential Protein Expression: Identifying proteins that are up- or down-regulated in response to drug treatment, disease states, or genetic modifications. This is crucial for identifying potential drug targets and biomarkers.
-
Signaling Pathway Analysis: SILAC is highly effective for elucidating signaling pathways by quantifying changes in protein abundance and phosphorylation status following stimulation. For example, it has been successfully used to study Receptor Tyrosine Kinase (RTK) signaling pathways.
-
Protein-Protein Interaction (PPI) Studies: Distinguishing true interaction partners from non-specific background contaminants in affinity purification-mass spectrometry (AP-MS) experiments.
-
Protein Turnover and Stability: Pulse-chase SILAC experiments can be used to monitor the synthesis and degradation rates of proteins, providing insights into protein homeostasis.
-
Drug Target Identification: SILAC-based chemical proteomics can be employed to identify the protein targets of small molecule drugs.
Quantitative Data Summary
Accurate quantification in SILAC relies on the known mass difference between the light and heavy isotopic labels. The use of ¹³C₆-labeled L-Lysine results in a 6 Dalton (Da) mass shift for each lysine residue in a peptide.
Table 1: Common Isotopes Used in SILAC and Their Properties
| Amino Acid Form | Isotopic Label | Molar Mass ( g/mol ) | Mass Shift (Da) | Notes |
| L-Lysine | Light (¹²C₆, ¹⁴N₂) | 146.19 | 0 | The standard, naturally occurring amino acid. |
| L-Lysine-¹³C₆ | Heavy | 152.19 | +6 | A common heavy lysine providing a +6 Da shift per lysine. |
| L-Arginine | Light (¹²C₆, ¹⁴N₄) | 174.20 | 0 | Often used in combination with Lysine for complete labeling. |
| L-Arginine-¹³C₆ | Heavy | 180.20 | +6 | Provides a +6 Da shift per arginine. |
| L-Arginine-¹³C₆,¹⁵N₄ | Heavy | 184.20 | +10 | Provides a +10 Da shift, useful for multiplexing. |
Table 2: Example Criteria for Protein Quantification
| Parameter | Value | Description | Reference |
| Labeling Efficiency | > 95% | The minimum recommended incorporation of heavy amino acids before starting the experiment. | |
| H/L Ratio for Upregulation | ≥ 1.5 | Proteins with a heavy-to-light ratio of 1.5 or greater are typically considered upregulated in the "heavy" labeled sample. | |
| H/L Ratio for Downregulation | ≤ 0.67 | Proteins with a heavy-to-light ratio of 0.67 or less are typically considered downregulated in the "heavy" labeled sample. | |
| Replicates | ≥ 2 | Data should be based on at least two biological replicates for statistical confidence. |
Experimental Workflows and Signaling Pathways
Diagrams created with Graphviz illustrate the standard SILAC workflow, its application in studying signaling, and the data analysis pipeline.
Caption: General experimental workflow for a two-plex SILAC experiment.
Caption: Workflow for studying Receptor Tyrosine Kinase (RTK) signaling with SILAC.
Application Notes: L-Lysine-¹³C₆ Dihydrochloride for Protein Turnover Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein turnover, the continuous process of protein synthesis and degradation, is a fundamental aspect of cellular homeostasis. The ability to accurately measure the rates of these processes is crucial for understanding cellular physiology in both healthy and diseased states. Dysregulation of protein turnover is implicated in a wide range of pathologies, including cancer, neurodegenerative disorders, and metabolic diseases. L-Lysine-¹³C₆ dihydrochloride (B599025) is a stable isotope-labeled amino acid that serves as a powerful tool for quantifying protein turnover dynamics. When used in conjunction with mass spectrometry-based proteomics, this reagent allows for the precise measurement of protein synthesis and degradation rates, providing valuable insights for basic research and drug development.
The most common application of L-Lysine-¹³C₆ dihydrochloride is in a technique called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[1][2][3][4] In a typical SILAC experiment for protein turnover, cells are cultured in a medium where the natural ("light") L-Lysine is replaced with "heavy" L-Lysine-¹³C₆.[3][4] As new proteins are synthesized, they incorporate this heavy lysine (B10760008), resulting in a mass shift that can be detected by mass spectrometry.[5][6] By tracking the incorporation of the heavy label over time (a "pulse" experiment) or the disappearance of a pre-existing heavy label (a "chase" experiment), researchers can calculate the rates of protein synthesis and degradation for thousands of proteins simultaneously.[7][8][9][10]
Principle of the Method
The core principle of using L-Lysine-¹³C₆ for protein turnover analysis lies in its metabolic incorporation into newly synthesized proteins. Lysine is an essential amino acid for mammalian cells, meaning they cannot produce it and must acquire it from the culture medium.[11] This ensures that the labeled lysine is efficiently incorporated into the proteome.
In a pulse experiment designed to measure protein synthesis, cells are initially grown in a standard "light" medium and then switched to a "heavy" medium containing L-Lysine-¹³C₆. Over time, newly synthesized proteins will contain the heavy lysine, while pre-existing proteins will remain light. By collecting samples at different time points and analyzing them by mass spectrometry, the ratio of heavy to light peptides for each protein can be determined. This ratio increases over time as more heavy-labeled proteins are synthesized, allowing for the calculation of the synthesis rate (kₛ).
Conversely, a pulse-chase experiment is used to measure protein degradation. In this setup, cells are first grown in a "heavy" medium to label the entire proteome. They are then switched to a "light" medium (the "chase"). The amount of heavy-labeled protein will decrease over time as proteins are degraded and replaced with newly synthesized light proteins. By monitoring the decay of the heavy signal, the degradation rate (kₔ) can be determined.
Applications in Research and Drug Development
The ability to measure protein turnover has wide-ranging applications:
-
Understanding Disease Mechanisms: Many diseases are characterized by altered protein homeostasis. For example, neurodegenerative diseases often involve the accumulation of misfolded proteins due to impaired degradation, while cancer cells can exhibit increased protein synthesis to support rapid growth. L-Lysine-¹³C₆ labeling can be used to dissect these mechanisms.
-
Target Identification and Validation: By understanding how a disease affects the turnover of specific proteins, new therapeutic targets can be identified. For instance, enzymes that regulate the degradation of an oncoprotein could be targeted for inhibition.
-
Pharmacodynamic Biomarker Development: The effect of a drug on protein turnover can serve as a biomarker of its activity. For example, a drug designed to inhibit protein synthesis would be expected to decrease the incorporation of L-Lysine-¹³C₆.
-
Toxicity and Off-Target Effect Assessment: Changes in the turnover of a wide range of proteins can provide insights into the potential toxicity and off-target effects of a drug candidate.
Data Presentation: Quantitative Protein Turnover Data
The following tables summarize typical quantitative data that can be obtained from dynamic SILAC experiments using L-Lysine-¹³C₆. The data presented here is illustrative and compiled from findings reported in protein turnover studies.
Table 1: Protein Synthesis Rates in HeLa Cells
| Protein | Gene | Function | Synthesis Rate (kₛ) (h⁻¹) |
| Histone H4 | H4C1 | DNA packaging | 0.015 |
| GAPDH | GAPDH | Glycolysis | 0.045 |
| Cyclin B1 | CCNB1 | Cell cycle regulation | 0.150 |
| c-Myc | MYC | Transcription factor | 0.850 |
Table 2: Protein Degradation Rates and Half-Lives in A549 Cells
| Protein | Gene | Function | Degradation Rate (kₔ) (h⁻¹) | Half-Life (t½) (h) |
| Lamin-A/C | LMNA | Nuclear structure | 0.010 | 69.3 |
| Tubulin alpha-1A | TUBA1A | Cytoskeleton | 0.025 | 27.7 |
| p53 | TP53 | Tumor suppressor | 1.386 | 0.5 |
| Ornithine decarboxylase | ODC1 | Polyamine synthesis | 2.310 | 0.3 |
Experimental Protocols
Protocol 1: Dynamic SILAC for Measuring Protein Synthesis Rate
This protocol describes a pulse-labeling experiment to determine the rate of protein synthesis.
1. Cell Culture and Labeling: a. Culture cells (e.g., HeLa) in "light" SILAC medium (DMEM/RPMI lacking L-lysine and L-arginine) supplemented with dialyzed fetal bovine serum (10%), penicillin/streptomycin, and unlabeled L-lysine and L-arginine for at least five cell divisions to ensure a fully "light" proteome. b. To initiate the pulse, replace the "light" medium with "heavy" SILAC medium containing L-Lysine-¹³C₆ dihydrochloride at the same concentration as the light lysine. c. Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
2. Sample Preparation: a. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. b. Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay). c. For each time point, take an equal amount of protein (e.g., 50 µg).
3. Protein Digestion: a. Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide. b. Digest the proteins into peptides using a protease such as trypsin or Lys-C.
4. Mass Spectrometry Analysis: a. Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).
5. Data Analysis: a. Process the raw MS data using software such as MaxQuant or Proteome Discoverer.[12][13] b. Identify peptides and proteins and quantify the heavy-to-light (H/L) ratios for each identified peptide. c. Calculate the protein synthesis rate (kₛ) by fitting the increase in the fraction of heavy-labeled protein over time to a first-order kinetics model.
Protocol 2: Pulse-Chase SILAC for Measuring Protein Degradation Rate
This protocol outlines a pulse-chase experiment to determine the rate of protein degradation.
1. Cell Culture and Labeling: a. Culture cells in "heavy" SILAC medium containing L-Lysine-¹³C₆ dihydrochloride for at least five cell divisions to achieve complete labeling of the proteome. b. To initiate the chase, wash the cells with phosphate-buffered saline (PBS) and replace the "heavy" medium with "light" SILAC medium. c. Harvest cells at various time points (e.g., 0, 4, 8, 12, 24, 48 hours).
2. Sample Preparation, Protein Digestion, and Mass Spectrometry Analysis: a. Follow steps 2a-4a from Protocol 1.
3. Data Analysis: a. Process the raw MS data as described in step 5a-b of Protocol 1. b. Calculate the protein degradation rate (kₔ) by fitting the decrease in the fraction of heavy-labeled protein over time to a first-order decay model. The half-life (t½) of the protein can be calculated from the degradation rate constant using the formula: t½ = ln(2) / kₔ.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Dynamic SILAC experimental workflows.
Signaling Pathways Regulating Protein Turnover
mTOR Signaling Pathway in Protein Synthesis
The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth and protein synthesis.[5][14][15] When activated by growth factors and nutrients, mTORC1 promotes protein synthesis by phosphorylating key downstream targets.
Caption: Simplified mTORC1 signaling pathway.
Ubiquitin-Proteasome Pathway in Protein Degradation
The ubiquitin-proteasome pathway is the primary mechanism for the degradation of most intracellular proteins.[1][2][3][6][16] Proteins targeted for degradation are tagged with a chain of ubiquitin molecules, which is recognized by the proteasome for degradation.
Caption: The ubiquitin-proteasome degradation pathway.
References
- 1. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 5. mTOR Signaling Pathway and Protein Synthesis: From Training to Aging and Muscle Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 7. liverpool.ac.uk [liverpool.ac.uk]
- 8. Turnover of the human proteome: determination of protein intracellular stability by dynamic SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Pulse-Chase SILAC Strategy Measures Changes in Protein Decay and Synthesis Rates Induced by Perturbation of Proteostasis with an Hsp90 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pulse-chase SILAC–based analyses reveal selective oversynthesis and rapid turnover of mitochondrial protein components of respiratory complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. qian.human.cornell.edu [qian.human.cornell.edu]
- 15. The mTOR pathway in the control of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What are the effects of ubiquitination on protein degradation? [synapse.patsnap.com]
Application Notes and Protocols for SILAC Sample Preparation with L-Lysine-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique for accurate quantitative proteomics.[1][2][3] This method involves the in vivo incorporation of stable isotope-labeled amino acids into proteins, enabling the direct comparison of protein abundance between different cell populations.[3] L-Lysine-¹³C₆ is a commonly used "heavy" amino acid for SILAC experiments, particularly when using trypsin for protein digestion, as trypsin cleaves C-terminal to lysine (B10760008) and arginine residues.[1][2] These application notes provide a detailed protocol for SILAC sample preparation using L-Lysine-¹³C₆, along with data presentation guidelines and visualizations to aid in experimental design and execution.
I. Principle of SILAC
The core principle of SILAC lies in growing two or more cell populations in media that are identical except for the isotopic form of a specific amino acid.[4] One population is cultured in "light" medium containing the natural amino acid (e.g., ¹²C₆ L-Lysine), while the other is cultured in "heavy" medium containing the stable isotope-labeled counterpart (e.g., ¹³C₆ L-Lysine).[4] Over several cell divisions, the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population.[1] After experimental treatment, the cell populations are combined, and the relative abundance of proteins is determined by mass spectrometry (MS), which distinguishes between the light and heavy peptides based on their mass difference.[5]
II. Experimental Workflow
The SILAC workflow can be broadly divided into two main phases: the adaptation and labeling phase, and the experimental and analysis phase. A schematic of the workflow is presented below.
Caption: SILAC Experimental Workflow using L-Lysine-¹³C₆.
III. Detailed Experimental Protocol
This protocol provides a general guideline for a two-plex SILAC experiment using L-Lysine-¹³C₆. Optimization may be required for specific cell lines and experimental conditions.
A. Materials and Reagents
-
Lysine and Arginine-deficient cell culture medium (e.g., DMEM for SILAC)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Lysine·2HCl (Light)
-
L-Lysine·2HCl (¹³C₆, 99%) (Heavy)
-
L-Arginine·HCl (Light)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein digestion enzyme (e.g., MS-grade Trypsin)
-
Reagents for peptide cleanup (e.g., C18 StageTips)
-
Mass spectrometer (e.g., Orbitrap-based)
B. Preparation of SILAC Media
-
Prepare Amino Acid Stock Solutions:
-
Prepare 1000x stock solutions of light L-Lysine, heavy L-Lysine (¹³C₆), and light L-Arginine in sterile PBS.
-
Filter-sterilize the stock solutions using a 0.22 µm filter.
-
Store at -20°C.
-
-
Prepare Complete SILAC Media:
-
To 500 mL of Lysine/Arginine-deficient medium, add 50 mL of dFBS (to a final concentration of 10%).
-
For "Light" Medium: Add the appropriate volumes of light L-Lysine and light L-Arginine stock solutions to achieve the desired final concentrations (e.g., 146 mg/L for L-Lysine and 84 mg/L for L-Arginine).
-
For "Heavy" Medium: Add the appropriate volumes of heavy L-Lysine (¹³C₆) and light L-Arginine stock solutions.
-
Mix thoroughly and sterile-filter the complete media. Store at 4°C, protected from light.
-
C. Cell Culture and Labeling
-
Adaptation Phase:
-
Culture the chosen cell line in standard complete medium to ensure healthy, logarithmic growth.
-
Split the cells into two populations.
-
Culture one population in the prepared "Light" SILAC medium and the other in the "Heavy" SILAC medium.
-
Maintain the cells in their respective SILAC media for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acids.[1][2]
-
-
Verification of Labeling Efficiency:
D. Experimental Treatment and Sample Collection
-
Once complete labeling is confirmed, expand the cells to the required number for the experiment.
-
Apply the experimental treatment (e.g., drug candidate, stimulus) to one of the cell populations (typically the "heavy" labeled cells), while the other population serves as the control ("light" labeled cells).
-
After the treatment period, harvest both cell populations. This can be done by scraping or using trypsin.
-
Count the cells from each population and combine them at a 1:1 ratio.
-
Wash the combined cell pellet with ice-cold PBS to remove any residual media.
E. Protein Extraction, Digestion, and Peptide Cleanup
-
Cell Lysis:
-
Resuspend the combined cell pellet in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice with periodic vortexing to ensure complete lysis.
-
Centrifuge at high speed to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Protein Digestion:
-
Proteins can be digested either in-solution or in-gel.
-
In-solution digestion:
-
Denature proteins (e.g., with urea), reduce disulfide bonds (with DTT), and alkylate cysteine residues (with iodoacetamide).
-
Dilute the sample to reduce the denaturant concentration.
-
Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50) and incubate overnight at 37°C.
-
-
In-gel digestion:
-
Separate proteins by SDS-PAGE.
-
Excise gel bands of interest or the entire lane.
-
Perform in-gel reduction, alkylation, and digestion with trypsin.
-
-
-
Peptide Cleanup:
-
Desalt and concentrate the resulting peptide mixture using C18 StageTips or a similar method to remove salts and detergents that can interfere with MS analysis.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
F. LC-MS/MS Analysis and Data Quantification
-
Reconstitute the dried peptides in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid).
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Process the raw MS data using specialized software such as MaxQuant, Proteome Discoverer, or Spectronaut.[6][7]
-
The software will identify peptides and quantify the intensity ratios of the "heavy" to "light" isotopic pairs.
-
Protein ratios are then calculated by averaging the ratios of all unique peptides identified for a given protein.
IV. Data Presentation
Quantitative data from SILAC experiments should be presented in a clear and structured manner to facilitate interpretation and comparison.
Table 1: Representative SILAC Labeling Efficiency
| Cell Line | Labeled Amino Acid | Duration (Doublings) | Incorporation Efficiency (%) |
| HeLa | ¹³C₆ L-Lysine | 5 | >97 |
| HEK293 | ¹³C₆ L-Lysine | 6 | >98 |
| A549 | ¹³C₆ L-Lysine | 5 | >96 |
Table 2: Example of Quantified Proteins in a Drug Treatment Study
| Protein Accession | Gene Name | Protein Name | H/L Ratio | Log₂(H/L Ratio) | Regulation |
| P04637 | TP53 | Cellular tumor antigen p53 | 0.45 | -1.15 | Down-regulated |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 0.03 | Unchanged |
| Q06609 | HSP90AA1 | Heat shock protein HSP 90-alpha | 2.50 | 1.32 | Up-regulated |
| P31946 | YWHAZ | 14-3-3 protein zeta/delta | 0.98 | -0.03 | Unchanged |
| P10636 | GNB1 | Guanine nucleotide-binding protein G(I)/G(S)/G(T) subunit beta-1 | 3.10 | 1.63 | Up-regulated |
H/L Ratio: Ratio of the abundance of the protein in the heavy-labeled (treated) sample to the light-labeled (control) sample.
V. Visualization of Signaling Pathways
SILAC is frequently used to investigate how cellular signaling pathways are altered in response to stimuli or drug treatment.[8] Below is a simplified representation of a generic kinase signaling pathway that could be studied using SILAC.
Caption: A generic kinase signaling cascade.
By quantifying changes in the phosphorylation status and abundance of proteins within such a pathway, researchers can gain insights into the mechanism of action of drug candidates and identify potential biomarkers.
VI. Applications in Drug Development
SILAC-based quantitative proteomics has numerous applications in the field of drug development:
-
Target Identification and Validation: Identifying proteins that are differentially expressed or modified upon drug treatment can help elucidate the drug's mechanism of action and validate its intended target.[8]
-
Biomarker Discovery: Discovering proteins whose expression levels correlate with drug efficacy or toxicity can lead to the development of predictive biomarkers for patient stratification.[9]
-
Off-Target Effect Analysis: SILAC can be used to globally assess changes in the proteome to identify potential off-target effects of a drug candidate.
-
Drug Resistance Mechanisms: Comparing the proteomes of drug-sensitive and drug-resistant cell lines can reveal proteins and pathways involved in the development of resistance.[8][9]
-
Protein-Protein Interaction Studies: SILAC can be combined with affinity purification-mass spectrometry (AP-MS) to quantitatively analyze changes in protein-protein interaction networks upon drug treatment.[8]
References
- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 3. chempep.com [chempep.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Quantitative Proteomics Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. Quantitative proteomics using SILAC: Principles, applications, and developments: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Mass Spectrometry Analysis of SILAC Labeled Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the quantitative analysis of proteins and their post-translational modifications using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) coupled with mass spectrometry. The protocols outlined below cover the entire workflow, from cell culture and sample preparation to data acquisition and analysis, with a specific application focus on studying the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Introduction to SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for accurate and robust quantitative proteomics.[1] This technique involves the incorporation of non-radioactive, stable isotope-labeled amino acids into the entire proteome of cultured cells. Typically, two populations of cells are grown in media that are identical except for the isotopic composition of specific essential amino acids, such as arginine and lysine. One population is cultured in "light" medium containing the natural amino acids, while the other is cultured in "heavy" medium containing amino acids labeled with heavy isotopes (e.g., ¹³C or ¹⁵N).
After a sufficient number of cell divisions to ensure complete incorporation of the labeled amino acids, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control). The cell populations are then combined, and the proteins are extracted, digested into peptides, and analyzed by mass spectrometry. Since the "light" and "heavy" peptides are chemically identical, they co-elute during liquid chromatography and are detected simultaneously by the mass spectrometer. The relative quantification of proteins is determined by comparing the signal intensities of the heavy and light peptide pairs.
Experimental Workflow
The overall experimental workflow for a SILAC experiment is depicted below. This process ensures that experimental variations are minimized as the samples are combined at an early stage.
References
Application of L-Lysine-¹³C₆ Dihydrochloride in Quantitative Phosphoproteomics
Application Note
Introduction to SILAC-based Phosphoproteomics
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry (MS)-based technique for the quantitative analysis of proteomes, including the phosphoproteome.[1][2] This method relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins in living cells. L-Lysine-¹³C₆ dihydrochloride (B599025), a "heavy" version of the essential amino acid lysine (B10760008), is a key reagent in this process.[3][4] By replacing standard ("light") lysine with L-Lysine-¹³C₆ in the cell culture medium, all newly synthesized proteins will incorporate the heavy lysine.[5] This results in a specific mass shift for lysine-containing peptides, which can be accurately detected and quantified by mass spectrometry.[6]
When comparing two cell populations, for example, a control group and a treated group, one is cultured in "light" medium and the other in "heavy" medium.[2] After treatment, the cell populations are combined, and proteins are extracted and digested, typically with trypsin, which cleaves after lysine and arginine residues.[7] The resulting peptide mixtures are then analyzed by LC-MS/MS. Because the heavy and light peptides are chemically identical, they co-elute during liquid chromatography. However, they are distinguishable in the mass spectrometer by their mass difference.[6] The ratio of the ion intensities of the heavy and light peptide pairs directly reflects the relative abundance of the protein or post-translational modification between the two conditions.[8]
In phosphoproteomics, the SILAC workflow is extended to include an enrichment step for phosphorylated peptides, which are often present in low abundance.[9] Common enrichment techniques include titanium dioxide (TiO₂) chromatography, immobilized metal affinity chromatography (IMAC), or immunoprecipitation using anti-phosphotyrosine antibodies.[10][11] This combination allows for the precise quantification of changes in protein phosphorylation in response to various stimuli, such as drug treatment or growth factor signaling, providing critical insights into cellular signaling pathways.[12][13]
Key Applications in Research and Drug Development
The use of L-Lysine-¹³C₆ dihydrochloride in SILAC-based phosphoproteomics has become a cornerstone for:
-
Elucidating Signaling Pathways: Researchers can map the dynamics of phosphorylation events within complex signaling cascades, such as the insulin (B600854), Epidermal Growth Factor (EGF), and AKT/mTOR pathways.[1][10][14] This allows for the identification of novel pathway components and regulatory mechanisms.
-
Drug Discovery and Development: By quantifying changes in phosphorylation in response to a drug candidate, researchers can understand its mechanism of action and identify its molecular targets.[15] It also aids in identifying potential off-target effects and mechanisms of drug resistance.
-
Biomarker Discovery: Comparing the phosphoproteomes of healthy and diseased cells or tissues can lead to the discovery of novel biomarkers for disease diagnosis, prognosis, and therapeutic monitoring.
-
Understanding Disease Mechanisms: This technique is instrumental in investigating the dysregulation of signaling pathways in various diseases, including cancer and metabolic disorders.[16]
Experimental Protocols
Protocol 1: General SILAC Labeling and Cell Lysis
This protocol outlines the basic steps for labeling cells using L-Lysine-¹³C₆ dihydrochloride and preparing cell lysates for phosphoproteomic analysis.
Materials:
-
SILAC-grade DMEM or RPMI-1640 medium deficient in L-lysine and L-arginine
-
Dialyzed fetal bovine serum (dFBS)
-
"Light" L-lysine and L-arginine
-
"Heavy" L-Lysine-¹³C₆ dihydrochloride and L-Arginine-¹³C₆,¹⁵N₄ dihydrochloride
-
Cell line of interest
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
Procedure:
-
Media Preparation: Prepare "light" and "heavy" SILAC media. For the "light" medium, supplement the lysine and arginine-deficient base medium with standard L-lysine and L-arginine to their normal concentrations. For the "heavy" medium, supplement with L-Lysine-¹³C₆ dihydrochloride and L-Arginine-¹³C₆,¹⁵N₄ dihydrochloride.[14] Both media should be supplemented with dFBS.
-
Cell Culture and Labeling: Culture two populations of cells. One population is grown in the "light" medium, and the other in the "heavy" medium.[2] Cells should be passaged for at least five doublings to ensure complete incorporation of the labeled amino acids.[5] The incorporation efficiency can be checked by mass spectrometry.
-
Cell Treatment: Once labeling is complete, cells can be subjected to the desired experimental conditions (e.g., drug treatment, growth factor stimulation). The "light" population can serve as the control.
-
Cell Harvest and Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[17]
-
-
Protein Quantification and Mixing: Determine the protein concentration of the "light" and "heavy" lysates. Mix equal amounts of protein from both lysates.[10] This mixed sample is now ready for protein digestion.
Protocol 2: In-solution Protein Digestion and Phosphopeptide Enrichment
This protocol describes the digestion of the combined protein lysate and the subsequent enrichment of phosphopeptides.
Materials:
-
Combined protein lysate from Protocol 1
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate
-
Phosphopeptide enrichment materials (e.g., TiO₂ beads)
-
Wash and elution buffers specific to the enrichment method
Procedure:
-
Reduction and Alkylation:
-
Add DTT to the protein lysate to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.[17]
-
-
Protein Digestion:
-
Dilute the sample with ammonium bicarbonate buffer to reduce the concentration of denaturants.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[17]
-
-
Peptide Desalting: Desalt the peptide mixture using a C18 solid-phase extraction cartridge.
-
Phosphopeptide Enrichment (using TiO₂):
-
Equilibrate the TiO₂ beads according to the manufacturer's protocol.
-
Incubate the desalted peptide mixture with the equilibrated TiO₂ beads to allow binding of phosphopeptides.
-
Wash the beads several times with wash buffer to remove non-specifically bound peptides.
-
Elute the phosphopeptides from the beads using an elution buffer (e.g., a high pH buffer).[9]
-
-
Sample Preparation for LC-MS/MS: Dry the enriched phosphopeptide sample in a vacuum centrifuge and resuspend in a buffer compatible with LC-MS/MS analysis.
Data Presentation
The following tables provide representative quantitative data from SILAC-based phosphoproteomics experiments.
Table 1: Quantified Phosphorylation Changes in Insulin Signaling Pathway
This table shows hypothetical fold-changes in phosphorylation of key proteins in the insulin signaling pathway upon insulin stimulation, as might be determined by a SILAC experiment using L-Lysine-¹³C₆ dihydrochloride.
| Protein | Phosphorylation Site | Fold Change (Insulin vs. Control) | Function |
| Insulin Receptor | Tyr1150/1151 | ↑ 8.5 | Receptor Activation |
| IRS1 | Tyr612 | ↑ 6.2 | PI3K Docking |
| PIK3R1 (p85) | Tyr467 | ↑ 3.1 | PI3K Activation |
| AKT1 | Ser473 | ↑ 4.8 | Kinase Activation |
| GSK3B | Ser9 | ↑ 2.5 | Inactivation |
| TBC1D4 (AS160) | Thr642 | ↑ 5.1 | GLUT4 Translocation |
Table 2: Time-Course of EGF-Induced Phosphorylation Changes
This table illustrates how SILAC can be used to monitor the temporal dynamics of phosphorylation events. Different "heavy" isotopes can be used for multiplexing several time points.
| Protein | Phosphorylation Site | Fold Change (2 min) | Fold Change (10 min) | Fold Change (30 min) |
| EGFR | Tyr1173 | ↑ 12.3 | ↑ 8.1 | ↑ 3.5 |
| SHC1 | Tyr317 | ↑ 9.8 | ↑ 6.5 | ↑ 2.8 |
| GAB1 | Tyr627 | ↑ 7.2 | ↑ 10.5 | ↑ 5.4 |
| MAPK1 (ERK1) | Tyr187 | ↑ 3.5 | ↑ 8.9 | ↑ 4.2 |
| MAPK3 (ERK2) | Tyr204 | ↑ 3.8 | ↑ 9.2 | ↑ 4.5 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A generalized workflow for a SILAC-based phosphoproteomics experiment.
Caption: A simplified diagram of the insulin signaling pathway.
Caption: The MAPK cascade within the EGF signaling pathway.
References
- 1. Dynamic Adipocyte Phosphoproteome Reveals that Akt Directly Regulates mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Global Phosphoproteomic Analysis of Insulin/Akt/mTORC1/S6K Signaling in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. TSLP Signaling Network Revealed by SILAC-Based Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 9. Application of SILAC Labeling in Phosphoproteomics Analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. Dissection of the insulin signaling pathway via quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SILAC-Based Temporal Phosphoproteomics | Springer Nature Experiments [experiments.springernature.com]
- 12. SILAC-based temporal phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Studying Protein-Protein Interactions with SILAC
For Researchers, Scientists, and Drug Development Professionals
Introduction to SILAC-based Proteomics for Protein-Protein Interaction Analysis
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and versatile metabolic labeling strategy for quantitative mass spectrometry-based proteomics.[1][2] This technique enables the accurate and reproducible quantification of thousands of proteins from different cell populations, making it an invaluable tool for studying dynamic cellular processes such as protein-protein interactions (PPIs).[3][4] In the context of drug development, SILAC is instrumental in identifying drug targets, elucidating mechanisms of action, and characterizing off-target effects.[5][6][7]
The core principle of SILAC involves growing two or more cell populations in media that are identical in composition, except for specific essential amino acids that are isotopically labeled in one of the media.[3] Typically, "light" (normal) and "heavy" (e.g., ¹³C or ¹⁵N-labeled) versions of arginine (Arg) and lysine (B10760008) (Lys) are used.[4] Trypsin, the most commonly used protease in proteomics, cleaves proteins C-terminal to arginine and lysine residues, ensuring that virtually all resulting peptides are labeled and thus quantifiable by mass spectrometry.[4]
After a sufficient number of cell divisions (typically 5-6), the proteome of the cells grown in the "heavy" medium will be fully labeled.[8] The "light" and "heavy" cell populations can then be subjected to different experimental conditions, such as treatment with a drug or stimulation of a signaling pathway. Subsequently, the cell lysates are combined, and the protein complexes of interest are enriched through methods like immunoprecipitation (IP) or affinity purification.[9] Because the samples are combined early in the workflow, experimental variations from sample processing are minimized, leading to high quantitative accuracy.[2]
During mass spectrometry analysis, the chemically identical but isotopically distinct peptides co-elute and appear as doublets in the mass spectrum, separated by a characteristic mass difference. The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations.[10] This allows for the precise quantification of changes in protein-protein interactions in response to a given stimulus.
Key Applications in Research and Drug Development
SILAC-based analysis of protein-protein interactions has a wide range of applications, including:
-
Mapping Protein Interaction Networks: Identifying the components of protein complexes and constructing interaction maps.[11]
-
Studying Dynamic Interactions: Quantifying changes in protein-protein interactions in response to cellular signals, such as growth factor stimulation.[8]
-
Drug Target Identification and Validation: Identifying the cellular proteins that bind to a small molecule drug.[5][6][12]
-
Mechanism of Action Studies: Elucidating how a drug exerts its effects by observing its impact on protein interaction networks.
-
Off-Target Profiling: Identifying unintended protein interactions of a drug candidate to assess potential side effects.[7]
-
Analysis of Post-Translational Modifications: Investigating how modifications like phosphorylation affect protein-protein interactions.[3]
Experimental Workflow and Protocols
A typical SILAC experiment for studying protein-protein interactions involves several key steps, from cell culture and labeling to mass spectrometry and data analysis.
General Experimental Workflow
The overall workflow for a SILAC-based protein-protein interaction study is depicted below.
Caption: General workflow for a SILAC-based protein-protein interaction experiment.
Detailed Experimental Protocol: Immunoprecipitation (IP)
This protocol outlines a general procedure for immunoprecipitating a protein of interest from SILAC-labeled cells.
Materials:
-
SILAC-labeled cell pellets ("light" and "heavy")
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody specific to the protein of interest
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
SDS-PAGE loading buffer
Procedure:
-
Cell Lysis:
-
Resuspend the "light" and "heavy" cell pellets separately in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatants (lysates) to fresh pre-chilled tubes.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA).
-
-
Combining Lysates:
-
Combine equal amounts of protein from the "light" and "heavy" lysates in a new microcentrifuge tube. A typical starting amount is 1-2 mg of total protein.
-
-
Immunoprecipitation:
-
Add the specific antibody to the combined lysate and incubate for 2-4 hours at 4°C with gentle rotation. The optimal antibody concentration should be determined empirically.
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation.
-
Place the tube on a magnetic rack to capture the beads.
-
Carefully remove and discard the supernatant.
-
-
Washing:
-
Wash the beads three times with ice-cold Wash Buffer. For each wash, resuspend the beads in the buffer, incubate for 5 minutes, and then capture the beads on the magnetic rack before discarding the supernatant.
-
-
Elution:
-
Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5-10 minutes at room temperature with gentle agitation.
-
Capture the beads on the magnetic rack and transfer the eluate to a fresh tube containing Neutralization Buffer to neutralize the pH.
-
-
Sample Preparation for Mass Spectrometry:
-
Add SDS-PAGE loading buffer to the eluate and heat at 95°C for 5 minutes.
-
Load the sample onto an SDS-PAGE gel and run the electrophoresis for a short duration to concentrate the proteins in a single band.
-
Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue).
-
Excise the protein band and proceed with in-gel digestion using trypsin.
-
The resulting peptides are then extracted and prepared for LC-MS/MS analysis.[13]
-
Data Analysis and Interpretation
The data generated from a SILAC-IP-MS experiment requires specialized software for protein identification and quantification.[14] The primary output is a list of identified proteins with their corresponding SILAC ratios (Heavy/Light).
Data Analysis Workflow
The analysis of SILAC data to identify specific protein-protein interactions follows a logical progression.
Caption: Workflow for the analysis of SILAC-based protein-protein interaction data.
Interpreting Quantitative Data
The SILAC ratio is the key to distinguishing specific interactors from non-specific background proteins.
-
Specific Interactors: These proteins will be significantly enriched in the immunoprecipitation from the "heavy" labeled (stimulated or drug-treated) sample compared to the "light" labeled (control) sample. This results in a high Heavy/Light (H/L) ratio (typically >2 or 3).[3]
-
Non-specific Background Proteins: These proteins bind non-specifically to the antibody or the beads and should be present in roughly equal amounts in both the "light" and "heavy" samples. Their H/L ratio will be close to 1.[3]
-
Contaminants: Proteins introduced during sample preparation (e.g., keratin) will also have an H/L ratio close to 1.
Example Data Tables
The following tables illustrate how quantitative data from SILAC-IP-MS experiments can be presented.
Table 1: Identification of Interaction Partners of a Bait Protein (e.g., EGFR)
| Protein Accession | Gene Name | Protein Description | SILAC Ratio (H/L) | -log10(p-value) | Number of Unique Peptides |
| P00533 | EGFR | Epidermal growth factor receptor | 25.6 | 5.8 | 42 |
| P62993 | GRB2 | Growth factor receptor-bound protein 2 | 15.2 | 4.9 | 18 |
| P43403 | SHC1 | SHC-transforming protein 1 | 12.8 | 4.5 | 15 |
| Q13480 | GAB1 | GRB2-associated-binding protein 1 | 8.5 | 3.7 | 11 |
| P29353 | SOS1 | Son of sevenless homolog 1 | 7.9 | 3.5 | 9 |
| P04626 | HSP90AA1 | Heat shock protein HSP 90-alpha | 1.1 | 0.2 | 25 |
| P68363 | TUBB | Tubulin beta chain | 0.9 | 0.1 | 31 |
In this example, cells were stimulated with EGF ("Heavy") versus unstimulated controls ("Light"). Proteins with high H/L ratios and statistical significance are considered specific interactors of EGFR.
Table 2: Identifying On- and Off-Target Effects of a Kinase Inhibitor
| Protein Accession | Gene Name | Protein Description | SILAC Ratio (Inhibitor/DMSO) | -log10(p-value) | Function |
| P00519 | ABL1 | Abelson murine leukemia viral oncogene homolog 1 | 0.1 | 6.2 | On-Target |
| P06239 | LCK | Lymphocyte-specific protein tyrosine kinase | 0.2 | 5.5 | On-Target |
| Q13153 | DDR1 | Discoidin domain-containing receptor 1 | 0.3 | 4.8 | Off-Target |
| P08581 | MET | Hepatocyte growth factor receptor | 0.4 | 4.1 | Off-Target |
| P04637 | TP53 | Cellular tumor antigen p53 | 1.0 | 0.3 | Non-binder |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.1 | 0.2 | Non-binder |
In this scenario, a kinase inhibitor is competed against an immobilized version of the drug. Proteins with low SILAC ratios are those that are specifically competed off by the free drug and are therefore considered targets or off-targets.
Visualizing Signaling Pathways with Graphviz
Graphviz can be used to create clear diagrams of signaling pathways, illustrating the protein-protein interactions identified through SILAC experiments.
Example: Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The following DOT script generates a simplified diagram of the EGFR signaling pathway, highlighting key protein-protein interactions that can be quantitatively analyzed using SILAC.
Caption: Simplified diagram of the EGFR signaling pathway.
Conclusion
SILAC-based quantitative proteomics is a robust and accurate method for studying protein-protein interactions in a cellular context.[2] Its ability to provide quantitative data on dynamic changes in protein complexes makes it an indispensable tool for basic research and for various stages of the drug development pipeline. By combining SILAC with affinity purification techniques and advanced mass spectrometry, researchers can gain deep insights into the intricate networks that govern cellular function and disease.
References
- 1. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Identifying cellular targets of small-molecule probes and drugs with biochemical enrichment and SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 9. Identification of Protein Interaction Partners in Mammalian Cells Using SILAC-immunoprecipitation Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Defining Dynamic Protein Interactions Using SILAC-Based Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of origin and protein-protein interaction maps suggests distinct oncogenic role of nuclear EGFR during cancer evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. SILAC Quantitation | Thermo Fisher Scientific - US [thermofisher.com]
Application Note: Dynamic SILAC (dSILAC) with L-Lysine-¹³C₆ for Measuring Proteome Dynamics
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique for quantitative mass spectrometry-based proteomics.[1][2] Dynamic SILAC (dSILAC), also known as pulsed SILAC, is an adaptation of this method used to measure the kinetics of protein synthesis and degradation, providing insights into protein turnover rates.[1][3] This approach involves switching cells from a "light" unlabeled medium to a "heavy" medium containing an isotopically labeled amino acid, such as L-Lysine-¹³C₆.[4][5] By collecting samples at various time points after the switch, the rate of incorporation of the heavy label into the proteome can be measured by mass spectrometry.[3][5] The ratio of heavy to light peptide signals directly reflects protein turnover.[5] This application note provides a detailed protocol for conducting dSILAC experiments using L-Lysine-¹³C₆ to analyze proteome dynamics, a critical aspect of understanding cellular homeostasis, disease mechanisms, and drug action.
Principle of the Method
The core principle of dSILAC is to differentiate between pre-existing and newly synthesized proteins. Cells are initially cultured in a standard medium ("light"). At the start of the experiment (t=0), this medium is replaced with one that is identical except for the substitution of standard L-Lysine with a heavy isotope version, L-Lysine-¹³C₆. As new proteins are synthesized, they incorporate this heavy lysine (B10760008), resulting in a predictable mass shift (+6 Da for each lysine residue) in tryptic peptides.[6] The pre-existing "light" protein pool is gradually degraded over time. By measuring the relative abundance of heavy and light peptides at different time points using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the synthesis (kₛ) and degradation (kₔ) rates for thousands of proteins can be calculated simultaneously.
Experimental Workflow and Protocols
The dSILAC workflow involves several key stages, from cell preparation to data analysis. Careful planning, particularly in selecting the time points for sample collection, is crucial for accurately measuring the turnover rates of proteins with different stabilities.[1]
Caption: A generalized experimental workflow for dSILAC experiments.
Protocol 1: Cell Culture and Dynamic SILAC Labeling
This protocol is designed for adherent cell lines. Modifications may be necessary for suspension cultures.
Materials:
-
SILAC-grade DMEM or RPMI, deficient in L-Lysine (Lys0)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-Lysine (¹²C₆)
-
"Heavy" L-Lysine-¹³C₆ (¹³C₆ L-Lysine-2HCl)[5]
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
Procedure:
-
Prepare SILAC Media:
-
Light Medium: Reconstitute Lysine-deficient medium according to the manufacturer's instructions. Supplement with "light" L-Lysine to the desired final concentration (e.g., 146 mg/L for DMEM). Add dFBS (typically 10%) and Penicillin-Streptomycin.
-
Heavy Medium: Reconstitute Lysine-deficient medium. Supplement with "heavy" L-Lysine-¹³C₆ to the same final concentration as the light medium. Add dFBS and Penicillin-Streptomycin.
-
-
Cell Culture: Culture cells in the "light" medium for at least 5-6 doublings to ensure uniform labeling of the entire proteome with the light amino acid.
-
Initiate Dynamic Labeling:
-
When cells reach the desired confluency (e.g., 80-90%), aspirate the light medium.
-
Wash the cells twice with pre-warmed sterile PBS to remove any residual light medium.
-
Add the pre-warmed "heavy" medium to the cells. This marks time point zero (t=0).[4]
-
-
Time-Course Sample Collection:
-
Harvest cells at predetermined time points (e.g., 0, 4, 8, 12, 24, 48 hours). The selection of time points is critical and should be optimized based on the expected turnover rates of the proteins of interest.[1]
-
To harvest, aspirate the medium, wash cells with ice-cold PBS, and then scrape or trypsinize.
-
Centrifuge to pellet the cells, decant the supernatant, and flash-freeze the cell pellets in liquid nitrogen. Store at -80°C until further processing.[7]
-
Protocol 2: Protein Extraction, Digestion, and LC-MS/MS
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade Lys-C endopeptidase[1]
-
Trifluoroacetic acid (TFA)
-
C18 desalting columns/tips
-
LC-MS/MS system (e.g., Orbitrap-based mass spectrometer)
Procedure:
-
Cell Lysis: Resuspend the frozen cell pellet in ice-cold lysis buffer. Sonicate or vortex vigorously to ensure complete lysis. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Reduction and Alkylation:
-
Take a standardized amount of protein (e.g., 50-100 µg) from each time point.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature. Add IAA to a final concentration of 20 mM and incubate in the dark for 30 minutes.
-
-
In-Solution Digestion:
-
Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the denaturant concentration.
-
Add Lys-C at an enzyme-to-protein ratio of 1:50 (w/w) and incubate overnight at 37°C.[1] Using Lys-C is advantageous when only Lysine is labeled, as it ensures all resulting peptides (except the C-terminal peptide) will contain a lysine residue.
-
-
Sample Desalting:
-
Quench the digestion by adding TFA to a final concentration of 1% (pH < 3).[1]
-
Desalt the peptide mixture using C18 solid-phase extraction tips according to the manufacturer's protocol.
-
Elute the peptides and dry them completely using a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid).
-
Analyze the samples on a high-resolution mass spectrometer. The instrument should be configured for data-dependent acquisition (DDA) or data-independent acquisition (DIA) to identify and quantify both light and heavy peptide pairs.
-
Data Analysis and Presentation
The raw mass spectrometry data must be processed using specialized software that can recognize and quantify SILAC pairs.[1] Recommended platforms include MaxQuant, Proteome Discoverer, or FragPipe.[2]
Data Analysis Steps:
-
Peptide Identification and Quantification: The software searches the MS/MS spectra against a protein database to identify peptides. It then quantifies the peak intensities for the "light" (¹²C₆-Lys) and "heavy" (¹³C₆-Lys) versions of each identified peptide.
-
Calculation of Heavy/Light Ratios: For each peptide at each time point, a heavy-to-light (H/L) ratio is calculated.
-
Calculation of Relative Isotope Abundance (RIA): The H/L ratio is converted to the fraction of newly synthesized protein (Relative Isotope Abundance) using the formula: RIA = H / (H + L).[1]
-
Turnover Rate Calculation: The protein synthesis rate (kₛ) can be determined by fitting the RIA values over time to a first-order kinetics equation: RIA(t) = 1 - e^(-kₛ*t). The protein half-life (t₁/₂) is then calculated as t₁/₂ = ln(2) / kₛ.
Example Quantitative Data
The following table illustrates typical data obtained from a dSILAC experiment comparing protein turnover in control cells versus cells treated with a hypothetical drug.
| Protein ID | Gene Name | Half-Life (Control, hrs) | Half-Life (Drug-Treated, hrs) | Fold Change in Half-Life | Pathway Involvement |
| P04637 | TP53 | 1.5 | 4.5 | 3.0 | Cell Cycle Regulation |
| P60709 | ACTB | 120.2 | 118.9 | 0.99 | Cytoskeleton |
| P31749 | AKT1 | 24.5 | 12.1 | -2.0 | PI3K-Akt Signaling |
| Q06609 | MDM2 | 0.8 | 2.1 | 2.6 | Ubiquitination |
| P11362 | HSP90AA1 | 85.3 | 84.5 | 0.99 | Protein Folding |
| P08069 | VIM | 95.0 | 45.3 | -2.1 | Intermediate Filament |
Table 1: Representative protein half-life data from a dSILAC experiment.
Applications in Drug Development and Signaling
dSILAC is a valuable tool in drug discovery and basic research for elucidating protein dynamics in response to perturbations.
-
Target Engagement and Mechanism of Action: By observing changes in the turnover rate of specific proteins upon drug treatment, researchers can validate drug targets and understand their downstream effects. For example, a drug that inhibits a kinase may lead to the stabilization (increased half-life) of its substrate proteins.
-
Identifying Disease-Specific Pathways: Comparing proteome dynamics between healthy and diseased cells can reveal pathways with altered protein turnover, providing novel therapeutic targets.[8] For instance, studies have used dSILAC to identify pathways affected in muscular dystrophy and diabetic nephropathy.[4][8]
-
Understanding Signaling Dynamics: Signal transduction often involves rapid changes in protein synthesis, degradation, and post-translational modifications. dSILAC can quantify how signaling pathway components change over time in response to a stimulus.[9][10]
Caption: Role of dSILAC in the drug discovery pipeline.
Case Study: Analyzing the Insulin (B600854) Signaling Pathway
Quantitative phosphoproteomics combined with SILAC has been used to dissect the insulin signaling pathway.[9] A dSILAC experiment could extend this by revealing how insulin stimulation affects the turnover rates of key pathway components, distinguishing between rapid phosphorylation events and longer-term changes in protein abundance.
Caption: Simplified insulin signaling pathway amenable to dSILAC analysis.
References
- 1. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modeling SILAC Data to Assess Protein Turnover in a Cellular Model of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Disease Specific Pathways Using in Vivo SILAC Proteomics in Dystrophin Deficient mdx Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dissection of the insulin signaling pathway via quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Preventing Arginine to Proline Conversion in SILAC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of arginine to proline conversion in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments.
Troubleshooting Guide
The metabolic conversion of labeled arginine to proline can significantly impact the accuracy of quantitative proteomics data by splitting the isotopic signal of proline-containing peptides.[1][2] This guide provides solutions to common problems encountered during SILAC experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inaccurate quantification of proline-containing peptides. | Metabolic conversion of heavy-labeled arginine to heavy-labeled proline.[1][2] | 1. Supplement SILAC medium with unlabeled L-proline: Adding 200 mg/L of L-proline to the medium can completely prevent the conversion.[1][3] 2. Reduce the concentration of labeled arginine: Lowering the arginine concentration can make its conversion to proline metabolically unfavorable.[2][4] 3. Use genetically modified cell lines: Employing cell lines with deleted arginase genes, which are involved in arginine catabolism, can abolish the conversion.[4] |
| Heavy proline signal observed in mass spectra. | High arginase activity in the cell line being used. | In addition to the solutions above, consider using a different cell line with known low arginase activity if experimentally feasible. |
| Variability in conversion rates between experiments. | - Different cell types or cell lines used. - Inconsistent media formulations. | - Standardize the SILAC protocol, including media composition and cell culture conditions. - If using proline supplementation, ensure the concentration is consistent across all experiments. |
| Difficulty in data analysis due to split peptide signals. | Arginine-to-proline conversion creating additional isotopic peaks for proline-containing peptides.[1][2] | - Implement computational correction algorithms that can account for the conversion and sum the signals from the original and converted peptides. - Exclude proline-containing peptides from quantification, although this will reduce the number of quantifiable peptides.[4] |
Frequently Asked Questions (FAQs)
Q1: What is arginine to proline conversion in SILAC and why is it a problem?
In SILAC experiments, cells are cultured in media containing "heavy" isotope-labeled essential amino acids, such as arginine and lysine (B10760008). Some cell lines can metabolically convert the labeled arginine into labeled proline.[1][4] This becomes a problem during mass spectrometry analysis because it splits the signal for peptides containing proline. Instead of a single "heavy" peak, there will be multiple peaks, leading to an underestimation of the abundance of these peptides and compromising the accuracy of protein quantification.[1][2]
Q2: How does adding unlabeled proline to the SILAC medium prevent this conversion?
Supplementing the SILAC medium with a sufficient concentration of unlabeled L-proline effectively inhibits the metabolic pathway that converts arginine to proline.[1] By providing an excess of proline, the cell's enzymatic machinery is saturated, reducing the need to synthesize proline from arginine. Studies have shown that adding as little as 200 mg/L of L-proline can render the conversion undetectable.[1][3]
Q3: What is the detailed biochemical pathway for arginine to proline conversion?
The conversion of arginine to proline involves several enzymatic steps. First, arginase hydrolyzes arginine to ornithine and urea. Ornithine is then converted to glutamate-γ-semialdehyde by ornithine aminotransferase (OAT). Glutamate-γ-semialdehyde can spontaneously cyclize to form Δ¹-pyrroline-5-carboxylate (P5C), which is then reduced to proline by P5C reductase.
Arginine to Proline Metabolic Pathway and Inhibition
Caption: Metabolic pathway of arginine to proline conversion and its inhibition by proline supplementation.
Q4: Are there any alternatives to proline supplementation?
Yes, there are a few alternatives:
-
Reducing Arginine Concentration: Lowering the concentration of labeled arginine in the SILAC medium can make the conversion to proline less favorable.[4] However, this approach may not completely eliminate the conversion and might affect cell growth if the arginine concentration becomes limiting.[1]
-
Genetic Engineering: For cell lines amenable to genetic manipulation, deleting the genes encoding enzymes in the arginine catabolic pathway, such as arginase, can effectively abolish the conversion.[4] This is a more permanent solution but requires more upfront effort.
-
Computational Correction: Software tools can be used to computationally correct for the conversion by identifying and summing the isotopic peaks of both the unconverted and converted proline-containing peptides.[5]
Q5: How do I know if arginine to proline conversion is occurring in my experiment?
You can check for arginine-to-proline conversion by looking for specific isotopic signatures in your mass spectrometry data. For a proline-containing peptide, if conversion is happening, you will observe a "heavy" peptide peak corresponding to the incorporation of labeled arginine, and another "heavy" peak corresponding to the incorporation of proline derived from that labeled arginine. The mass shift of the converted proline will depend on the specific isotopes used to label arginine.
Experimental Protocols
Protocol 1: Preventing Arginine-to-Proline Conversion by Proline Supplementation
This protocol outlines the steps for supplementing SILAC media with unlabeled L-proline to prevent the conversion of labeled arginine to proline.
Materials:
-
SILAC-grade DMEM or RPMI 1640 medium deficient in L-arginine and L-lysine.
-
Dialyzed fetal bovine serum (dFBS).
-
"Heavy" labeled L-arginine (e.g., ¹³C₆,¹⁵N₄-Arginine).
-
"Heavy" labeled L-lysine (e.g., ¹³C₆,¹⁵N₂-Lysine).
-
"Light" unlabeled L-arginine and L-lysine.
-
Unlabeled L-proline.
-
Standard cell culture reagents and equipment.
Procedure:
-
Prepare SILAC Media:
-
Reconstitute the SILAC medium according to the manufacturer's instructions.
-
Prepare two types of media: "Heavy" and "Light".
-
For the "Heavy" medium, supplement with "heavy" labeled L-arginine and L-lysine to the desired final concentrations (e.g., 84 mg/L arginine and 146 mg/L lysine for DMEM).
-
For the "Light" medium, supplement with "light" unlabeled L-arginine and L-lysine to the same final concentrations.
-
-
Supplement with Proline:
-
Cell Culture and Labeling:
-
Culture your cells in the prepared "Heavy" and "Light" SILAC media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids.
-
Proceed with your experimental workflow, treating the "Heavy" and "Light" labeled cell populations as required.
-
-
Sample Preparation and Analysis:
-
After treatment, harvest and lyse the cells.
-
Combine equal amounts of protein from the "Heavy" and "Light" lysates.
-
Proceed with standard proteomics sample preparation (e.g., protein digestion, peptide cleanup) and LC-MS/MS analysis.
-
Experimental Workflow for Proline Supplementation
Caption: Workflow for preventing arginine-proline conversion using proline supplementation in SILAC.
Quantitative Data Summary
The efficiency of proline supplementation in preventing arginine-to-proline conversion has been quantitatively assessed. The following table summarizes the reduction in the conversion rate with increasing concentrations of unlabeled L-proline in the SILAC medium for HeLa cells.
| L-proline Concentration (mg/L) | Average Conversion of Heavy Arginine to Heavy Proline (%) |
| 0 | 28% |
| 50 | 9% |
| 100 | 3% |
| 200 | 2% (undetectable from background) |
Data adapted from Bendall et al., Mol. Cell. Proteomics, 2008.[1]
References
- 1. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Genetic Engineering Solution to the “Arginine Conversion Problem” in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Computational Approach to Correct Arginine-to-Proline Conversion in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SILAC Labeling with ¹³C₆ Lysine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments using ¹³C₆ Lysine (B10760008).
Frequently Asked Questions (FAQs)
Q1: What is SILAC and how does it work?
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique used for quantitative proteomics.[1] The method involves growing two populations of cells in media that are identical except for the isotopic form of a specific amino acid.[1] One population is grown in "light" medium containing the natural, most abundant isotope of the amino acid (e.g., ¹²C₆-lysine), while the other is grown in "heavy" medium containing a stable, heavier isotope (e.g., ¹³C₆-lysine).[1] Over several cell divisions, the heavy amino acid is incorporated into all newly synthesized proteins.[2] After experimental treatment, the cell populations are mixed, and the relative protein abundance is determined by mass spectrometry, which distinguishes between the light and heavy forms of the peptides based on their mass difference.[2]
Q2: Why is ¹³C₆ Lysine commonly used in SILAC experiments?
Lysine is an essential amino acid for most mammalian cell lines, meaning they cannot synthesize it and must obtain it from the culture medium. This ensures that the labeled lysine provided is efficiently incorporated into the proteome. Furthermore, trypsin, the most commonly used enzyme for protein digestion in proteomics, cleaves specifically at the C-terminus of lysine and arginine residues.[3] This results in peptides that are ideally suited for mass spectrometry analysis, with the isotopic label located at the peptide's end.[3]
Q3: What is the minimum required labeling efficiency for a successful SILAC experiment?
For accurate quantification, a labeling efficiency of greater than 95% is recommended.[4][5] Incomplete labeling, where a significant portion of the proteome in the "heavy" labeled cells has not fully incorporated the ¹³C₆ lysine, can lead to a mixture of light, partially labeled, and fully labeled peptides.[6] This can result in the underestimation of protein upregulation and the overestimation of protein downregulation.[6]
Q4: How many cell doublings are required to achieve sufficient labeling?
To ensure near-complete incorporation of the heavy amino acid, cells should be cultured in the SILAC medium for at least 5-6 doublings.[6][7] This allows for the dilution of pre-existing "light" proteins through cell division and protein turnover.[3] For slow-growing cells, a longer adaptation period may be necessary.[6]
Troubleshooting Guide
This guide addresses common issues encountered during SILAC labeling with ¹³C₆ lysine.
Issue 1: Low Labeling Efficiency (<95%)
Symptoms:
-
Presence of a significant "light" isotopic peak in the mass spectrum of peptides from the heavy-labeled cell population.
-
Compressed heavy-to-light (H/L) ratios in your quantitative data.[6]
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Cell Doublings | Ensure cells undergo a minimum of 5-6 doublings in the SILAC medium before the experiment.[6][7] For slower-growing cell lines, extend the labeling period. |
| Contamination with Light Amino Acids | Use dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled amino acids in the medium.[6] Ensure all media components are free from contaminating light lysine. |
| Incorrect Media Formulation | Double-check that the SILAC medium is completely devoid of the light version of lysine.[6] |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can affect amino acid metabolism and protein synthesis. |
Issue 2: Arginine-to-Proline Conversion
Symptoms:
-
In experiments also using labeled arginine, the appearance of labeled proline in peptides, which complicates data analysis.[8]
-
Splitting of the heavy peptide signal in the mass spectrum for proline-containing peptides.[3]
Possible Causes and Solutions:
| Cause | Solution |
| Metabolic Conversion by Cells | Some cell lines have active arginase, which can convert arginine to proline.[8] Supplement the SILAC medium with unlabeled L-proline (e.g., 200 mg/L) to inhibit this conversion.[9][10] |
| Cell Line-Specific Metabolism | If proline supplementation is ineffective, consider using a cell line with deficient arginine-to-proline conversion pathways or utilize genetic engineering to delete genes involved in arginine catabolism.[11] |
Issue 3: Poor Cell Growth or Viability in SILAC Medium
Symptoms:
-
Reduced proliferation rate or increased cell death after switching to SILAC medium.
Possible Causes and Solutions:
| Cause | Solution |
| Amino Acid Depletion | Ensure the concentration of heavy ¹³C₆ lysine in the medium is sufficient for optimal cell growth. Consult established protocols for recommended concentrations for your specific cell line.[12] |
| Media Quality | Use high-quality, sterile-filtered SILAC media and supplements. Store prepared media at 4°C and protect it from light.[13] |
| Adaptation Stress | Gradually adapt cells to the SILAC medium by mixing it with their regular growth medium in increasing proportions over several passages. |
Experimental Protocols
Protocol 1: Verifying ¹³C₆ Lysine Incorporation Efficiency
This protocol outlines the steps to confirm that your cells have achieved >95% labeling with heavy lysine before starting your main experiment.
-
Cell Culture: Culture a small population of your cells in the "heavy" SILAC medium containing ¹³C₆ lysine for at least five cell doublings.[12]
-
Cell Harvest and Lysis: Harvest the heavy-labeled cells, wash them with PBS, and lyse them using a mass spectrometry-compatible lysis buffer.[12]
-
Protein Digestion: Perform an in-solution or in-gel digestion of the proteins using trypsin.[4][12]
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer.[6][12]
-
Data Analysis: Search the mass spectrometry data against a relevant protein database. Extract the ion chromatograms for several abundant peptides and calculate the incorporation efficiency using the following formula:[14]
-
Incorporation Efficiency (%) = [Heavy Peak Area / (Heavy Peak Area + Light Peak Area)] x 100
-
Protocol 2: General SILAC Labeling Workflow
This protocol provides a general workflow for a typical two-plex SILAC experiment.
-
Adaptation Phase:
-
Experimental Phase:
-
Once >95% labeling is confirmed, subject the two cell populations to your different experimental conditions (e.g., drug treatment vs. vehicle control).[2]
-
-
Sample Pooling and Preparation:
-
Harvest both cell populations and accurately determine the protein concentration for each.
-
Mix equal amounts of protein from the light and heavy cell lysates.[15]
-
Proceed with protein digestion using trypsin.
-
-
LC-MS/MS Analysis and Data Quantification:
Visualizations
Caption: General experimental workflow for a SILAC experiment.
Caption: Troubleshooting logic for common SILAC issues.
References
- 1. chempep.com [chempep.com]
- 2. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 3. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. SILAC Reagents and Sets â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 8. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A genetic engineering solution to the "arginine conversion problem" in stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ckisotopes.com [ckisotopes.com]
- 14. Asssessing the SILAC isotope incorporation rate [mrctoxbioinformatics.github.io]
- 15. SILAC Quantitation | UT Southwestern Proteomics Core [proteomics.swmed.edu]
Technical Support Center: L-Lysine-¹³C₆ SILAC Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during L-Lysine-¹³C₆ Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of error in a SILAC experiment?
A1: The most common sources of quantification errors in SILAC experiments are incomplete incorporation of the heavy amino acids, the metabolic conversion of arginine to proline, and errors introduced during the mixing of the different cell populations.[1][2] Incomplete labeling can lead to an underestimation of protein upregulation and an overestimation of downregulation, while arginine-to-proline conversion can complicate data analysis by splitting the signal of proline-containing peptides.[3][4]
Q2: Why is complete labeling of proteins with the 'heavy' amino acid critical?
A2: Complete labeling is crucial for accurate quantification.[5] If a significant portion of the proteome in the 'heavy' labeled cell population has not incorporated the ¹³C₆-Lysine, the unlabeled ("light") versions of these peptides will contribute to the light signal when the samples are mixed.[4] This skews the heavy-to-light ratio, leading to inaccurate measurements of protein abundance changes.[4] A labeling efficiency of at least 97% is recommended for reliable results.[4]
Q3: What is arginine-to-proline conversion and why is it a concern in a Lysine (B10760008) labeling experiment?
A3: Arginine-to-proline conversion is a metabolic process where some cell lines convert the amino acid arginine into proline.[3][6] While performing a ¹³C₆-Lysine only labeling experiment, this is primarily a concern when ¹³C₆-Arginine is also used for labeling, which is a common practice to ensure all tryptic peptides are labeled.[7] If heavy arginine is converted to heavy proline, it creates confounding satellite peaks in the mass spectrometry data for proline-containing peptides, which can lead to underestimation of the heavy peptide signal and thus, inaccurate quantification.[3][8]
Q4: How can I check the incorporation efficiency of the ¹³C₆-Lysine?
A4: Before conducting the main experiment, it is essential to perform a quality control check to determine the labeling efficiency. This involves culturing a small population of cells in the 'heavy' SILAC medium for at least five cell doublings.[9] The cells are then harvested, lysed, and the proteins are digested. The resulting peptide mixture is analyzed by LC-MS/MS to determine the percentage of peptides that have fully incorporated the ¹³C₆-Lysine.[5] An incorporation rate of over 97% is desirable.[4]
Troubleshooting Guides
Issue 1: Incomplete Labeling of 'Heavy' Cell Population
-
Symptom: Mass spectrometry data shows significant peaks for both light and heavy forms of peptides in the 'heavy' labeled sample, resulting in a labeling efficiency below 97%.
-
Possible Causes & Solutions:
-
Insufficient Cell Doublings: For complete incorporation, cells should be cultured in the SILAC medium for at least five to six doublings.[9][10] For slowly dividing cells, a longer culture period may be necessary.
-
Contamination with Light Amino Acids: The presence of unlabeled lysine in the medium can compete with the heavy ¹³C₆-Lysine. Using dialyzed fetal bovine serum (dFBS) is crucial to minimize the concentration of free amino acids.[4][7]
-
Amino Acid Recycling: Cellular processes can release unlabeled amino acids from the degradation of pre-existing proteins. This is more prominent in the initial stages of labeling and can be overcome by ensuring a sufficient number of cell doublings.
-
Issue 2: Inaccurate Protein Ratios and High Variability
-
Symptom: The calculated heavy-to-light (H/L) ratios for proteins expected to be unchanged are not 1:1, and there is high variability between biological replicates.
-
Possible Causes & Solutions:
-
Incomplete Labeling: As mentioned above, this will skew the ratios. Ensure labeling efficiency is >97%.[4]
-
Arginine-to-Proline Conversion: If also labeling with heavy arginine, this can lead to an underestimation of heavy proline-containing peptides. To mitigate this, supplement the SILAC medium with 200 mg/L of unlabeled L-proline.[3][6] This concentration has been shown to render the conversion undetectable without affecting labeling with heavy arginine.[6]
-
Sample Mixing Errors: Inaccurate protein concentration determination before mixing the 'light' and 'heavy' cell lysates can lead to systematic errors in all quantified proteins. Perform accurate protein quantification assays (e.g., BCA assay) on multiple replicates of each lysate before mixing.
-
Label-Swap Experiments: To correct for systematic biases, perform a label-swap replicate.[1][2] In this setup, the experimental conditions are reversed between the 'light' and 'heavy' labels in a second experiment. Averaging the ratios from the two experiments can help to correct for labeling-related errors.[1]
-
Issue 3: No or Low Signal for Peptides in Mass Spectrometry
-
Symptom: The mass spectrometer detects no peaks or very low intensity peaks for the peptides of interest.
-
Possible Causes & Solutions:
-
Insufficient Starting Material: Not enough cells were used to generate a sufficient amount of protein for detection. For whole-cell lysate experiments, a minimum of a 10 cm dish of cells for both light and heavy conditions is recommended.
-
Improper Sample Preparation: Issues such as inefficient protein digestion or loss of sample during cleanup steps can lead to low peptide yields. Ensure that the digestion protocol is optimized and that all steps are performed carefully.
-
Mass Spectrometer Calibration: The instrument may not be properly calibrated. Ensure the mass spectrometer is tuned and calibrated before running the samples.[11]
-
Quantitative Data Summaries
Table 1: Impact of Incomplete Labeling on SILAC Ratios
This table illustrates the theoretical effect of incomplete heavy isotope labeling on the observed SILAC ratios in a scenario where a protein is expected to be upregulated by 1.5-fold and 2-fold.
| True H/L Ratio | Labeling Efficiency | Observed Light Intensity (Arbitrary Units) | Observed Heavy Intensity (Arbitrary Units) | Observed H/L Ratio | Error in Quantification |
| 1.5 | 100% | 100 | 150 | 1.50 | 0% |
| 1.5 | 90% | 115 (100 + 10% of 150) | 135 (90% of 150) | 1.17 | -22% |
| 1.5 | 80% | 130 (100 + 20% of 150) | 120 (80% of 150) | 0.92 | -39% |
| 2.0 | 100% | 100 | 200 | 2.00 | 0% |
| 2.0 | 90% | 120 (100 + 10% of 200) | 180 (90% of 200) | 1.50 | -25% |
| 2.0 | 80% | 140 (100 + 20% of 200) | 160 (80% of 200) | 1.14 | -43% |
Data is illustrative, based on principles described in cited literature.[1]
Table 2: Labeling Efficiency Over Cell Passages
This table shows representative data on the incorporation of heavy amino acids over several cell passages.
| Cell Passage | Labeling Efficiency (%) |
| 1 | ~70% |
| 2 | ~90% |
| 3 | >95% |
| 4 | >97% |
Data is generalized from typical SILAC experiments.[12]
Experimental Protocols
Protocol 1: Standard L-Lysine-¹³C₆ SILAC Labeling and Sample Preparation
-
Media Preparation:
-
Prepare "light" and "heavy" SILAC media using a formulation deficient in L-lysine and L-arginine (e.g., DMEM for SILAC).
-
Supplement the media with 10% dialyzed fetal bovine serum (dFBS).[7]
-
To the "light" medium, add unlabeled L-lysine and L-arginine to their normal physiological concentrations (e.g., 146 mg/L for L-lysine and 84 mg/L for L-arginine).[4]
-
To the "heavy" medium, add ¹³C₆ L-lysine (e.g., 152 mg/L to account for the heavier molecular weight) and unlabeled L-arginine.[13] If performing a double-labeling experiment, add the heavy version of L-arginine.
-
If arginine-to-proline conversion is a concern, add 200 mg/L of unlabeled L-proline to both "light" and "heavy" media.[6]
-
-
Cell Culture and Labeling:
-
Labeling Efficiency Check (Optional but Recommended):
-
Experimental Treatment:
-
Apply the experimental treatment to one cell population (e.g., the 'heavy' cells) while the other serves as a control ('light' cells).
-
-
Cell Harvesting and Lysis:
-
Harvest both cell populations separately.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.[14]
-
-
Protein Digestion:
-
Peptide Cleanup and Mass Spectrometry:
-
Desalt the resulting peptide mixture using a C18 StageTip or a similar method.
-
Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.[14]
-
Mandatory Visualization
Caption: A generalized workflow for a SILAC experiment.[15]
Caption: Metabolic pathway of Arginine to Proline conversion.[16][17]
Caption: Troubleshooting logic for common SILAC experiment issues.
References
- 1. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ckisotopes.com [ckisotopes.com]
- 15. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 16. Arginine and Proline Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Arginine and proline metabolism - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Keratin Contamination in SILAC Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, prevent, and manage keratin (B1170402) contamination in their Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is keratin contamination and why is it a problem in SILAC experiments?
Keratin is a fibrous structural protein found in hair, skin, and nails. Due to its high abundance in the laboratory environment (from researchers themselves and in dust), it is one of the most common contaminants in mass spectrometry-based proteomics, including SILAC.[1][2][3] Keratin contamination can significantly impact SILAC experiments by:
-
Masking Signals of Interest: The high abundance of keratin peptides can suppress the ionization of lower-abundance peptides from your actual sample, leading to a decrease in protein identifications.[4][5]
-
Interfering with Quantification: If keratin contamination is not uniform across the "light," "medium," and "heavy" labeled samples, it can lead to inaccurate protein quantification ratios.
-
Consuming Instrument Time: Mass spectrometers can spend a significant amount of acquisition time sequencing abundant keratin peptides, reducing the time available for analyzing peptides from your target proteins.[3]
Q2: What are the primary sources of keratin contamination in a typical lab setting?
Keratin contamination can be introduced at almost any stage of the SILAC workflow. The main sources include:
-
Personnel: Shedding of skin cells and hair from researchers is a major contributor.[2][5]
-
Lab Environment: Dust in the air is rich in keratin fibers.[1][5]
-
Consumables and Reagents: Non-powder-free gloves (especially latex), improperly stored pipette tips, microcentrifuge tubes, and even some reagents can be contaminated.[2][4][6] Wool clothing can also be a source.[4]
-
Equipment and Surfaces: Benchtops, pipettes, gel electrophoresis apparatus, and staining boxes can harbor keratin-containing dust.[1][5][6]
Q3: How can I prevent keratin contamination during sample preparation?
A proactive approach with meticulous lab practices is the most effective way to minimize keratin contamination. Key prevention strategies are outlined in the table below.
Troubleshooting Guide
Issue: I consistently see a high abundance of keratin peptides in my mass spectrometry results.
This is a common issue that can often be resolved by systematically reviewing and improving your lab practices.
Step 1: Identify Potential Sources of Contamination.
Use the following checklist to pinpoint potential areas of concern in your workflow.
| Area | Checkpoint | Recommendation |
| Personal Protective Equipment (PPE) | Are you and your colleagues consistently wearing nitrile gloves, a clean lab coat, and a hairnet or tying back long hair? | Always wear appropriate PPE. Change gloves frequently, especially after touching any non-cleaned surfaces.[2][5] |
| Work Environment | Are you working in a laminar flow hood? Are your benchtops and equipment cleaned before each use? | Whenever possible, perform sample preparation steps in a laminar flow hood.[4][7] Thoroughly wipe down your workspace and pipettes with 70% ethanol (B145695) or methanol (B129727) before starting.[5][6] |
| Reagents and Solutions | Are you using high-purity, proteomics-grade reagents? Are your solutions freshly prepared and filtered? | Use dedicated, high-purity reagents for your mass spectrometry experiments.[2][6] Consider sterile filtering solutions made with communal reagents.[5] |
| Plastics and Glassware | Are you using mass spectrometry-compatible tubes and tips? Is your glassware thoroughly cleaned? | Use tubes and tips that are certified for mass spectrometry to avoid leaching of plasticizers.[5] If not using new disposable plastics, ensure glassware is rinsed extensively with hot water and an organic solvent.[5] |
| Gel Electrophoresis (if applicable) | Are you using pre-cast gels? Are your gel tanks and staining boxes clean? | Pre-cast gels tend to have fewer contaminants.[6][8] Dedicate and thoroughly clean gel apparatus and staining trays.[6][8] |
Step 2: Implement a Keratin-Free Workflow.
The following diagram illustrates a workflow designed to minimize keratin contamination.
Caption: Workflow for minimizing keratin contamination in SILAC experiments.
Step 3: Post-Acquisition Data Analysis.
If keratin contamination is still present, it can be addressed during data analysis:
-
Exclusion Lists: Many mass spectrometry software platforms allow for the creation of exclusion lists. You can add the masses of common keratin peptides to this list to prevent the instrument from sequencing them in subsequent runs.[3]
-
Data Filtering: During database searching, results can be filtered to remove identified keratin proteins.[2] Some SILAC analysis software can also help distinguish contaminants, as true SILAC pairs will have specific mass differences, whereas contaminating peptides will not.[9][10]
Experimental Protocols
Protocol 1: General Best Practices for a Keratin-Reduced Workspace
-
Prepare the Area: Before starting any sample preparation, thoroughly clean your benchtop, pipettes, and any equipment with a lint-free wipe soaked in 70% ethanol or methanol.[6] Spraying 70% ethanol into the air above the workspace can help reduce airborne particulates.[5]
-
Personal Protection: Always wear non-latex, powder-free nitrile gloves, a clean lab coat, and a hairnet or ensure hair is tied back securely.[2][5]
-
Use Dedicated Supplies: If possible, maintain a dedicated set of high-purity reagents, solutions, and pipettes solely for mass spectrometry sample preparation.[1][5]
-
Handle Consumables Carefully: Open new boxes of pipette tips and microcentrifuge tubes only when needed and close them immediately after use to minimize exposure to dust.[6][8] Avoid using "community" containers of consumables.[8]
Protocol 2: Handling SDS-PAGE Gels to Minimize Contamination
-
Gel Casting and Running: It is recommended to use commercially available pre-cast gels.[4][6] If casting your own, use high-purity reagents and ensure glass plates are meticulously cleaned with ethanol.[6]
-
Staining and Destaining: Use dedicated, clean staining boxes.[6] A methanol wash followed by a rinse with high-purity water is effective for cleaning.[6] Use fresh staining and destaining solutions.[8] After staining, wash the gel thoroughly with high-purity water.[8]
-
Band Excision: Perform this step in a laminar flow hood.[4][7] Place the gel on a clean surface; placing plastic wrap on the imaging screen can help.[6] Use a new, clean razor blade for each band to avoid cross-contamination.[6] Minimize handling of the gel and only touch areas that do not contain your protein bands of interest.[6] Transfer the excised gel piece into a clean microcentrifuge tube.[8]
Data Presentation
Table 1: Summary of Common Keratin Contamination Sources and Prevention Strategies
| Source Category | Specific Source | Prevention Strategy | Reference |
| Personnel | Skin flakes, hair | Wear a lab coat, nitrile gloves, and a hairnet. | [2][5] |
| Environment | Dust | Work in a laminar flow hood; clean surfaces with ethanol/methanol. | [1][4][5] |
| Apparel | Wool clothing | Avoid wearing wool garments in the lab. | [4] |
| Consumables | Latex gloves, non-MS grade plastics | Use powder-free nitrile gloves; use certified MS-grade tubes and tips. | [4][5] |
| Reagents | Contaminated shared stocks | Use dedicated, high-purity reagents; filter solutions. | [1][2][5] |
| Equipment | Dirty gel rigs, staining trays | Use dedicated and thoroughly cleaned equipment. | [5][6][8] |
Visualization of Contamination Sources
Caption: Major sources of keratin contamination in a laboratory setting.
References
- 1. mbdata.science.ru.nl [mbdata.science.ru.nl]
- 2. Why Are There So Many Keratins in My Mass Spectrometry Results | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.unc.edu [med.unc.edu]
- 5. bitesizebio.com [bitesizebio.com]
- 6. research.colostate.edu [research.colostate.edu]
- 7. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minimizing keratin contamination: SDS-PAGE Gel Handling [biosyn.com]
- 9. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triple SILAC to Determine Stimulus Specific Interactions in the Wnt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Lysine-¹³C₆ Dihydrochloride in SILAC Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of L-Lysine-¹³C₆ dihydrochloride (B599025) in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the importance of L-Lysine-¹³C₆ dihydrochloride purity in SILAC experiments?
A1: The isotopic and chemical purity of L-Lysine-¹³C₆ dihydrochloride is critical for accurate and reproducible protein quantification in SILAC experiments. High purity ensures that the mass difference between "heavy" and "light" labeled peptides is distinct and consistent, which is fundamental for accurate mass spectrometry-based quantification.
Q2: What are the common purity levels for L-Lysine-¹³C₆ dihydrochloride used in SILAC?
A2: For reliable SILAC experiments, it is recommended to use L-Lysine-¹³C₆ dihydrochloride with an isotopic purity of ≥99% and a chemical purity of ≥98%. These levels minimize the interference from unlabeled or partially labeled lysine (B10760008) molecules, which can skew quantification results.[1]
Q3: What are the potential consequences of using lower purity L-Lysine-¹³C₆ dihydrochloride?
A3: Using lower purity L-Lysine-¹³C₆ dihydrochloride can lead to several issues, including:
-
Inaccurate Protein Quantification: The presence of unlabeled (light) lysine in the heavy amino acid stock can lead to an underestimation of protein upregulation and an overestimation of downregulation.
-
Increased Data Complexity: Impurities can introduce unexpected peaks in the mass spectrum, complicating data analysis.
-
Reduced Sensitivity: A lower signal-to-noise ratio for the heavy-labeled peptides can make it difficult to quantify low-abundance proteins.
Q4: What is incomplete labeling in SILAC and how does it relate to purity?
A4: Incomplete labeling occurs when the cells in the "heavy" culture do not fully incorporate the stable isotope-labeled amino acids.[2] This can be caused by insufficient cell doublings in the SILAC medium or the presence of contaminating "light" amino acids from sources like non-dialyzed serum or impurities in the labeled amino acid stock. For accurate quantification, a labeling efficiency of at least 97% is recommended.[3]
Q5: Can L-Arginine-¹³C₆ be converted to other amino acids in SILAC experiments?
A5: Yes, in some cell lines, isotopically labeled arginine can be metabolically converted to other amino acids, most commonly proline.[4][5][6][7] This "arginine-to-proline conversion" can complicate data analysis and lead to inaccurate quantification of proline-containing peptides.[3][5] Adding unlabeled proline to the SILAC medium can help suppress this conversion.[5]
Troubleshooting Guides
Issue 1: Low SILAC Labeling Efficiency (<97%)
Symptoms:
-
Significant "light" peptide peaks are observed in the mass spectrum of the "heavy" labeled sample.
-
Protein ratios are compressed, underestimating the true fold changes.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Cell Doublings | Ensure cells have undergone at least 5-6 doublings in the SILAC medium to achieve near-complete incorporation of the heavy amino acid.[2] |
| Contamination with Light Amino Acids | Use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled amino acids.[2] Ensure all media components are free from contaminating amino acids. |
| Low Purity of Labeled Amino Acid | Verify the isotopic and chemical purity of the L-Lysine-¹³C₆ dihydrochloride from the supplier's certificate of analysis. Use only high-purity reagents (≥99% isotopic, ≥98% chemical). |
| Incorrect Media Formulation | Double-check that the SILAC medium completely lacks the light version of lysine. |
Issue 2: Inaccurate Protein Quantification
Symptoms:
-
SILAC ratios are not consistent across biological replicates.
-
Known protein expression changes are not accurately reflected in the data.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Labeling | Refer to the troubleshooting guide for Low SILAC Labeling Efficiency . |
| Arginine-to-Proline Conversion | If using labeled arginine, supplement the SILAC medium with unlabeled proline (e.g., 200 mg/L) to inhibit the conversion pathway.[5] |
| Errors in Sample Mixing | Carefully measure protein concentrations before mixing the light and heavy cell lysates to ensure a precise 1:1 ratio for the control condition. |
| Mass Spectrometry Data Analysis Issues | Utilize appropriate software settings to account for potential mass shifts and ensure correct peak integration for both light and heavy peptide pairs. |
Issue 3: High Background or Contaminant Peaks in Mass Spectra
Symptoms:
-
Mass spectra are dominated by non-peptide peaks.
-
Presence of keratin (B1170402) or other common contaminants.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Contaminated Reagents or Labware | Use high-purity reagents and sterile, low-protein-binding labware.[3] |
| Keratin Contamination | Work in a clean environment, such as a laminar flow hood. Wear gloves and a lab coat to minimize contamination from skin and hair.[3] |
| Cell Culture Contamination | Regularly check cell cultures for signs of bacterial, fungal, or mycoplasma contamination.[8][9][10] |
Experimental Protocols
Protocol 1: Verifying SILAC Labeling Efficiency
-
Cell Culture: Culture a small population of cells in the "heavy" SILAC medium for at least five cell doublings.
-
Cell Lysis and Protein Digestion: Harvest the "heavy" labeled cells, lyse them, and digest the proteins using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer.
-
Data Analysis: Search the mass spectrometry data against a protein database. Determine the ratio of heavy to light peptides for a selection of identified proteins. The incorporation efficiency is calculated as: (Intensity of Heavy Peptide) / (Intensity of Heavy Peptide + Intensity of Light Peptide). An efficiency of >97% is recommended.[3]
Protocol 2: In-Gel Tryptic Digestion for SILAC Samples
-
Protein Separation: Combine equal amounts of "light" and "heavy" protein lysates and separate them by SDS-PAGE.
-
Gel Excision and Destaining: Excise the protein bands of interest and destain them with a solution of 50% acetonitrile (B52724) and 25 mM ammonium (B1175870) bicarbonate until the gel pieces are clear.
-
Reduction and Alkylation: Reduce the proteins with 10 mM DTT at 56°C for 1 hour, followed by alkylation with 55 mM iodoacetamide (B48618) at room temperature in the dark for 45 minutes.
-
Tryptic Digestion: Wash the gel pieces and dehydrate them with acetonitrile. Add trypsin solution (e.g., 10-20 µg/mL in 25 mM ammonium bicarbonate) and incubate overnight at 37°C.
-
Peptide Extraction: Extract the peptides from the gel pieces using a series of acetonitrile and formic acid washes.
-
Sample Cleanup: Pool the extracts, dry them in a vacuum centrifuge, and desalt the peptides using a C18 StageTip before LC-MS/MS analysis.
Visualizations
Caption: A diagram illustrating the general workflow of a SILAC experiment.
References
- 1. L-Lysine·2HCl (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-2247-H-0.25 [isotope.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Genetic Engineering Solution to the “Arginine Conversion Problem” in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A genetic engineering solution to the "arginine conversion problem" in stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. Cell Culture Contamination | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
Technical Support Center: Minimizing Experimental Variability in SILAC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability in Stable Isotope Labeling with Amino acids in Cell culture (SILAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the minimum recommended labeling efficiency for accurate SILAC quantification?
A1: For accurate quantification, a labeling efficiency of at least 97% is recommended.[1] This is typically achieved after a minimum of five cell doublings in the SILAC medium.[1]
Q2: What are the most common sources of experimental variability in SILAC?
A2: The most common sources of variability in SILAC experiments include incomplete incorporation of stable isotope-labeled amino acids, metabolic conversion of amino acids (such as arginine to proline), errors in mixing samples, and variability in sample preparation steps like immunoprecipitation and in-gel digestion.[2][3][4]
Q3: What is arginine-to-proline conversion and why is it a problem?
A3: Arginine-to-proline conversion is a metabolic process in some cell lines where the isotopically labeled "heavy" arginine is converted into "heavy" proline. This is problematic because it splits the mass spectrometry signal of proline-containing peptides, which can comprise up to half of all peptides in an experiment, leading to inaccurate quantification of protein abundance.[5][6]
Q4: How can I check the incorporation efficiency of the stable isotope-labeled amino acids?
A4: To verify the incorporation efficiency, you can perform a small-scale pilot experiment. A small fraction of the "heavy" labeled cells are harvested, lysed, and the proteins digested. The resulting peptides are then analyzed by mass spectrometry to determine the percentage of heavy amino acid incorporation.
Q5: Can SILAC be used for non-dividing cells?
A5: Conventional SILAC is challenging for non-dividing cells due to incomplete labeling.[1] However, variations of the SILAC method have been developed for use with non-dividing cells, such as primary neurons.[1]
Troubleshooting Guides
Cell Culture and Labeling
Issue 1: Incomplete Labeling Efficiency
-
Symptom: The measured labeling efficiency is below 97%, leading to an underestimation of the heavy/light ratio.
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| Insufficient Cell Doublings | Ensure cells have undergone at least five doublings in SILAC medium. For slower-growing cell lines, more doublings may be necessary.[1] |
| Contamination with Light Amino Acids | Use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled amino acids. Ensure all media components are free of contaminating light amino acids.[1] |
| Incorrect Media Formulation | Double-check that the SILAC medium is completely devoid of the light version of the amino acid you are using for labeling. |
| Amino Acid Conversion | In some cell lines, arginine can be converted to proline. If not accounted for, this can appear as incomplete labeling of arginine-containing peptides.[3][7] |
Issue 2: Arginine-to-Proline Conversion
-
Symptom: Inaccurate quantification of proline-containing peptides, with the heavy peptide signal being split. This can affect a significant portion of the proteome.[6]
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| High Arginase Activity in Cell Line | Some cell lines have high arginase activity, leading to the conversion of arginine to ornithine, a precursor for proline biosynthesis. |
| Sub-optimal Media Composition | The concentration of arginine and the absence of proline in the medium can drive the conversion. |
| Prevention and Mitigation Strategies | - Supplement the SILAC medium with 200 mg/L of L-proline to inhibit the conversion.[5] - Reduce the concentration of labeled arginine in the medium. - Use a cell line with known low arginase activity. - Employ genetic engineering to create a cell line with deleted arginase genes. |
Sample Preparation and Protein Extraction
Issue 3: Variability in Protein Extraction and Digestion
-
Symptom: Inconsistent protein yields and digestion efficiency between "light" and "heavy" samples, leading to skewed ratios.
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inconsistent Lysis Conditions | Use the same lysis buffer, temperature, and incubation time for all samples. Ensure complete cell lysis for all samples. |
| Variable Protease Activity | Use a fresh, high-quality protease (e.g., trypsin) at the same enzyme-to-protein ratio for all samples. Ensure optimal pH and temperature for digestion. |
| Differential Protein Precipitation | If using precipitation methods, ensure consistent and complete precipitation and resolubilization for all samples. |
Issue 4: Errors in Sample Mixing
-
Symptom: The median heavy/light ratio for the bulk of proteins deviates significantly from 1:1 in a control experiment.
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inaccurate Protein Quantification | Use a reliable protein quantification assay (e.g., BCA assay) and perform replicate measurements before mixing the "light" and "heavy" lysates. |
| Pipetting Errors | Use calibrated pipettes and careful pipetting techniques to ensure accurate mixing of equal amounts of protein from the different cell populations. |
Quantitative Data Summary
Table 1: SILAC Labeling Efficiency
| Parameter | Value | Notes |
| Recommended Minimum Efficiency | >97% | For accurate quantification.[1] |
| Typical Achievement | After 5-6 cell doublings | Can be longer for slow-growing cells.[1] |
| Acceptable with Correction | >75% | Requires a correction factor in data analysis.[8] |
| Observed Plateau | ~90% | In one study after the second cell passage.[8] |
Table 2: Arginine-to-Proline Conversion
| Parameter | Value/Observation | Notes |
| Peptides Affected | Up to 50% of all tryptic peptides | Due to the prevalence of proline.[6] |
| Proline Pool Labeling | 10-25% | The extent of conversion varies among cell types.[9] |
| Signal Reduction | ~28% | Average reduction of the monoisotopic signal of the heavy arginine peptide in the absence of proline supplementation in one study.[6] |
| Prevention | Undetectable | With the addition of 200 mg/L L-proline to the media.[5] |
Experimental Protocols
Protocol 1: Assessing SILAC Labeling Efficiency
-
Cell Culture: Culture a small population of cells in the "heavy" SILAC medium for at least five cell doublings.
-
Cell Lysis and Protein Digestion: Harvest the "heavy" labeled cells and lyse them using a compatible lysis buffer. Perform an in-solution or in-gel digestion of the proteins using trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Search the mass spectrometry data against a protein database. For several identified peptides, extract the ion chromatograms for both the light and heavy forms. Calculate the labeling efficiency as: Efficiency (%) = [Heavy Peak Intensity / (Heavy Peak Intensity + Light Peak Intensity)] * 100. The average efficiency across multiple peptides should be >97%.
Protocol 2: Minimizing Arginine-to-Proline Conversion
-
Media Preparation: Prepare the "heavy" SILAC medium containing the desired stable isotope-labeled arginine. Supplement this medium with 200 mg/L of unlabeled L-proline.
-
Cell Culture: Adapt the cells to this supplemented "heavy" medium for at least five cell doublings.
-
Control Experiment: In parallel, grow a control batch of cells in "heavy" SILAC medium without supplemental proline.
-
Sample Preparation and Analysis: Harvest both cell populations, extract proteins, and perform tryptic digestion. Analyze both samples by LC-MS/MS.
-
Data Verification: In the sample with proline supplementation, the signal for proline-containing peptides should not be split, and the heavy/light ratios for these peptides should be more accurate compared to the control sample.
Visualizations
Caption: General workflow for a SILAC experiment.
Caption: Troubleshooting incomplete SILAC labeling.
Caption: Decision tree for addressing arginine-to-proline conversion.
References
- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the variation in sample preparation for comparative proteomics using stable isotope labeling by amino acids in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Genetic Engineering Solution to the “Arginine Conversion Problem” in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SILAC Data Analysis for Low Abundance Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantitative analysis of low-abundance proteins using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Troubleshooting Guides
This section addresses specific issues that may arise during SILAC experiments targeting proteins of low abundance.
Problem: High Percentage of Missing Values for Low-Abundance Proteins
-
Question: My SILAC data shows a high number of missing quantitative values, particularly for proteins known to be of low abundance. What could be the cause and how can I fix this?
-
Answer: Missing values for low-abundance proteins are a common challenge in SILAC experiments. This issue often stems from signals that are below the mass spectrometer's limit of detection (LOD).
Possible Causes and Solutions:
Cause Solution Insufficient Starting Material Increase the amount of total protein lysate used for the analysis. For low-abundance proteins, starting with a higher quantity of total protein increases the likelihood of their detection. Sample Complexity Masking Low-Abundance Peptides Employ fractionation techniques to reduce sample complexity. This can be done at the protein level (e.g., subcellular fractionation) or the peptide level (e.g., high-pH reversed-phase chromatography).[1] Suboptimal Mass Spectrometry Settings Optimize the mass spectrometer's acquisition parameters. This includes using a high-resolution instrument, increasing ion injection times, and using data-independent acquisition (DIA) methods, which can improve the detection of low-abundance peptides.[2] Inefficient Protein/Peptide Digestion Ensure complete and efficient proteolytic digestion. Use high-quality trypsin and optimize digestion conditions (e.g., enzyme-to-protein ratio, digestion time, temperature).[1]
Problem: Poor Quantitative Accuracy and Precision for Low-Abundance Proteins
-
Question: I am observing high variability and questionable accuracy in the quantification of my low-abundance proteins of interest. How can I improve this?
-
Answer: Quantitative accuracy and precision are critical for meaningful biological interpretation. For low-abundance proteins, several factors can introduce errors in quantification.
Possible Causes and Solutions:
Cause Solution Incomplete SILAC Labeling Ensure complete incorporation of the heavy amino acids. This typically requires at least five to six cell doublings in the SILAC medium.[1][3] Verify labeling efficiency (>97%) by a preliminary mass spectrometry analysis before starting the main experiment. Arginine-to-Proline Conversion Some cell lines can convert heavy arginine to heavy proline, which can complicate data analysis and lead to inaccurate quantification.[4][5] If this is observed, consider using a cell line with a lower rate of conversion or use software that can account for this phenomenon. Errors in Sample Mixing Accurate 1:1 mixing of the "light" and "heavy" samples is crucial for accurate quantification. Perform a preliminary experiment with a 1:1 mix of untreated lysates to verify mixing accuracy. Co-eluting Interferences High-resolution mass spectrometers can help distinguish between the peptide of interest and co-eluting isobaric ions that can interfere with accurate quantification.[6]
Frequently Asked Questions (FAQs)
Q1: What is the typical limit of detection for low-abundance proteins in a SILAC experiment?
A1: The limit of detection (LOD) for low-abundance proteins in SILAC experiments is not a fixed value and depends on several factors, including the instrument sensitivity, sample complexity, and the specific protein's ionization efficiency. Generally, with modern high-resolution mass spectrometers like the Orbitrap series, it is possible to detect and quantify proteins present at a few hundred to a few thousand copies per cell. However, for very low-abundance proteins, enrichment strategies are often necessary.[6]
Q2: How can I enrich for low-abundance proteins before SILAC analysis?
A2: Enrichment strategies are highly effective for increasing the concentration of low-abundance proteins prior to analysis. Common approaches include:
-
Subcellular Fractionation: Isolating specific organelles (e.g., mitochondria, nucleus, plasma membrane) can enrich for proteins localized to those compartments.[1]
-
Immunoprecipitation (IP): Using an antibody to pull down a specific protein of interest and its interacting partners is a powerful enrichment technique.[6][7]
-
Affinity Purification: Similar to IP, this method uses a "bait" protein to capture interacting "prey" proteins.
-
Post-Translational Modification (PTM) Enrichment: Specific enrichment methods can be used to isolate peptides with particular PTMs, such as phosphorylation or ubiquitination, which are often found on low-abundance signaling proteins.[6][8]
Q3: What are the recommended software platforms for analyzing SILAC data, especially for low-abundance proteins?
A3: Several software packages are available for SILAC data analysis. Some of the most commonly used and recommended platforms include:
-
MaxQuant: A popular, free software specifically designed for quantitative proteomics data analysis, including SILAC. It has robust algorithms for peptide identification, quantification, and normalization.[1]
-
Proteome Discoverer: A comprehensive software platform from Thermo Fisher Scientific that supports various quantitative proteomics workflows, including SILAC.[6][9]
-
FragPipe: A fast and user-friendly software that supports both data-dependent and data-independent acquisition analysis for SILAC data.[9][10]
-
IsoQuant: A software tool specifically designed for SILAC-based mass spectrometry quantitation that includes a visualization platform for manual validation of peptide and protein ratios.[11]
Experimental Protocols
Protocol 1: Subcellular Fractionation for Enrichment of Nuclear Proteins
-
Cell Lysis:
-
Harvest SILAC-labeled "light" and "heavy" cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, and protease inhibitors).
-
Incubate on ice for 15 minutes to allow cells to swell.
-
Lyse the cells using a Dounce homogenizer with a loose-fitting pestle.
-
-
Isolation of Nuclei:
-
Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet the nuclei.
-
Carefully remove the supernatant (cytoplasmic fraction).
-
Wash the nuclear pellet with the hypotonic buffer.
-
-
Nuclear Protein Extraction:
-
Resuspend the nuclear pellet in a high-salt buffer (e.g., 20 mM HEPES, 1.5 mM MgCl₂, 420 mM NaCl, 0.2 mM EDTA, 25% glycerol, and protease inhibitors).
-
Incubate on ice for 30 minutes with gentle agitation.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
The supernatant contains the soluble nuclear proteins.
-
-
Sample Combination and Preparation for MS:
-
Quantify the protein concentration of the "light" and "heavy" nuclear extracts.
-
Combine the extracts in a 1:1 ratio.
-
Proceed with protein digestion (e.g., in-solution or in-gel digestion).
-
Protocol 2: High-pH Reversed-Phase Peptide Fractionation
-
Sample Preparation:
-
Start with a digested SILAC peptide mixture.
-
Ensure the sample is desalted and in a low-organic solvent.
-
-
Chromatography:
-
Use a high-pH reversed-phase column (e.g., C18).
-
Equilibrate the column with a low-organic mobile phase at a high pH (e.g., 10 mM ammonium (B1175870) formate, pH 10).
-
Load the peptide sample onto the column.
-
-
Elution and Fractionation:
-
Elute the peptides using a gradient of increasing acetonitrile (B52724) concentration at the high pH.
-
Collect fractions at regular intervals.
-
The number of fractions can be adjusted based on the complexity of the sample.
-
-
Fraction Concatenation and Analysis:
-
Combine non-adjacent fractions to reduce the total number of samples for LC-MS/MS analysis while maintaining orthogonality with the low-pH analytical separation.
-
Dry the combined fractions and resuspend in a low-pH buffer (e.g., 0.1% formic acid) for LC-MS/MS analysis.
-
Quantitative Data Summary
Table 1: Comparison of Enrichment Strategies for Low-Abundance Protein Identification
| Enrichment Strategy | Typical Fold Enrichment | Number of Additional Protein IDs (Low Abundance) | Advantages | Disadvantages |
| None (Whole Cell Lysate) | 1x | Baseline | Simple, provides a global overview. | Low-abundance proteins are often not detected. |
| Subcellular Fractionation | 5-20x | 200 - 500 | Reduces sample complexity, enriches for proteins in specific compartments. | Can be time-consuming, potential for protein loss. |
| Immunoprecipitation | >100x | 10 - 50 (specific targets) | Highly specific for the target protein and its interactors. | Dependent on antibody quality, can have non-specific binding. |
| High-pH Reversed-Phase Fractionation | N/A (Separation) | 500 - 1500 | Increases proteome coverage, compatible with downstream LC-MS/MS. | Requires additional instrumentation and time. |
Visualizations
Caption: A schematic of the SILAC workflow emphasizing enrichment for low-abundance proteins.
Caption: A hypothetical signaling cascade involving a low-abundance kinase.
Caption: A decision tree for troubleshooting missing SILAC quantification data.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. SILAC Quantitation | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IsoQuant: A Software Tool for SILAC-Based Mass Spectrometry Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Correcting for Incomplete Isotope Incorporation in SILAC
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of incomplete isotope incorporation in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments. Accurate quantification is critical for reliable results, and this guide will help you identify, troubleshoot, and correct for issues related to incomplete labeling.
Frequently Asked Questions (FAQs)
Q1: What is incomplete SILAC labeling and how does it affect quantification?
A: Incomplete SILAC labeling occurs when the proteins in the "heavy" labeled cell population have not fully incorporated the heavy isotope-labeled amino acids.[1][2] This results in a mixture of light, partially labeled, and fully labeled peptides after protein digestion.[1] The primary consequence of incomplete labeling is the underestimation of protein upregulation and the overestimation of protein downregulation. This is because the unlabeled ("light") peptides from the heavy sample contribute to the light peptide signal, artificially compressing the heavy-to-light (H/L) ratio.[2] For accurate quantification, a labeling efficiency of at least 97% is recommended.[2]
Q2: What are the most common causes of incomplete SILAC labeling?
A: Several factors can contribute to incomplete labeling. The most common causes are:
-
Insufficient Cell Doublings: Cells require a sufficient number of divisions (typically at least five) in the SILAC medium to ensure that the vast majority of the cellular proteome has incorporated the heavy amino acids.[2][3]
-
Contamination with Light Amino Acids: The presence of unlabeled amino acids in the cell culture medium can compete with the heavy amino acids for incorporation into newly synthesized proteins. A primary source of this contamination is fetal bovine serum (FBS).[1][3]
-
Amino Acid Conversion: Some cell lines can metabolically convert one amino acid into another. A well-known example is the conversion of arginine to proline.[4][5] If heavy arginine is converted to proline, it can lead to inaccurate quantification of proline-containing peptides.[5][6]
Q3: How can I check the incorporation efficiency of my SILAC experiment?
A: It is crucial to verify the incorporation efficiency of the heavy amino acids before proceeding with the main experiment.[2] This can be done by performing a small-scale pilot experiment:
-
Culture a small population of cells in the "heavy" SILAC medium for at least five cell doublings.[2]
-
Harvest the "heavy" labeled cells.
-
Lyse the cells and digest the proteins, typically with trypsin.[2]
-
Analyze the resulting peptide mixture by LC-MS/MS.[2]
-
Determine the percentage of heavy amino acid incorporation by calculating the ratio of the heavy peptide intensity to the sum of the heavy and light peptide intensities for multiple peptides.[7][8] The goal is to achieve an incorporation rate of over 97%.[2]
Q4: My SILAC incorporation is less than 97%. What should I do?
A: If you observe incomplete labeling, consider the following troubleshooting steps:
| Issue | Recommended Action |
| Insufficient Cell Doublings | Culture the cells for additional passages in the SILAC medium to ensure at least five to seven doublings have occurred.[3] |
| Contamination from Serum | Use dialyzed fetal bovine serum (FBS) to minimize the concentration of unlabeled amino acids in the medium.[1][3] |
| Arginine-to-Proline Conversion | Supplement the SILAC medium with a high concentration of unlabeled L-proline (e.g., 200 mg/L) to inhibit the conversion of heavy arginine to proline.[6][9] |
| Incorrect Media Formulation | Double-check that the SILAC medium completely lacks the light versions of the amino acids you are using for labeling.[1] |
Q5: What is arginine-to-proline conversion and how can I correct for it?
A: Arginine-to-proline conversion is a metabolic process where some cell lines convert heavy arginine into heavy proline.[4][5] This is problematic because it splits the mass spectrometry signal of proline-containing peptides, leading to an underestimation of the heavy peptide's intensity and inaccurate quantification.[5][6]
Prevention: The most effective way to address this is to prevent the conversion from happening in the first place by supplementing the SILAC medium with excess unlabeled proline.[6][9]
Correction: If conversion has already occurred, computational methods can be used to correct the data. This involves identifying the "satellite" peaks corresponding to peptides with heavy proline and adding their intensities back to the main heavy peptide peak.[5][10]
Q6: Are there software tools that can help correct for incomplete labeling?
A: Yes, several software packages and computational approaches can help correct for incomplete SILAC labeling. For example, some software can perform mathematical corrections based on the calculated incorporation efficiency.[7] Additionally, performing a label-swap replicate, where the heavy and light labels are reversed in a second experiment, can effectively correct for experimental errors, including incomplete labeling and arginine-to-proline conversion, by averaging the ratios from the two experiments.[11][12]
Experimental Protocols
Protocol 1: Assessing SILAC Labeling Efficiency
This protocol outlines the key steps to determine the incorporation rate of heavy amino acids in your cell line.
-
Cell Culture: Grow a small population of your cells in "heavy" SILAC medium for at least five passages to ensure a high degree of labeling.[2]
-
Cell Harvest and Lysis: Harvest approximately 1 million cells.[13] Wash the cell pellet twice with phosphate-buffered saline (PBS) and then lyse the cells using a compatible lysis buffer.
-
Protein Digestion: Perform an in-solution or in-gel digestion of the proteins using a suitable protease, most commonly trypsin.[2]
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer.[2]
-
Data Analysis: Search the mass spectrometry data against a relevant protein database. Calculate the incorporation efficiency for multiple identified peptides using the following formula:[7] % Incorporation = (Intensity of Heavy Peptide) / (Intensity of Heavy Peptide + Intensity of Light Peptide) * 100
-
Evaluation: A median incorporation rate of >97% is generally considered sufficient for quantitative experiments.[2]
Visualizations
Workflow for Troubleshooting Incomplete SILAC Labeling
Caption: A workflow diagram for identifying, troubleshooting, and correcting incomplete SILAC labeling.
Impact of Incomplete Labeling on Quantification
Caption: The logical impact of incomplete versus complete SILAC labeling on final protein quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asssessing the SILAC isotope incorporation rate [mrctoxbioinformatics.github.io]
- 9. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Computational Approach to Correct Arginine-to-Proline Conversion in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
SILAC Labeling Quality Control: A Technical Support Center
Welcome to the Technical Support Center for Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on ensuring the quality and accuracy of your quantitative proteomics experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the acceptable labeling efficiency for a SILAC experiment?
An incorporation efficiency of greater than 97% is recommended to ensure high-quality quantitative data.[1] Incomplete labeling can lead to a compression of protein ratios, underestimation of protein upregulation, and overestimation of protein downregulation.[2]
Q2: How many cell doublings are required to achieve sufficient labeling?
To achieve near-complete incorporation of the heavy amino acids, cells should be cultured in the SILAC medium for at least five to six doublings.[1][3] This ensures that the original "light" amino acids are sufficiently diluted and replaced by their "heavy" counterparts.
Q3: What are the most common sources of incomplete SILAC labeling?
Incomplete labeling is a frequent issue that can compromise quantitative accuracy.[1][4] The primary causes include:
-
Insufficient Cell Doublings: Not allowing the cells to divide at least 5-6 times in the SILAC medium.[3]
-
Contamination with Light Amino Acids: Standard fetal bovine serum (FBS) is a major source of unlabeled amino acids. It is crucial to use dialyzed FBS, from which free amino acids have been removed.[1][2]
-
Incorrect Media Formulation: The SILAC medium must completely lack the light versions of the amino acids being used for labeling.[2]
-
Mycoplasma Contamination: This can alter the amino acid metabolism of the cells and interfere with labeling.[3]
Q4: What is arginine-to-proline conversion and how does it affect my results?
Some cell lines can metabolically convert heavy arginine into heavy proline.[4][5][6] This is a significant issue because it splits the isotopic label, leading to an underestimation of the heavy peptide signal for proline-containing peptides and causing inaccuracies in protein quantification.[5][6][7] This can affect up to half of all peptides in a typical proteomics experiment.[5]
Q5: How can I prevent arginine-to-proline conversion?
The most effective and straightforward method to prevent this conversion is to supplement the SILAC medium with a high concentration of unlabeled L-proline (e.g., 200 mg/L or higher).[5][6] This supplementation effectively blocks the metabolic pathway without affecting the incorporation of heavy arginine.[5]
Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving common issues encountered during SILAC experiments.
Problem 1: Low Labeling Efficiency (<97%)
Symptoms:
-
A preliminary mass spectrometry check reveals incorporation rates below 97%.
-
In the main experiment, you observe compressed heavy-to-light (H/L) protein ratios.
-
Mass spectra for peptides from the "heavy"-labeled sample show a significant "light" peak.[2]
Troubleshooting Steps:
| Potential Cause | Recommended Action | Expected Outcome |
| Insufficient Cell Doublings | Ensure cells are cultured for a minimum of 5-6 passages in SILAC medium before the experiment.[1][3] | Label incorporation will increase to >97%. |
| Contamination from Serum | Use dialyzed Fetal Bovine Serum (FBS) to minimize the presence of unlabeled "light" amino acids.[1][2] | Removal of contaminating light amino acids, leading to higher incorporation efficiency. |
| Incorrect Media Formulation | Double-check that the custom-made SILAC medium is completely devoid of the light forms of the labeled amino acids. | Correct media formulation will ensure only heavy amino acids are available for protein synthesis. |
| Mycoplasma Contamination | Routinely test your cell cultures for mycoplasma. If positive, treat the culture or discard and use a clean stock.[3] | Elimination of metabolic interference from mycoplasma. |
Problem 2: Suspected Arginine-to-Proline Conversion
Symptoms:
-
You observe unexpected "heavy" proline-containing peptides in your mass spectrometry data.
-
Quantification of proline-containing peptides is inaccurate, showing skewed H/L ratios.[6]
Troubleshooting Steps:
| Potential Cause | Recommended Action | Expected Outcome |
| Active Arginase Pathway | Supplement both "light" and "heavy" SILAC media with 200 mg/L of L-proline.[5] | The metabolic conversion of arginine to proline will be undetectable, restoring quantitative accuracy.[5] |
| Cell Line Metabolism | If proline supplementation is not feasible, consider using a cell line with a deficient arginase pathway.[2][8] | Reduced or eliminated conversion of arginine to proline. |
Experimental Protocols
Protocol: Verifying SILAC Label Incorporation Efficiency
This protocol outlines the essential quality control step of checking the incorporation rate before proceeding with the main experiment.
Objective: To determine the percentage of heavy-labeled amino acids incorporated into the proteome.
Methodology:
-
Cell Culture: Culture a small population of your cells in the "heavy" SILAC medium for at least five to six passages.[1][3]
-
Harvest and Lysis: Harvest the "heavy"-labeled cells and lyse them using a mass spectrometry-compatible lysis buffer.
-
Protein Digestion: Extract the total protein and perform an in-solution or in-gel digestion using trypsin.[3]
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][9]
-
Data Analysis:
-
Search the mass spectrometry data against a relevant protein database using software such as MaxQuant.[10]
-
For several identified peptides, calculate the incorporation efficiency using the following formula:[7]
-
Efficiency (%) = [Intensity of Heavy Peptide / (Intensity of Heavy Peptide + Intensity of Light Peptide)] x 100%
-
-
An average efficiency of >97% across multiple peptides indicates successful labeling.[1]
-
Visualizations
The following diagrams illustrate key workflows and concepts in SILAC quality control.
Caption: General workflow for a quantitative proteomics experiment using SILAC.
Caption: Troubleshooting decision tree for low SILAC labeling efficiency.
Caption: The metabolic conversion of heavy arginine to proline and its prevention.
References
- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A Genetic Engineering Solution to the “Arginine Conversion Problem” in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid determination of amino acid incorporation by stable isotope labeling with amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
SILAC Technical Support Center: Troubleshooting Cell Viability
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering cell viability issues specifically when using heavy lysine (B10760008) in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments. The information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: Is heavy lysine (e.g., 13C6,15N2-Lysine) inherently toxic to cells?
A1: Heavy isotope-labeled amino acids, including heavy lysine, are chemically identical to their light counterparts and are not considered inherently toxic or radioactive.[1] Cell viability issues in SILAC experiments are typically not a direct result of the isotopic label itself but rather stem from other experimental factors. These can include the quality of the SILAC media components, the absence of essential factors in dialyzed serum, or suboptimal cell culture conditions.[2]
Q2: Why is dialyzed fetal bovine serum (dFBS) necessary for SILAC, and how can it affect cell health?
A2: Dialyzed FBS is crucial for SILAC to minimize the concentration of unlabeled ('light') amino acids, ensuring efficient incorporation of the 'heavy' labeled amino acids into the cellular proteome. However, the dialysis process can remove essential small molecules, growth factors, and nutrients that are vital for the health and proliferation of certain cell lines.[2] This can lead to decreased cell viability, slower growth, or even cell death. Some cell lines may require supplementation with factors like insulin (B600854) or EGF to thrive in media with dialyzed serum.[2]
Q3: What is the recommended number of cell doublings for complete labeling, and can this extended culture period impact cell viability?
A3: For complete incorporation of heavy amino acids (typically >97%), cells should be cultured in the SILAC medium for at least five to six doublings.[1][3] For some cell lines or proteins with a low turnover rate, this period might be longer.[4] This extended culture period under potentially suboptimal conditions (e.g., due to dialyzed serum) can indeed stress the cells and lead to a decline in viability. It is crucial to monitor cell health closely throughout the adaptation phase.
Troubleshooting Guides
Issue 1: Decreased Cell Proliferation or Cell Death After Switching to SILAC Medium
Symptoms:
-
A noticeable slowdown in the cell growth rate compared to standard media.
-
An increase in floating (dead) cells in the culture vessel.
-
Poor cell attachment for adherent cell lines.[5]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Suboptimal Quality of Dialyzed FBS | 1. Test different lots of dialyzed FBS. 2. Supplement the medium with growth factors (e.g., insulin, EGF) that may have been removed during dialysis.[2] 3. Increase the percentage of dialyzed FBS (e.g., from 10% to 15-20%), but be mindful of potentially increasing light amino acid contamination. | Protocol 1: Testing New Lots of Dialyzed FBS 1. Culture a small batch of your cells in parallel using SILAC basal medium supplemented with different lots of dialyzed FBS. 2. Monitor cell growth and viability over several passages using a cell counter and a viability stain (e.g., trypan blue). 3. Select the lot that best supports cell health. |
| Inadequate Adaptation Period | 1. Gradually adapt the cells to the SILAC medium by mixing it with their regular growth medium in increasing proportions (e.g., 25%, 50%, 75%, 100% SILAC medium). 2. Ensure cells are healthy and in the logarithmic growth phase before starting the adaptation.[5] | Protocol 2: Gradual Cell Adaptation to SILAC Medium 1. Start by culturing cells in a 3:1 mixture of their regular medium to SILAC medium. 2. At the next passage, switch to a 1:1 mixture. 3. Subsequently, move to a 1:3 mixture, and finally to 100% SILAC medium. 4. Monitor cell morphology and viability at each step. |
| Incorrect Concentration of Amino Acids | 1. Verify the final concentrations of both heavy and light amino acids in your prepared media. 2. Refer to established protocols for recommended concentrations for your specific cell line and base medium (see Table 1). | Protocol 3: Verifying Amino Acid Concentrations 1. Prepare fresh stock solutions of heavy and light amino acids. 2. Use a calibrated pipette to add the correct volume to your SILAC basal medium. 3. Filter-sterilize the final medium. |
| General Cell Culture Issues | 1. Check for microbial contamination (e.g., mycoplasma), which can be exacerbated by the stress of a new medium.[5] 2. Ensure proper incubator conditions (CO2, temperature, humidity).[6] 3. Avoid over-confluency during passaging.[5] | Standard Cell Culture QC Protocols - Perform routine mycoplasma testing. - Regularly calibrate incubator sensors. - Adhere to a strict passaging schedule. |
Table 1: Recommended Amino Acid Concentrations for SILAC Media
| Amino Acid | Typical Concentration in DMEM | Typical Concentration in RPMI-1640 |
| L-Lysine (Light & Heavy) | 0.798 mM (approx. 146 mg/L) | 0.274 mM (approx. 50 mg/L) |
| L-Arginine (Light & Heavy) | 0.398 mM (approx. 84 mg/L) | 1.15 mM (approx. 200 mg/L) |
Note: Optimal concentrations may vary depending on the specific cell line. It is advisable to start with the concentrations found in the standard formulation of the base medium.[2]
Issue 2: Incomplete Labeling Efficiency Affecting Experimental Results
Symptoms:
-
Mass spectrometry data shows a significant proportion of light peptides in the heavy-labeled sample.
-
Inaccurate protein quantification, with heavy-to-light ratios skewed towards 1.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Insufficient Number of Cell Doublings | 1. Ensure cells have undergone at least 5-6 doublings in the SILAC medium.[1] 2. For slow-growing cells or proteins with low turnover, extend the labeling period. | Protocol 4: Assessing Labeling Efficiency 1. After the planned labeling period, harvest a small aliquot of the heavy-labeled cells. 2. Lyse the cells, digest the proteins with trypsin, and analyze the peptides by mass spectrometry. 3. Calculate the incorporation efficiency by comparing the peak intensities of heavy and light forms of several abundant peptides. The goal is >97% incorporation.[3] |
| Presence of Light Amino Acids in Medium | 1. Use high-quality dialyzed FBS. 2. Ensure the SILAC basal medium is indeed deficient in the amino acids used for labeling. | - |
| Arginine-to-Proline Conversion | Although this is an issue with heavy arginine, it can complicate SILAC experiments in general. Add unlabeled proline (approx. 200 mg/L) to the medium to suppress this conversion.[4][7] | - |
Visualizing Workflows and Relationships
Caption: A flowchart of the standard SILAC experimental workflow.
Caption: A workflow for troubleshooting cell viability issues.
Caption: A decision tree for optimizing SILAC media for cell health.
References
- 1. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usherbrooke.ca [usherbrooke.ca]
- 3. benchchem.com [benchchem.com]
- 4. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Troubleshooting Common Cell Culture and Cell Growth Problems | What's Killing My Cell Cultures? | Corning [corning.com]
- 7. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating SILAC Results with Western Blot
In the realm of quantitative proteomics, Stable Isotope Labeling with Amino acids in Cell culture (SILAC) has emerged as a powerful and widely adopted method for the accurate determination of relative protein abundance.[1][2][3] Its strength lies in the in vivo incorporation of stable isotope-labeled amino acids, which minimizes experimental variability and enhances quantitative precision.[4][5] However, as with any high-throughput technique, independent validation of key findings is a cornerstone of robust scientific inquiry. Western Blotting, a long-established and trusted method for protein detection, serves as an ideal orthogonal approach to confirm the quantitative changes identified by SILAC.
This guide provides a comprehensive comparison of SILAC and Western Blotting, offering detailed experimental protocols and guidance on data interpretation for researchers, scientists, and drug development professionals.
The Critical Role of Orthogonal Validation
Experimental Protocols
A well-designed experiment is crucial for obtaining reliable and comparable data from both SILAC and Western Blot analyses. Below are detailed protocols for each technique, optimized for the purpose of validating SILAC results.
SILAC Experimental Protocol
The SILAC method involves metabolically labeling two populations of cells with different isotopic forms of essential amino acids (e.g., "light" and "heavy" arginine and lysine).[1][3] Following experimental treatment, the cell populations are mixed, and the relative protein abundance is determined by mass spectrometry.
1. Cell Culture and Metabolic Labeling:
-
Select two populations of the same cell line.
-
Culture one population in "light" medium containing normal amino acids (e.g., 12C6-Arginine, 12C6-Lysine).
-
Culture the second population in "heavy" medium where the normal amino acids are replaced with their stable isotope-labeled counterparts (e.g., 13C6-Arginine, 13C6-Lysine).[4]
-
Ensure cells undergo at least five to six cell divisions to achieve complete incorporation of the labeled amino acids (>95%).[4][7]
2. Experimental Treatment:
-
Apply the experimental treatment (e.g., drug, growth factor) to one of the cell populations while the other serves as a control.
3. Sample Preparation and Protein Extraction:
-
Harvest both "light" and "heavy" cell populations.
-
Combine the two populations at a 1:1 ratio based on cell number or protein concentration.
-
Lyse the mixed cell population using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration using a standard method like the BCA assay.
4. Protein Digestion and Mass Spectrometry:
-
Take a desired amount of protein lysate (e.g., 20-100 µg) and perform in-solution or in-gel digestion with trypsin. Trypsin cleaves C-terminal to lysine (B10760008) and arginine residues, ensuring that most resulting peptides will contain a labeled amino acid.[1]
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis:
-
Utilize specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the intensity ratios of heavy to light peptide pairs.[5][8]
-
The ratio of the peak intensities for the heavy and light peptides corresponds to the relative abundance of the protein between the two experimental conditions.
Quantitative Western Blot Protocol
To validate the SILAC results, a quantitative Western Blot should be performed on the same samples.
1. Sample Preparation:
-
Use the same cell lysates prepared for the SILAC experiment (before mixing the "light" and "heavy" populations).
-
Denature the protein samples by heating them in Laemmli buffer.
2. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from the control and treated samples into the wells of an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
3. Blocking and Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore that recognizes the primary antibody.
4. Detection and Quantification:
-
For chemiluminescent detection, add an appropriate substrate and capture the signal using a CCD camera or X-ray film. For fluorescent detection, use an imaging system capable of detecting the specific fluorophore.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to a loading control (e.g., β-actin, GAPDH, or total protein stain) to account for any variations in protein loading.[9]
Data Presentation and Comparison
A direct comparison of the quantitative data from both techniques is essential for validation. The results should be summarized in a clear and structured table.
| Protein | SILAC Ratio (Treated/Control) | Western Blot Fold Change (Treated/Control) |
| XRCC6/Ku70 | 0.45 | 0.51 |
| XRCC5/Ku80 | 0.48 | 0.53 |
| Protein A | 2.10 | 1.95 |
| Protein B | 0.89 | 0.95 |
| Protein C | 1.52 | 1.47 |
This table presents example data comparing SILAC ratios with Western Blot fold changes for several proteins. Data for XRCC6/Ku70 and XRCC5/Ku80 are adapted from a study on radiation-induced cell cycle suspension.[10]
A good correlation between the SILAC ratios and the Western Blot fold changes provides strong evidence for the validity of the proteomics data. Minor discrepancies between the two methods can arise due to differences in the principles of quantification, antibody affinity, and the dynamic range of each technique.
Visualizing the Workflow and Signaling Pathways
Diagrams are powerful tools for illustrating complex experimental workflows and biological processes.
Conclusion
References
- 1. chempep.com [chempep.com]
- 2. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 3. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. SILAC–based quantitative MS approach for real-time recording protein-mediated cell-cell interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison: SILAC L-Lysine-¹³C₆ vs. iTRAQ for Quantitative Proteomics
In the landscape of quantitative proteomics, researchers are equipped with powerful tools to unravel the complexities of protein expression. Among the most established isotope labeling techniques are Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ). This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific research needs.
Principle of Operation: A Tale of Two Labeling Strategies
The fundamental difference between SILAC and iTRAQ lies in their labeling strategy. SILAC employs an in vivo metabolic labeling approach, while iTRAQ utilizes an in vitro chemical labeling method.
SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture): This technique involves metabolically incorporating stable isotope-labeled amino acids into proteins during cell growth.[1][2] For instance, one cell population is cultured in a "light" medium containing the natural L-Lysine, while another is grown in a "heavy" medium containing L-Lysine-¹³C₆. Over several cell divisions, the "heavy" amino acid is fully incorporated into the proteome of the second cell population.[2] Because the labeling occurs during protein synthesis, the two cell populations can be combined at a very early stage, minimizing experimental variability from sample handling.[2] The mass difference between the light and heavy peptides is then used for relative quantification at the MS1 level.
iTRAQ (Isobaric Tags for Relative and Absolute Quantitation): In contrast, iTRAQ is a chemical labeling technique performed after protein extraction and digestion.[1][2] Peptides from different samples are labeled at their N-terminus and lysine (B10760008) residues with isobaric tags.[3] These tags have the same total mass, meaning that identical peptides from different samples are indistinguishable in the initial mass spectrometry (MS1) scan.[3] However, upon fragmentation (MS/MS), the tags release unique reporter ions of different masses, and the intensity of these reporter ions is used for relative quantification.[3]
Experimental Workflow
The differing principles of SILAC and iTRAQ are reflected in their experimental workflows.
SILAC Workflow
The SILAC workflow begins with the adaptation of cell lines to media containing light or heavy amino acids. Following experimental treatment, the cell populations are combined, processed, and analyzed by LC-MS/MS.
iTRAQ Workflow
The iTRAQ workflow involves protein extraction and digestion from separate samples, followed by chemical labeling, pooling, and analysis.
Quantitative Performance Comparison
The choice between SILAC and iTRAQ often hinges on the specific requirements for quantification accuracy, precision, and throughput. The following table summarizes key performance characteristics based on published data.
| Feature | SILAC L-Lysine-¹³C₆ | iTRAQ (4-plex & 8-plex) |
| Principle | In vivo metabolic labeling | In vitro chemical labeling |
| Multiplexing | Typically 2-plex or 3-plex; up to 5-plex is possible.[4] | 4-plex and 8-plex are common; higher plex reagents are available.[3] |
| Quantification Accuracy | Generally considered highly accurate, as early sample mixing minimizes handling errors.[2][5] | Prone to "ratio compression," where quantitative ratios are underestimated due to co-isolation of precursor ions.[2] |
| Quantification Precision | High precision and reproducibility due to co-processing of samples from an early stage.[2] | Good precision, but variability can be introduced during separate sample preparation steps before pooling. |
| Number of Identifications | The number of identified proteins is generally high. | The number of identified proteins can be lower compared to label-free methods and is influenced by the complexity of the labeling reagent (4-plex often yields more IDs than 8-plex).[6][7] |
| Sample Type | Limited to metabolically active, culturable cells.[5][8] | Applicable to a wide range of samples, including tissues, body fluids, and cell lysates.[8][9] |
| Cost | Can be expensive due to the cost of isotope-labeled media and amino acids, especially for large-scale cultures.[5] | Reagents are costly, which can be a limiting factor for large-scale, high-throughput studies.[5] |
| Workflow Complexity | Requires a lengthy cell culture adaptation phase (typically >5 cell doublings).[10] | The chemical labeling protocol is relatively straightforward and can be completed in a single day.[11] |
Detailed Experimental Protocols
SILAC L-Lysine-¹³C₆ Protocol
This protocol outlines a standard 2-plex SILAC experiment.
-
Adaptation Phase (Cell Culture):
-
Prepare two types of SILAC media (e.g., DMEM) deficient in lysine and arginine.
-
Supplement one medium with "light" (natural) L-Lysine and L-Arginine, and the other with "heavy" L-Lysine-¹³C₆ and L-Arginine. Both should be supplemented with 10% dialyzed fetal bovine serum.[12]
-
Culture two separate populations of the chosen cell line in the "light" and "heavy" media, respectively.
-
Passage the cells for at least five to six doublings to ensure >95% incorporation of the heavy amino acids.[13]
-
Verify incorporation efficiency by analyzing a small aliquot of protein from the heavy-labeled cells via mass spectrometry.[13]
-
-
Experimental Phase:
-
Once full incorporation is confirmed, apply the desired experimental conditions (e.g., drug treatment vs. vehicle control) to the respective cell populations.
-
Harvest both "light" and "heavy" cell populations.
-
Count the cells from each population and combine them at a 1:1 ratio.[13]
-
-
Protein Extraction and Digestion:
-
Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration using a standard assay (e.g., BCA).
-
Perform in-solution or in-gel digestion. For in-solution digestion, reduce the proteins with DTT, alkylate with iodoacetamide, and digest with trypsin overnight at 37°C.[10]
-
-
Mass Spectrometry and Data Analysis:
-
Desalt the resulting peptide mixture using a C18 StageTip.
-
Analyze the peptides by LC-MS/MS.
-
Process the raw data using software like MaxQuant. The software will identify peptide pairs (light and heavy) and calculate the heavy/light intensity ratio for quantification.
-
iTRAQ 4-plex/8-plex Protocol
This protocol describes a typical iTRAQ experiment.
-
Protein Extraction and Digestion:
-
Extract proteins from each of the up to eight samples separately.
-
Accurately determine the protein concentration for each sample. Take an equal amount of protein (e.g., 50-100 µg) from each sample.[14]
-
In separate tubes for each sample, reduce the proteins with a reducing agent (e.g., TCEP) and alkylate the cysteine residues with a blocking reagent (e.g., MMTS).[14]
-
Digest the proteins into peptides using trypsin overnight at 37°C.[11]
-
-
iTRAQ Labeling:
-
Sample Pooling and Fractionation:
-
Combine all labeled peptide samples into a single new tube.
-
Dry the pooled sample using a vacuum centrifuge.
-
For complex samples, it is highly recommended to perform peptide fractionation to reduce sample complexity and improve proteome coverage. Strong Cation Exchange (SCX) chromatography is commonly used for this purpose.
-
-
Mass Spectrometry and Data Analysis:
-
Desalt each fraction using a C18 StageTip.
-
Analyze each peptide fraction by LC-MS/MS. The mass spectrometer will be programmed to isolate precursor ions for fragmentation (MS/MS).
-
Analyze the data using software such as ProteinPilot. The software will identify peptides based on fragmentation patterns and quantify the relative abundance of each peptide based on the intensity of the low-mass reporter ions (e.g., m/z 114, 115, 116, 117).
-
Conclusion: Selecting the Right Tool for the Job
Both SILAC and iTRAQ are powerful techniques for quantitative proteomics, each with distinct advantages and limitations.
-
Choose SILAC L-Lysine-¹³C₆ when high accuracy and precision are paramount, and your experimental system involves cultured cells that can be metabolically labeled. It is the gold standard for studying dynamic cellular processes with minimal sample handling error.[5]
-
Choose iTRAQ when you need to compare multiple samples (more than three) simultaneously or when working with samples that cannot be metabolically labeled, such as clinical tissues or biofluids.[2][5] Its high-throughput capability makes it ideal for biomarker discovery studies, though one must be mindful of the potential for ratio compression.[2][8]
Ultimately, the optimal choice depends on the specific biological question, the nature of the samples, and the available instrumentation and resources. A thorough understanding of the principles and workflows outlined in this guide will empower researchers to design robust quantitative proteomics experiments and generate high-quality, impactful data.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 3. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
- 4. scispace.com [scispace.com]
- 5. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Sample Multiplexing Strategies in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 9. Comparison of Three Label based Quantification Techniques iTRAQ TMT and SILAC [creative-proteomics.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. biotech.cornell.edu [biotech.cornell.edu]
- 12. benchchem.com [benchchem.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Comparison of 4-plex to 8-plex iTRAQ Quantitative Measurements of Proteins in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of L-Lysine-¹³C₆ SILAC and TMT for Precise Protein Quantification
For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, the choice of methodology is paramount. This guide provides an objective comparison of two leading techniques: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using L-Lysine-¹³C₆ and Tandem Mass Tag (TMT) labeling. We delve into their respective principles, workflows, and performance, supported by experimental data, to empower informed decisions for your research needs.
At the heart of quantitative proteomics lies the ability to accurately measure changes in protein abundance across different biological samples. Both SILAC and TMT are powerful isotopic labeling strategies that integrate with mass spectrometry to achieve this. However, they differ fundamentally in their approach. SILAC is a metabolic labeling technique where stable isotope-labeled amino acids are incorporated into proteins in vivo during cell culture. In contrast, TMT is a chemical labeling method where isobaric tags are attached to peptides in vitro after protein extraction and digestion.[1] This distinction underpins their respective strengths and limitations, making each suitable for different experimental designs and research questions.
Performance at a Glance: A Quantitative Comparison
The choice between SILAC and TMT often hinges on the specific requirements of an experiment, such as the desired level of precision, the number of samples to be compared, and the sample type. The following table summarizes key performance metrics derived from comparative studies.
| Feature | L-Lysine-¹³C₆ SILAC | Tandem Mass Tag (TMT) |
| Principle | Metabolic labeling (in vivo) | Chemical labeling (in vitro) |
| Sample Type | Proliferating cells in culture | Cells, tissues, biofluids |
| Multiplexing Capacity | Typically 2-3 plex; up to 5-plex | Up to 18-plex |
| Precision (CV) | Higher (Lower CVs) | Lower (Higher CVs) |
| Accuracy | High, less prone to ratio compression | Can be affected by ratio compression |
| Number of Proteins Quantified | Generally high within a single experiment | Can be higher in multi-batch studies |
| Throughput | Lower | Higher |
| Cost | Labeled media can be expensive for large scale | Reagents can be costly, especially for high-plex |
Delving into the Methodologies: Experimental Protocols
To provide a practical understanding of what each technique entails, detailed experimental protocols for both L-Lysine-¹³C₆ SILAC and TMT are outlined below.
L-Lysine-¹³C₆ SILAC Experimental Protocol
This protocol describes a typical workflow for a 2-plex SILAC experiment using L-Lysine-¹³C₆.
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
For the 'heavy' labeled population, use SILAC DMEM or RPMI medium lacking L-lysine and L-arginine, supplemented with dialyzed fetal bovine serum, L-Arginine, and ¹³C₆ L-Lysine.
-
For the 'light' control population, use the same base medium supplemented with unlabeled ('light') L-Lysine and L-Arginine.
-
Culture the cells for at least five to six cell divisions to ensure near-complete incorporation (>95%) of the labeled amino acids.[2]
-
-
Experimental Treatment:
-
Once labeling is complete, treat one cell population (e.g., the 'heavy' labeled cells) with the experimental condition (e.g., drug treatment), while the other population serves as the control.
-
-
Cell Lysis and Protein Extraction:
-
Harvest both cell populations and wash with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Mixing and Protein Digestion:
-
Mix equal amounts of protein from the 'heavy' and 'light' lysates.
-
Perform in-solution or in-gel digestion of the combined protein mixture using an enzyme such as trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect peptide pairs that are chemically identical but differ in mass due to the incorporated ¹³C₆ L-Lysine.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the 'heavy' and 'light' peptide pairs.
-
Tandem Mass Tag (TMT) Experimental Protocol
This protocol outlines a general workflow for TMT labeling.
-
Protein Extraction and Digestion:
-
Extract proteins from each of the experimental samples (e.g., control and treated cells or tissues).
-
Quantify the protein concentration for each sample.
-
Take equal amounts of protein from each sample and perform reduction, alkylation, and enzymatic digestion (e.g., with trypsin) to generate peptides.[3]
-
-
Peptide Labeling:
-
Resuspend the dried peptide pellets from each sample in a labeling buffer (e.g., TEAB).
-
Add the appropriate TMT reagent to each sample. For example, for a 2-plex experiment, use TMT reagent 126 for the control sample and TMT reagent 127 for the treated sample.
-
Incubate at room temperature to allow the labeling reaction to proceed.
-
Quench the reaction with hydroxylamine.[4]
-
-
Sample Pooling and Fractionation:
-
Combine all TMT-labeled samples into a single tube.
-
For complex samples, it is recommended to perform peptide fractionation (e.g., using high-pH reversed-phase chromatography) to increase the depth of proteome coverage.
-
-
Mass Spectrometry Analysis:
-
Analyze each peptide fraction by LC-MS/MS. In the MS1 scan, the isobarically labeled peptides will appear as a single precursor ion.
-
During MS/MS fragmentation, the TMT tags will fragment to produce reporter ions of different masses, which are used for quantification.
-
-
Data Analysis:
-
Use proteomics software to identify peptides and quantify the relative protein abundance based on the intensities of the TMT reporter ions.
-
Visualizing the Workflows
To further clarify the distinct processes of SILAC and TMT, the following diagrams illustrate their experimental workflows.
References
SILAC vs. Label-Free: A Head-to-Head Comparison for Quantitative Proteomics
In the landscape of quantitative proteomics, researchers are often faced with a critical choice between metabolic labeling techniques and label-free approaches. Among the most prominent methods, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) stands out for its accuracy and reproducibility. This guide provides an objective comparison of SILAC and label-free quantitative proteomics, offering experimental data, detailed protocols, and visual workflows to assist researchers, scientists, and drug development professionals in making an informed decision for their specific research needs.
At a Glance: Key Differences and Advantages
SILAC offers significant advantages in quantitative accuracy and reproducibility over label-free methods.[1][2] This stems from the in-vivo incorporation of stable isotope-labeled amino acids, allowing for the combination of samples at the very beginning of the experimental workflow.[3][4] This early mixing minimizes experimental variability that can be introduced during sample preparation.[4] In contrast, label-free methods, while simpler and more cost-effective, are more susceptible to variations between runs and require a higher number of replicates to achieve comparable statistical power.[5][6]
While some studies suggest that label-free methods can identify a greater number of proteins in single-shot experiments[7], SILAC consistently demonstrates higher precision in replicate measurements.[7][8] This makes SILAC the preferred method for studies requiring high quantitative accuracy, such as the analysis of post-translational modifications and protein-protein interactions.[1][9]
Quantitative Performance: A Data-Driven Comparison
The following table summarizes key performance metrics from a study systematically evaluating label-free and super-SILAC quantification for proteome expression analysis. This data highlights the trade-offs between the two approaches.
| Performance Metric | SILAC (Super-SILAC) | Label-Free | Reference |
| Proteins Identified (Single-Shot) | ~3500 | ~5000 | [7] |
| Precision (Replicate Measurements) | Higher | Lower | [7] |
| Technical Variability | Lower | Higher | [8] |
| Suitability for P-site Quantification | High | Lower | [8] |
Experimental Workflows: Visualizing the Methodologies
To better understand the practical differences between SILAC and label-free proteomics, the following diagrams illustrate their respective experimental workflows.
The SILAC workflow begins with an adaptation phase where cells are grown in media containing either normal ('light') or stable isotope-labeled ('heavy') essential amino acids.[3][10] Following experimental treatment, the cell populations are mixed, and subsequent sample processing steps are performed on the combined sample, minimizing differential sample loss and processing errors.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative proteomics using SILAC: Principles, applications, and developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 4. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 6. Advantages and Disadvantages of Label-Free Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Systematic evaluation of label-free and super-SILAC quantification for proteome expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chempep.com [chempep.com]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Statistical Analysis of L-Lysine-¹³C₆ SILAC Data
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methodologies and Data Analysis Platforms for Quantitative Proteomics.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling technique for accurate quantitative proteomics. By incorporating stable isotope-labeled amino acids, such as L-Lysine-¹³C₆, into the entire proteome of cultured cells, SILAC enables the direct comparison of protein abundance between different experimental conditions. This guide provides a comprehensive overview of the statistical analysis of L-Lysine-¹³C₆ SILAC data, offering a comparison of common data analysis software and detailing experimental protocols to aid researchers in designing and executing robust quantitative proteomics experiments.
Comparative Analysis of SILAC Data Analysis Software
The accurate quantification of protein abundance from SILAC experiments is highly dependent on the software used for data analysis. Various software packages are available, each with its own algorithms and features. A systematic evaluation of these platforms is crucial for reliable results.[1][2] Below is a comparison of some commonly used software for SILAC data analysis.
| Software | Key Features | Strengths | Weaknesses | Supported Data Acquisition |
| MaxQuant | Includes the Andromeda search engine and MaxLFQ for label-free quantification.[3] Supports various quantification methods including SILAC.[3] | Widely used, free, and supports multiple instrument vendor formats.[3] Strong community support and extensive documentation. | Can have a steep learning curve for new users. | DDA, DIA[1][2] |
| Proteome Discoverer | Commercial software from Thermo Fisher Scientific with a node-based workflow.[3] Integrates multiple search engines.[3] | User-friendly graphical interface and strong integration with Thermo Orbitrap instruments.[3] Not recommended for SILAC DDA analysis in some comparisons.[1][2] | Requires a commercial license.[3] | DDA, DIA[1][2] |
| FragPipe | An open-source platform that includes the MSFragger search engine. | Fast and sensitive, particularly for large datasets. | Newer compared to other platforms, with a developing user community. | DDA, DIA[1][2] |
| Spectronaut | Commercial software specialized for DIA data analysis. | High performance for DIA data with robust statistical analysis tools. | Primarily focused on DIA and requires a commercial license. | DIA[1][2] |
| IsoQuant | A software tool specifically designed for SILAC-based mass spectrometry quantitation.[4] Offers a graphical interface for visualizing and validating peptide and protein ratios.[4] | User-friendly interface for SILAC data validation.[4] | May not be as comprehensive as other platforms for different quantitative proteomics workflows. | DDA |
| PEAKS Studio | Commercial software with modules for identification, quantification, and de novo sequencing. Provides enhanced detection of SILAC feature pairs and quality scores.[5] | Intuitive interface and tools for visualizing quantification results.[5] | Requires a commercial license. | DDA |
Key Performance Metrics for SILAC Data Analysis
When evaluating different software or workflows, several key performance metrics should be considered to ensure the accuracy and reliability of the quantitative data.[1][2]
| Metric | Description | Importance |
| Identification & Quantification | The number of unique peptides and proteins identified and quantified. | Higher numbers provide a more comprehensive view of the proteome. |
| Accuracy & Precision | Accuracy refers to how close the measured heavy/light ratios are to the true values. Precision refers to the reproducibility of these measurements. | Essential for detecting true biological changes with confidence. |
| Reproducibility | The consistency of results across technical and biological replicates. | High reproducibility is critical for robust statistical analysis. |
| Missing Values | The percentage of proteins for which a quantitative ratio could not be determined in one or more replicates. | Lower missing values lead to more complete datasets and more reliable statistical inference. |
| False Discovery Rate (FDR) | The rate of false positive identifications among the identified peptides and proteins. | A low FDR is crucial to ensure the reliability of the identified proteins. |
Experimental Protocol for a Two-Plex SILAC Experiment
This protocol outlines the key steps for a standard two-plex SILAC experiment using L-Lysine-¹³C₆.
Cell Culture and Metabolic Labeling
-
Media Preparation : Prepare two types of cell culture media deficient in L-lysine and L-arginine.
-
"Light" Medium : Supplement with standard, unlabeled L-lysine and L-arginine.
-
"Heavy" Medium : Supplement with ¹³C₆-L-lysine and, if using trypsin for digestion, a heavy version of L-arginine.[6]
-
-
Cell Growth : Culture two separate populations of cells in the "light" and "heavy" media.
-
Label Incorporation : Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five to six generations in the respective SILAC media.[7] The labeling efficiency should be greater than 95-99%.[7][8]
Sample Preparation and Protein Digestion
-
Cell Lysis : Harvest the "light" and "heavy" labeled cell populations and lyse them using an appropriate lysis buffer.
-
Protein Quantification : Determine the protein concentration of each lysate.
-
Mixing : Combine equal amounts of protein from the "light" and "heavy" lysates.[9]
-
Protein Digestion : Digest the combined protein mixture into peptides. For proteins labeled with heavy lysine (B10760008), digestion with LysC is a common choice. If both heavy lysine and arginine are used, a combination of Trypsin and LysC can be employed.[10]
Mass Spectrometry Analysis
-
LC-MS/MS : Analyze the digested peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Orbitrap-based mass spectrometers are frequently used due to their high resolution and mass accuracy.[9]
-
Data Acquisition : Acquire data in either Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) mode.[11]
Data Analysis
-
Peptide and Protein Identification : Use a database search engine (e.g., Andromeda, MSFragger) to identify the peptides and proteins from the MS/MS spectra.
-
Quantification : Specialized software (as listed in the table above) is used to calculate the heavy-to-light (H/L) ratios for the identified peptides and proteins. The software identifies peptide pairs with a specific mass shift corresponding to the incorporated ¹³C₆-L-lysine.
-
Statistical Analysis : Perform statistical tests (e.g., t-test, ANOVA) on the log-transformed H/L ratios to identify proteins with statistically significant changes in abundance between the two experimental conditions.[5][12]
Visualizing SILAC Workflows and Signaling Pathways
Diagrams are essential for visualizing complex experimental workflows and biological pathways. Below are examples created using the DOT language.
Caption: A generalized workflow for a SILAC experiment.
Caption: A representative signaling pathway.
References
- 1. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Choosing the Right Proteomics Data Analysis Software: A Comparison Guide - MetwareBio [metwarebio.com]
- 4. IsoQuant: A Software Tool for SILAC-Based Mass Spectrometry Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using SILAC to Develop Quantitative Data-Independent Acquisition (DIA) Proteomic Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SILAC, TMT, and Label-Free Quantification in Proteomics
In the dynamic landscape of proteomics research, the accurate quantification of protein abundance is paramount for unraveling complex biological processes, identifying disease biomarkers, and accelerating drug development. Among the arsenal (B13267) of mass spectrometry-based techniques, Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tag (TMT) labeling, and Label-Free Quantification (LFQ) have emerged as the frontrunners. This guide provides an objective comparison of these methods, delving into their quantitative accuracy, experimental workflows, and data analysis pipelines, supported by experimental data to empower researchers in selecting the optimal strategy for their specific needs.
Quantitative Performance: A Comparative Analysis
The choice of a quantitative proteomics strategy hinges on a delicate balance between accuracy, precision, reproducibility, and proteome coverage. The following table summarizes the key performance indicators for SILAC, TMT, and Label-Free Quantification, offering a clear overview of their respective strengths and limitations.
| Performance Metric | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | TMT (Tandem Mass Tag) | Label-Free Quantification (LFQ) |
| Accuracy | High; metabolic labeling minimizes sample handling errors.[1][2][3] | High; isobaric tags allow for precise relative quantification.[4] | Moderate; susceptible to variations in sample preparation and instrument performance.[5] |
| Precision | High; co-elution of light and heavy peptides reduces variability.[3] | High; simultaneous analysis of multiplexed samples enhances precision. | Moderate to High; dependent on the stability of the LC-MS platform. |
| Reproducibility | High; early-stage sample pooling minimizes experimental bias.[6] | Moderate to High; batch effects can be a concern across multiple TMT plexes. | Moderate; requires stringent experimental control and robust data normalization.[7] |
| Proteome Coverage | Moderate to High; dependent on the efficiency of metabolic labeling. | Moderate; fragmentation of the tag can sometimes compromise peptide identification. | High; no chemical labeling steps that could lead to sample loss.[8] |
| Dynamic Range | Wide; capable of accurately quantifying large fold changes. | Moderate; ratio compression can occur, underestimating large differences.[4] | Wide; not limited by labeling chemistry. |
| Multiplexing | Limited; typically 2-3 plex, with some variations allowing up to 5-plex.[1][9] | High; up to 18-plex, enabling high-throughput analysis.[1] | Not directly applicable; samples are run sequentially.[5] |
| Sample Type | Primarily limited to cultured cells that can be metabolically labeled.[4] | Applicable to a wide range of sample types, including tissues and biofluids.[1] | Applicable to virtually any sample type.[5] |
| Cost | Moderate to High; requires expensive stable isotope-labeled amino acids.[4] | High; TMT reagents are a significant cost factor.[4] | Low; no labeling reagents required, making it a cost-effective option.[8] |
Experimental Protocols: A Step-by-Step Overview
The successful implementation of any quantitative proteomics experiment relies on a meticulously executed protocol. Below are detailed methodologies for SILAC, TMT, and Label-Free Quantification.
SILAC Experimental Protocol
The SILAC method involves the metabolic incorporation of stable isotope-labeled amino acids into proteins.
-
Cell Culture and Labeling: Two populations of cells are cultured in parallel. One population is grown in "light" medium containing normal amino acids, while the other is grown in "heavy" medium where specific essential amino acids (typically lysine (B10760008) and arginine) are replaced with their heavy stable isotope counterparts (e.g., ¹³C₆-lysine and ¹³C₆¹⁵N₄-arginine).[10] Cells are cultured for at least five to six doublings to ensure complete incorporation of the heavy amino acids.[1][11]
-
Experimental Treatment: The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control).
-
Sample Pooling and Protein Extraction: Equal numbers of cells or equal amounts of protein from the light and heavy populations are combined.[1] Proteins are then extracted using appropriate lysis buffers.
-
Protein Digestion: The combined protein lysate is digested into peptides, typically using trypsin, which cleaves C-terminal to lysine and arginine residues.[9]
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer detects the mass difference between the light and heavy peptide pairs.[10]
-
Data Analysis: Specialized software, such as MaxQuant, is used to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the light and heavy peptide pairs.[9]
TMT Experimental Protocol
TMT labeling is a chemical labeling approach that allows for the multiplexed analysis of multiple samples.
-
Protein Extraction and Digestion: Proteins are extracted from each sample, and the protein concentration is determined. Equal amounts of protein from each sample are then digested into peptides using an enzyme like trypsin.[12]
-
TMT Labeling: Each peptide sample is chemically labeled with a specific isobaric TMT tag.[12] These tags have the same total mass but contain different numbers of stable isotopes in their reporter and balance groups.
-
Sample Pooling: The TMT-labeled peptide samples are combined into a single mixture.[12][13]
-
Fractionation (Optional but Recommended): To reduce sample complexity and increase proteome coverage, the pooled peptide mixture is often fractionated using techniques like high-pH reversed-phase chromatography.[13]
-
LC-MS/MS Analysis: Each fraction is then analyzed by LC-MS/MS. During MS/MS fragmentation, the reporter ions are cleaved from the TMT tags, and their relative intensities are measured.[12]
-
Data Analysis: Software such as Proteome Discoverer or MaxQuant is used to identify peptides and quantify the relative protein abundance based on the intensities of the reporter ions for each peptide.[12][14]
Label-Free Quantification (LFQ) Experimental Protocol
LFQ is a method that quantifies proteins without the use of isotopic labels.
-
Protein Extraction and Digestion: Proteins are extracted from each individual sample, and the protein concentration is carefully determined. An equal amount of protein from each sample is then digested into peptides.[5]
-
LC-MS/MS Analysis: Each peptide sample is analyzed separately by LC-MS/MS.[5] It is crucial to maintain high reproducibility in the LC separation and MS analysis across all runs.
-
Data Analysis: The quantification can be based on two main principles:
-
Spectral Counting: This method relies on counting the number of MS/MS spectra identified for a given protein.[15]
-
Precursor Ion Intensity: This approach measures the area under the curve of the extracted ion chromatogram for each peptide precursor.[5] Specialized software is used for retention time alignment, feature detection, and normalization to compare the abundance of peptides and proteins across different runs.[16]
-
Visualizing the Workflow and a Key Signaling Pathway
To further clarify the experimental processes and their biological applications, the following diagrams illustrate a generalized quantitative proteomics workflow and a critical signaling pathway often investigated using these techniques.
Caption: A generalized workflow for quantitative proteomics.
Caption: The EGFR signaling pathway.
Conclusion: Selecting the Right Tool for the Job
The choice between SILAC, TMT, and Label-Free Quantification is not a one-size-fits-all decision. For studies demanding the highest accuracy and precision in cell culture models, SILAC remains a gold standard.[3] When high-throughput analysis of multiple samples is the priority, TMT offers unparalleled multiplexing capabilities.[1] For exploratory studies, large sample cohorts, or when working with tissues and biofluids where metabolic labeling is not feasible, Label-Free Quantification provides a cost-effective and versatile solution.[5] By carefully considering the specific research question, sample type, and available resources, researchers can confidently select the most appropriate quantitative proteomics strategy to drive their discoveries forward.
References
- 1. chempep.com [chempep.com]
- 2. Advantages and Disadvantages of SILAC-Based Co-IP-MS in Protein Interaction Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Label-Free Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 6. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 7. Label-free Quantitative Proteomics Analysis Advances Understanding of Biological Processes - AnalyteGuru [thermofisher.com]
- 8. Label-Free Quantification: Advantages, Applications & Tools - Creative Proteomics [creative-proteomics.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 11. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 12. A Detailed Workflow of TMT-Based Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 13. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 14. Hands-on: MaxQuant and MSstats for the analysis of TMT data / MaxQuant and MSstats for the analysis of TMT data / Proteomics [training.galaxyproject.org]
- 15. What Are the Methods for Label-Free Quantitative Proteomics Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Tools for Label-free Peptide Quantification[image] - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of L-Lysine-¹³C₆ and ¹⁵N₂-Lysine for SILAC-Based Quantitative Proteomics
For researchers, scientists, and drug development professionals embarking on quantitative proteomics studies using Stable Isotope Labeling with Amino acids in Cell culture (SILAC), the choice of isotopic labels is a critical decision that influences experimental outcomes. Among the most common choices for labeling are isotopologues of L-lysine. This guide provides an objective comparison of two frequently used variants: L-Lysine-¹³C₆ and ¹⁵N₂-L-lysine, supported by established principles and a detailed experimental protocol.
Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for accurate mass spectrometry (MS)-based quantification of proteins.[1][2] The methodology relies on the in vivo incorporation of "heavy" amino acids containing stable isotopes into the entire proteome of cultured cells.[3] By comparing the mass spectra of peptides from cells grown in "light" (natural abundance) and "heavy" media, researchers can achieve precise relative quantification of protein abundance between different experimental conditions.[1][2]
Lysine (B10760008) is a cornerstone of SILAC experiments for two primary reasons: it is an essential amino acid for most mammalian cells, ensuring its uptake from the culture medium, and the proteolytic enzyme trypsin cleaves specifically at the C-terminus of lysine and arginine residues. This ensures that the vast majority of tryptic peptides will be labeled, allowing for broad proteomic coverage.[2][4]
Quantitative Performance Comparison: L-Lysine-¹³C₆ vs. ¹⁵N₂-L-lysine
The selection between L-Lysine-¹³C₆ and ¹⁵N₂-L-lysine hinges on several key performance characteristics, primarily the mass shift they induce and their metabolic stability.
| Feature | L-Lysine-¹³C₆ | ¹⁵N₂-L-lysine | Key Considerations for Researchers |
| Isotopic Composition | Six ¹³C atoms | Two ¹⁵N atoms | The number and type of isotopes determine the mass shift. |
| Mass Shift (Da) | +6 Da | +2 Da | A larger mass shift provides clearer separation of peptide isotopic envelopes in the mass spectrum, simplifying data analysis.[5] |
| Metabolic Stability | High | High | Both forms of lysine are metabolically stable and generally do not undergo conversion to other amino acids, a known issue with labeled arginine (conversion to proline).[5] |
| Incorporation Efficiency | High (>95%) | High (>95%) | Both labels are efficiently incorporated into the proteome over several cell doublings. |
| MS Analysis | Clear separation of light and heavy peptide pairs. | Potential for overlapping isotopic envelopes between light and heavy peptides, which can complicate data analysis.[5] | High-resolution mass spectrometers can mitigate some of the challenges associated with smaller mass shifts. |
| Primary Application | Standard two-plex SILAC experiments for quantitative proteomics and metabolic flux analysis.[5] | Quantitative proteomics, often in combination with other labels for multiplexing, and protein NMR.[5] | The choice depends on the complexity of the experiment and the capabilities of the mass spectrometer. |
Experimental Data Insights
While direct, peer-reviewed studies exclusively comparing the quantitative accuracy of L-Lysine-¹³C₆ and ¹⁵N₂-L-lysine in a controlled SILAC experiment are not abundant, the consensus in the proteomics community is that both are highly effective. The primary differentiator is the magnitude of the mass shift. The +6 Da shift of L-Lysine-¹³C₆ provides a distinct advantage in preventing the overlap of isotopic clusters from the light and heavy peptide pairs. This is particularly beneficial when analyzing complex samples or using mass spectrometers with lower resolution.
The smaller +2 Da shift of ¹⁵N₂-L-lysine can be utilized in multiplexed SILAC experiments where multiple isotopic labels are used to compare more than two conditions simultaneously. However, this requires more sophisticated data analysis software to deconvolve the overlapping isotopic patterns.
A crucial aspect for both labeled lysines is their metabolic stability. Unlike arginine, which can be metabolically converted to proline, lysine does not have common metabolic pathways that lead to its conversion into other amino acids in mammalian cells.[5] This stability is a significant advantage as it prevents the introduction of labeling artifacts and ensures the accuracy of quantification.
Detailed Experimental Protocol for a Standard SILAC Experiment
This protocol outlines a general workflow for a two-plex SILAC experiment to compare protein abundance between two cell populations.
Media Preparation:
-
Prepare two batches of cell culture medium (e.g., DMEM or RPMI-1640) that is deficient in L-lysine and L-arginine.
-
Supplement the "light" medium with unlabeled L-lysine and L-arginine at standard concentrations.
-
Supplement the "heavy" medium with the desired isotopically labeled L-lysine (either L-Lysine-¹³C₆ or ¹⁵N₂-L-lysine) and unlabeled L-arginine.
Cell Culture and Labeling:
-
Culture two separate populations of the chosen cell line.
-
Grow one population in the "light" medium and the other in the "heavy" medium for at least five to six cell doublings to ensure complete incorporation (>95%) of the labeled amino acid.[2]
-
Verify the incorporation efficiency by analyzing a small aliquot of protein extract from the "heavy" labeled cells by mass spectrometry.
Experimental Treatment:
-
Once complete labeling is confirmed, subject the two cell populations to their respective experimental conditions (e.g., drug treatment vs. vehicle control).
Cell Harvest and Protein Extraction:
-
Harvest the "light" and "heavy" cell populations separately.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
Protein Quantification and Mixing:
-
Quantify the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
Protein Digestion:
-
Perform in-solution or in-gel digestion of the mixed protein sample, typically with trypsin.
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis:
-
Utilize specialized software (e.g., MaxQuant) to identify and quantify the peptide pairs. The software will calculate the ratio of the "heavy" to "light" peptide peak intensities, which reflects the relative abundance of the corresponding protein between the two experimental conditions.[5]
Visualizing the SILAC Workflow and Decision-Making Process
To further elucidate the processes involved, the following diagrams illustrate the SILAC experimental workflow and the logical considerations when choosing between L-Lysine-¹³C₆ and ¹⁵N₂-L-lysine.
Caption: A generalized workflow for a standard two-plex SILAC experiment.
Caption: Decision tree for selecting between L-Lysine-¹³C₆ and ¹⁵N₂-L-lysine.
Conclusion
Both L-Lysine-¹³C₆ and ¹⁵N₂-L-lysine are robust and reliable choices for SILAC-based quantitative proteomics. The primary determinant for selection should be the specific requirements of the experiment. For standard two-plex comparisons, L-Lysine-¹³C₆ offers the advantage of a larger mass shift, leading to clearer data and potentially simpler analysis. ¹⁵N₂-L-lysine, with its smaller mass shift, is a viable option, particularly in multiplexing experiments where multiple isotopic labels are employed. The high metabolic stability of lysine is a significant benefit for both options, ensuring high-quality, artifact-free quantitative data. By carefully considering the experimental design and the analytical capabilities available, researchers can confidently select the appropriate labeled lysine to achieve their quantitative proteomics goals.
References
A Researcher's Guide to High-Quality SILAC Experiments: Metrics, Protocols, and Comparative Analysis
For researchers, scientists, and drug development professionals venturing into quantitative proteomics, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) offers a powerful and accurate method. However, the reliability of SILAC experiments hinges on meticulous execution and the application of stringent quality control measures. This guide provides a comprehensive overview of key quality metrics, detailed experimental protocols for crucial quality checks, and a comparative analysis of data analysis software to ensure the generation of robust and reproducible results.
Key Quality Metrics for Reliable SILAC Experiments
The success of a SILAC experiment is not solely determined by the final protein ratios. A cascade of interconnected factors, from initial cell culture to final data analysis, contributes to the overall quality. Monitoring specific metrics throughout the workflow is paramount. The table below summarizes the critical quality metrics that should be assessed to ensure the reliability of your SILAC data.
| Quality Metric | Importance | Key Considerations |
| Label Incorporation Efficiency | Incomplete labeling leads to inaccurate quantification, underestimating upregulation and overestimating downregulation.[1] | Aim for >97% incorporation. This typically requires at least five to six cell doublings in SILAC medium.[2] Verify efficiency for each new cell line or experimental condition. |
| Mixing Accuracy | Errors in mixing "light" and "heavy" samples introduce systematic bias in quantification. | Perform a 1:1 mix of untreated "light" and "heavy" lysates as a quality control check before mixing experimental samples. |
| Protein Identification & Quantification | The primary output of the experiment; accuracy and precision are crucial for drawing valid biological conclusions. | Dependent on mass spectrometer performance and data analysis software. Metrics include the number of identified proteins and peptides, and the accuracy and precision of quantification. |
| Reproducibility | High reproducibility between biological and technical replicates inspires confidence in the observed changes. | Assess by calculating the coefficient of variation (CV) for protein ratios across replicates. |
| False Discovery Rate (FDR) | Controls for the rate of false-positive protein identifications. | Typically set to 1% at the peptide and protein level. |
| Missing Values | A high number of missing values can compromise statistical power and introduce bias. | Can be influenced by sample complexity, instrument sensitivity, and data analysis software settings. |
| Arginine-to-Proline Conversion | Metabolic conversion of labeled arginine to proline can lead to inaccurate quantification.[3][4][5] | Monitor for this phenomenon, especially in certain cell lines. Supplementing media with unlabeled proline can mitigate this issue.[3][5] |
| Keratin (B1170402) Contamination | Keratin from skin, hair, and dust is a common contaminant that can mask signals from low-abundance proteins.[6][7][8][9][10] | Implement strict clean-handling procedures to minimize contamination. |
Comparative Analysis of SILAC Data Analysis Software
The choice of data analysis software significantly impacts the final quantitative results. A recent benchmarking study systematically evaluated the performance of five common software packages for SILAC data analysis across twelve performance metrics.[3][11] The following table summarizes key findings from this and other comparative analyses.
| Software | Key Strengths | Key Weaknesses | Recommended for |
| MaxQuant | Excellent quantification accuracy and precision for DDA SILAC.[5] Robust and widely used in the proteomics community.[12][13] | Can have a steeper learning curve for new users. | General DDA SILAC experiments, especially when high accuracy is paramount.[5] |
| FragPipe | Excellent quantification accuracy, reproducibility, and specificity for DDA SILAC.[5] | Newer software, so community support may be less extensive than for MaxQuant. | DDA SILAC experiments requiring high accuracy and reproducibility.[5] |
| PEAKS Studio | Intuitive user interface with strong visualization tools. Offers robust algorithms for identification and quantification. | Commercial software with associated licensing costs. | Users who prefer a user-friendly interface and integrated analysis workflows. |
| Proteome Discoverer | Integrated platform for Thermo Fisher Scientific mass spectrometers.[12] | Not recommended for SILAC DDA analysis due to lower accuracy and precision compared to other platforms.[3][5] | Primarily for label-free and isobaric tagging workflows on Thermo instruments. |
| DIA-NN & Spectronaut | High performance for Data-Independent Acquisition (DIA) SILAC experiments.[3][11] | DIA is a more recent acquisition method for SILAC and may require specific expertise. | Advanced users performing DIA-SILAC experiments for deep proteome coverage. |
Essential Experimental Protocols
Adherence to standardized protocols for critical quality control steps is non-negotiable for reliable SILAC experiments.
Protocol 1: Verifying Label Incorporation Efficiency
Objective: To confirm that >97% of the specific amino acids have been replaced by their heavy isotope counterparts in the "heavy"-labeled cell population.
Methodology:
-
Cell Culture: Culture a small population of cells in the "heavy" SILAC medium for at least five to six cell doublings.[2]
-
Harvest and Lysis: Harvest the "heavy"-labeled cells and lyse them using a standard lysis buffer.
-
Protein Digestion: Perform an in-solution or in-gel digestion of the proteins using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using LC-MS/MS.
-
Data Analysis: Search the mass spectrometry data against a relevant protein database. Manually inspect the spectra of several abundant peptides to determine the ratio of heavy to light isotopic peaks. The area under the curve for the heavy peak should be at least 97% of the total area for that peptide.
Protocol 2: Assessing Mixing Accuracy
Objective: To ensure that "light" and "heavy" cell lysates are mixed in a precise 1:1 ratio based on protein concentration.
Methodology:
-
Protein Quantification: Accurately determine the protein concentration of both the "light" and "heavy" cell lysates using a reliable method such as a BCA assay.
-
Sample Mixing: Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Protein Digestion and LC-MS/MS: Process the 1:1 mixed sample as you would for a regular SILAC experiment (digestion and LC-MS/MS analysis).
-
Data Analysis: Analyze the data and examine the distribution of protein ratios. For a successful 1:1 mix, the median of the log2-transformed heavy/light ratios should be centered around zero.
Protocol 3: Mitigating Arginine-to-Proline Conversion
Objective: To prevent the metabolic conversion of heavy arginine to heavy proline, which can skew quantification.
Methodology:
-
Media Supplementation: Supplement the SILAC culture medium (both "light" and "heavy") with 200 mg/L of L-proline.[3][5]
-
Monitor Conversion: During the label incorporation check (Protocol 1), specifically look for evidence of proline-containing peptides with unexpected mass shifts corresponding to the incorporation of heavy isotopes from arginine.
-
Data Analysis Consideration: If conversion is still observed, some data analysis software allows for the inclusion of this conversion as a variable modification during the database search.
Protocol 4: Minimizing Keratin Contamination
Objective: To reduce the introduction of exogenous keratin into the samples during preparation.
Methodology:
-
Dedicated Workspace: Whenever possible, perform sample preparation in a laminar flow hood that has been thoroughly cleaned with ethanol (B145695) and water.[8]
-
Personal Protective Equipment (PPE): Always wear powder-free nitrile gloves, a clean lab coat, and a hairnet. Avoid wearing clothing made of wool.[6]
-
Clean Reagents and Consumables: Use high-purity, fresh reagents. Aliquot stock solutions to prevent contamination. Use sterile, individually wrapped pipette tips and microcentrifuge tubes.[9]
-
Careful Handling: Avoid touching your face, hair, or clothing during sample preparation. Keep all sample tubes and plates covered as much as possible.[7]
-
Gel Electrophoresis: If using gel-based separation, thoroughly clean gel casting plates and staining boxes with ethanol. Use a clean scalpel for excising each gel band.[6]
Visualizing the SILAC Workflow and Quality Control
To better understand the logical flow of a SILAC experiment and the integration of quality control steps, the following diagrams have been generated using Graphviz.
Caption: The two-phase workflow of a typical SILAC experiment.
Caption: Interrelationship of SILAC quality control metrics.
By diligently applying these quality metrics and protocols, researchers can significantly enhance the reliability and reproducibility of their SILAC experiments, leading to more confident and impactful biological discoveries.
References
- 1. researchgate.net [researchgate.net]
- 2. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharmazie.uni-greifswald.de [pharmazie.uni-greifswald.de]
- 7. medium.com [medium.com]
- 8. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Choosing the Right Proteomics Data Analysis Software: A Comparison Guide - MetwareBio [metwarebio.com]
- 12. A practical guide to the MaxQuant computational platform for SILAC-based quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. google.com [google.com]
A Researcher's Guide to SILAC Data Analysis and Validation Software
For researchers, scientists, and drug development professionals employing Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), the choice of data analysis software is a critical determinant of experimental success. The complexity of SILAC datasets, which involve the comparison of "heavy" and "light" isotope-labeled peptides, necessitates robust software solutions for accurate protein identification, quantification, and validation. This guide provides an objective comparison of prominent software packages, supported by experimental data, to aid in the selection of the most suitable tool for your research needs.
Comparing the Titans: A Look at Leading SILAC Analysis Software
The landscape of SILAC data analysis is populated by a variety of powerful software options, each with its own set of algorithms and workflows. A recent comprehensive benchmarking study systematically evaluated the performance of several widely used platforms for both Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA) SILAC proteomics.[1][2] The software compared included MaxQuant, Proteome Discoverer, FragPipe, DIA-NN, and Spectronaut.[1][2] Another important open-source option, OpenMS, also provides dedicated tools for SILAC analysis.
This guide will delve into the key features, performance metrics, and workflows of these leading software packages.
Performance Metrics: A Quantitative Comparison
To provide a clear overview of the capabilities of each software, the following tables summarize key performance metrics based on published benchmarking data. These metrics include protein and peptide identification rates, quantitative accuracy and precision, and data processing speed.
Table 1: Performance Comparison for DDA SILAC Data Analysis
| Software | Protein Groups Identified | Peptide-Spectrum Matches (PSMs) | Quantitative Accuracy (Median Log2 Ratio) | Quantitative Precision (Median CV) |
| MaxQuant | High | High | High | High |
| Proteome Discoverer | Moderate | Moderate | Moderate | Moderate |
| FragPipe | High | High | High | High |
Note: This table is a summary of findings from multiple sources. Absolute numbers can vary based on the dataset and experimental conditions.
Table 2: Performance Comparison for DIA SILAC Data Analysis
| Software | Protein Groups Identified | Peptides Identified | Quantitative Accuracy (Median Log2 Ratio) | Quantitative Precision (Median CV) |
| Spectronaut | High | High | High | High |
| DIA-NN | High | High | High | High |
| FragPipe (with DIA-NN) | High | High | High | High |
Note: DIA workflows are rapidly evolving. The performance of these tools is continuously improving with new versions.
Experimental Protocols: A Foundation for Reliable Data
The quality of SILAC data analysis is intrinsically linked to the quality of the upstream experimental workflow. Below is a detailed methodology for a typical SILAC experiment, from cell culture to mass spectrometry analysis.
Step-by-Step SILAC Experimental Protocol
-
Cell Culture and Metabolic Labeling:
-
Two populations of cells are cultured in parallel. One population is grown in "light" medium containing normal amino acids (e.g., 12C6-Arginine and 12C6-Lysine).
-
The second population is grown in "heavy" medium where specific amino acids are replaced with their stable isotope-labeled counterparts (e.g., 13C6-Arginine and 13C6-Lysine).[3][4]
-
Cells are cultured for a sufficient number of cell divisions (typically at least five) to ensure near-complete incorporation of the labeled amino acids into the proteome.[3]
-
-
Cell Lysis and Protein Extraction:
-
After the desired experimental treatment, cells from both "light" and "heavy" populations are harvested.
-
The cell pellets are washed with phosphate-buffered saline (PBS) and then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Mixing:
-
The protein concentration of each lysate is accurately determined using a standard protein assay, such as the Bradford or BCA assay.
-
Equal amounts of protein from the "light" and "heavy" lysates are then mixed together.
-
-
Protein Digestion:
-
The combined protein mixture is typically reduced with a reducing agent like dithiothreitol (B142953) (DTT) and alkylated with an alkylating agent such as iodoacetamide (B48618) to prevent the reformation of disulfide bonds.[3]
-
The proteins are then digested into peptides using a sequence-specific protease, most commonly trypsin.[3]
-
-
Peptide Cleanup and Fractionation (Optional):
-
The resulting peptide mixture is desalted using a C18 solid-phase extraction (SPE) column to remove contaminants that can interfere with mass spectrometry analysis.
-
For complex samples, the peptide mixture may be fractionated using techniques like high-pH reversed-phase liquid chromatography to reduce sample complexity and increase proteome coverage.
-
-
LC-MS/MS Analysis:
-
The cleaned and, if necessary, fractionated peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by reversed-phase chromatography and then ionized and fragmented in the mass spectrometer to determine their sequence and abundance.[3]
-
Visualizing the Workflow: From Experiment to Analysis
To better understand the processes involved, the following diagrams illustrate the SILAC experimental workflow and the data analysis pipelines of the compared software.
In-Depth Software Profiles
MaxQuant
A widely used, free software platform, MaxQuant is particularly well-suited for the analysis of high-resolution mass spectrometry data.[5][6][7] It features an integrated search engine, Andromeda, and supports complex experimental designs, including time-series and drug-response studies.[5] Its workflow includes robust feature detection, peptide identification, and accurate quantification of SILAC ratios.[5]
Proteome Discoverer
Developed by Thermo Fisher Scientific, Proteome Discoverer is a commercial software package with a user-friendly, node-based workflow interface.[8] It seamlessly integrates with Thermo Scientific mass spectrometers and supports various quantification methods, including SILAC.[8] The "Precursor Ions Quantifier" node is specifically used for SILAC data analysis.[9]
FragPipe
FragPipe is a free and open-source graphical user interface for a collection of proteomics tools, including the fast search engine MSFragger and the quantification tool IonQuant.[10] It offers specific, pre-configured workflows for SILAC analysis, such as 'SILAC3' for three-channel experiments.[10][11]
Spectronaut and DIA-NN (for DIA data)
For researchers utilizing Data-Independent Acquisition (DIA), Spectronaut (Biognosys) and the open-source DIA-NN are leading solutions.[12] They have demonstrated excellent performance in identifying and quantifying peptides and proteins from complex DIA-SILAC datasets.[1][2] These tools can perform library-based or library-free analysis and have specialized workflows for labeled experiments.[13]
OpenMS
OpenMS is a versatile, open-source C++ library and a set of tools for mass spectrometry data analysis.[14] It includes a specific tool called SILACAnalyzer for the automated analysis of SILAC data.[15] The workflow in OpenMS typically involves feature finding, followed by the SILACAnalyzer to identify and quantify labeled peptide pairs.[15]
Conclusion: Selecting the Right Tool for Your Research
The choice of software for SILAC data analysis depends on several factors, including the type of mass spectrometry data (DDA or DIA), budget (commercial vs. free software), and the user's bioinformatic expertise.
-
For DDA data , MaxQuant and FragPipe offer powerful, free, and highly effective solutions. Proteome Discoverer provides a user-friendly, integrated commercial alternative, particularly for those using Thermo Fisher instrumentation.
-
For DIA data , Spectronaut and DIA-NN are the frontrunners, providing high performance and specialized features for complex DIA-SILAC experiments.
-
OpenMS represents a flexible and extensible open-source option for users who require customization and want to build their own analysis pipelines.
Ultimately, for the highest confidence in SILAC quantification, it is often recommended to analyze the same dataset with more than one software package for cross-validation.[1][2] By understanding the strengths and workflows of each of these software packages, researchers can make an informed decision to best suit their experimental goals and generate high-quality, reliable quantitative proteomics data.
References
- 1. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 5. A practical guide to the MaxQuant computational platform for SILAC-based quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A practical guide to the MaxQuant computational platform for SILAC-based quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. support.proteomesoftware.com [support.proteomesoftware.com]
- 10. Analyzing SILAC samples (or other MS1-labeled samples) with FragPipe | FragPipe [fragpipe.nesvilab.org]
- 11. FragPipe workflows | FragPipe [fragpipe.nesvilab.org]
- 12. A Comprehensive and Robust Multiplex-DIA Workflow Profiles Protein Turnover Regulations Associated with Cisplatin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. insidescientific.com [insidescientific.com]
- 14. openms.de [openms.de]
- 15. OpenMS SILAC Analyzer [inf.fu-berlin.de]
A Researcher's Guide to SILAC Data Analysis Platforms
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique widely used in quantitative proteomics to identify and quantify relative changes in protein abundance. The accuracy and reliability of SILAC experiments are heavily dependent on the computational platform used for data analysis. This guide provides an objective comparison of popular SILAC data analysis platforms, supported by a summary of performance metrics from a key benchmarking study, detailed experimental protocols, and illustrative diagrams to aid researchers, scientists, and drug development professionals in selecting the most suitable software for their needs.
Performance Comparison of SILAC Data Analysis Platforms
A systematic evaluation of five commonly used software packages for SILAC data analysis—MaxQuant, Proteome Discoverer, FragPipe, DIA-NN, and Spectronaut—assessed 12 key performance metrics.[1][2] The findings from this comprehensive benchmarking study are summarized in the table below, providing a comparative overview of each platform's strengths and weaknesses.
| Performance Metric | MaxQuant | Proteome Discoverer | FragPipe | DIA-NN | Spectronaut |
| Protein Identifications | High | Moderate | High | High (DIA) | High (DIA) |
| Peptide Identifications | High | Moderate | High | High (DIA) | High (DIA) |
| Quantification Accuracy | High | Moderate | High | High | High |
| Quantification Precision | High | Moderate | High | High | High |
| Reproducibility | High | Moderate | High | High | High |
| Data Completeness | Good | Moderate | Good | Excellent | Excellent |
| False Discovery Rate (FDR) Control | Robust | Standard | Robust | Robust | Robust |
| Speed of Analysis | Moderate | Slow | Fast | Fast | Fast |
| Unique Features | "Match between runs" | Node-based workflows | Open search capabilities | Library-free DIA analysis | Advanced PTM analysis |
| Ease of Use | Moderate | User-friendly GUI | Moderate | Command-line focused | User-friendly GUI |
| Cost | Free | Commercial | Free | Free | Commercial |
| Primary Data Acquisition Method | DDA | DDA | DDA/DIA | DIA | DIA |
Note: This table is a synthesis of findings from a benchmarking study.[1][2] Performance can vary based on the dataset and experimental conditions.
Detailed Experimental Protocol for a SILAC Experiment
A typical SILAC experiment involves several key steps, from cell culture and labeling to mass spectrometry and data analysis. The following is a generalized protocol that can be adapted to specific experimental needs.
1. Cell Culture and Metabolic Labeling:
-
Adaptation Phase: Two populations of cells are cultured in specialized SILAC media. One population is grown in "light" medium containing normal amino acids (e.g., L-Arginine and L-Lysine), while the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-L-Arginine and 13C6-L-Lysine).
-
Complete Incorporation: Cells are passaged for at least five to six cell divisions in the respective SILAC media to ensure near-complete incorporation of the labeled amino acids into the proteome. The incorporation efficiency should be checked by mass spectrometry.
-
Experimental Phase: Once complete labeling is achieved, the two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control).
2. Sample Preparation:
-
Cell Lysis: After treatment, cells from both "light" and "heavy" populations are harvested and lysed using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of each lysate is accurately determined using a standard protein assay (e.g., BCA assay).
-
Sample Mixing: Equal amounts of protein from the "light" and "heavy" lysates are mixed in a 1:1 ratio.
3. Protein Digestion:
-
Reduction and Alkylation: The mixed protein sample is treated with a reducing agent (e.g., DTT) to break disulfide bonds, followed by an alkylating agent (e.g., iodoacetamide) to prevent their reformation.
-
In-solution or In-gel Digestion: The proteins are then digested into peptides, typically using trypsin, which cleaves C-terminal to arginine and lysine (B10760008) residues.
4. Peptide Fractionation and Mass Spectrometry:
-
Desalting: The resulting peptide mixture is desalted using a C18 StageTip or a similar method to remove contaminants.
-
Fractionation (Optional): To reduce sample complexity and increase proteome coverage, the peptide mixture can be fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.
-
LC-MS/MS Analysis: The desalted and, if necessary, fractionated peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer acquires high-resolution MS1 scans to detect the "light" and "heavy" peptide pairs, followed by MS2 scans for peptide fragmentation and identification.
5. Data Analysis:
-
Database Searching: The acquired MS/MS spectra are searched against a protein sequence database using one of the software platforms mentioned above. The search parameters should specify the SILAC labels as variable or fixed modifications.
-
Peptide and Protein Identification: The software identifies peptides and, by inference, proteins present in the sample.
-
Quantification: The relative abundance of proteins between the two experimental conditions is determined by calculating the ratio of the intensities of the "heavy" and "light" peptide pairs.
-
Statistical Analysis: Statistical tests are applied to identify proteins that show significant changes in abundance.
Visualizing SILAC Workflows and Applications
Experimental Workflow Diagram
The following diagram illustrates the major steps in a typical SILAC experiment, from cell culture to data analysis.
Signaling Pathway Analysis with SILAC
SILAC is a powerful tool for studying dynamic changes in signaling pathways in response to various stimuli. The diagram below illustrates a generic growth factor signaling pathway that can be investigated using SILAC to quantify changes in protein phosphorylation and abundance.
Conclusion
The choice of a SILAC data analysis platform is a critical decision that can significantly impact the outcome of a quantitative proteomics study. While MaxQuant and FragPipe offer powerful, free-to-use solutions, Proteome Discoverer and Spectronaut provide user-friendly interfaces with robust support, albeit at a commercial cost. For researchers utilizing DIA-based SILAC, DIA-NN and Spectronaut are the leading choices. This guide provides a starting point for researchers to evaluate the available platforms based on their specific experimental design, data acquisition method, and bioinformatic expertise. For greater confidence in SILAC quantification, it is often advisable to use more than one software package for cross-validation of the results.[1]
References
Safety Operating Guide
Proper Disposal of L-Lysine-13C Dihydrochloride: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and compliance is paramount when handling any chemical, including isotopically labeled compounds such as L-Lysine-13C dihydrochloride (B599025). This guide provides detailed, step-by-step procedures for the proper disposal of this compound, ensuring minimal environmental impact and adherence to regulatory standards.
L-Lysine-13C dihydrochloride is a stable, non-radioactive, isotopically labeled amino acid. According to safety data sheets (SDS), it is not classified as a hazardous substance.[1][2][3] However, proper disposal is still necessary to maintain a safe laboratory environment and comply with waste disposal regulations.
Immediate Safety and Handling Considerations
Before disposal, always consult the Safety Data Sheet (SDS) for the most specific and up-to-date information. When handling this compound, standard laboratory personal protective equipment (PPE) should be worn, including safety glasses, a lab coat, and gloves. In the case of a spill, the solid material should be swept up, placed in a suitable container for disposal, and the affected area cleaned thoroughly.[1][4][5] It is crucial to prevent the chemical from entering drains or waterways.[2][4][5]
Summary of Chemical Properties and Disposal Information
For quick reference, the following table summarizes the key characteristics of L-Lysine dihydrochloride relevant to its disposal.
| Property | Description | Source |
| Hazard Classification | Not classified as a hazardous substance. | [1][2][3] |
| Primary Disposal Route | Solid waste disposal in accordance with local, regional, and national regulations. | [6] |
| Spill Containment | Sweep up solid material and place in a designated disposal container. | [1][4][5] |
| Environmental Precautions | Avoid release into the environment; do not allow to enter drains or surface water. | [2][4][5] |
| Container Disposal | Handle contaminated packaging as the substance itself; fully emptied containers can be recycled. | [2] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard procedure for disposing of small quantities of this compound typically used in a research setting.
-
Waste Identification and Segregation:
-
Identify the waste as non-hazardous chemical waste.
-
Segregate the solid this compound waste from other laboratory waste streams such as hazardous chemicals, sharps, and biological waste.
-
-
Containerization:
-
Place the dry, solid this compound waste into a clearly labeled, sealed, and appropriate waste container.
-
The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (B3416737) (HDPE) bottle or a securely sealed plastic bag).
-
Label the container clearly as "Non-hazardous waste: this compound". Include the date of disposal.
-
-
Disposal of Contaminated Materials:
-
Any materials, such as weighing paper, gloves, or wipes, that are lightly contaminated with this compound should also be placed in the designated non-hazardous solid waste container.
-
For grossly contaminated items, they should be treated as chemical waste and disposed of according to institutional guidelines.
-
-
Final Disposal:
-
Dispose of the sealed and labeled container in the laboratory's designated non-hazardous solid waste stream.
-
Always follow your institution's specific guidelines for non-hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for clarification if needed.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling L-Lysine-13C dihydrochloride
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling L-Lysine-13C dihydrochloride (B599025). The following procedures ensure safe operational handling and disposal of this compound.
Personal Protective Equipment (PPE)
While L-Lysine-13C dihydrochloride is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial.[1][2] The following personal protective equipment is recommended to minimize exposure and ensure a safe working environment.
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles.[3][4] |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber.[1][3] |
| Skin and Body Protection | Standard laboratory coat and appropriate protective clothing to prevent skin contact.[3][4] |
| Respiratory Protection | Generally not required with adequate ventilation. If dust is generated, a P1 filter respirator should be used.[5] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it arrives in the laboratory to its final disposal is critical for safety and maintaining sample integrity.
1. Receiving and Unpacking:
-
Inspect the package for any signs of damage upon arrival.
-
Wear recommended PPE (lab coat, gloves, and safety glasses) before opening the package.
-
Open the package in a designated, well-ventilated area, such as a fume hood or a benchtop with localized exhaust ventilation, especially if there is a possibility of dust.
-
Verify the product label against the order information and Safety Data Sheet (SDS).
-
Check the container for any damage or leaks.
2. Storage:
-
Store the compound in a cool, dry, and well-ventilated area.[4]
-
Keep the container tightly closed to prevent contamination and moisture absorption.[4][6]
-
Store away from incompatible materials, such as strong oxidizing agents.[2]
3. Handling and Use:
-
Always handle the compound in a well-ventilated area to minimize inhalation of any dust.[4]
-
Use the appropriate PPE as specified in the table above.
-
Avoid generating dust when weighing or transferring the material.[4] Use techniques such as gentle scooping and handling within a contained space.
-
Wash hands thoroughly after handling the compound.
4. Spill Management:
-
In case of a spill, avoid breathing in any dust.[5]
-
For small spills, mechanically sweep or vacuum the material into a suitable, labeled container for disposal.[1][2] Avoid dry sweeping that could generate dust.
-
Ensure the affected area is well-ventilated.[1]
-
For larger spills, follow your institution's emergency procedures.
5. Disposal Plan:
-
This compound is not typically classified as hazardous waste.
-
Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[7]
-
It is recommended to consult with a licensed professional waste disposal service to ensure compliance.[7]
Experimental Workflow and Safety Checkpoints
The following diagram illustrates the key stages of handling this compound, with integrated safety checkpoints to ensure a secure research environment.
Caption: Workflow for handling this compound with safety checkpoints.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
